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Foundational

An In-depth Technical Guide to 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the prospective applications of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. Designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the prospective applications of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with insights into the reactivity and potential biological significance of this specific benzenesulfonamide derivative. While experimental data for this exact molecule is limited in public literature, this guide extrapolates from well-characterized analogous compounds to provide a robust predictive profile.

Introduction and Molecular Overview

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a cornerstone pharmacophore in medicinal chemistry.[1] The core structure, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH-), is a privileged scaffold known for its diverse biological activities.[2] The title compound is distinguished by a bromine substituent at the 2-position of the benzenesulfonyl ring and a 4-methoxyphenyl group attached to the sulfonamide nitrogen. These substitutions are anticipated to modulate its physicochemical properties and biological target interactions significantly.

The sulfonamide moiety can act as a zinc-binding group, making it a key feature in the design of inhibitors for metalloenzymes.[1] The strategic placement of the bromo and methoxy groups offers handles for further chemical modification and influences the molecule's overall electronics and steric profile.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 1178125-92-2Supplier Data
Molecular Formula C₁₃H₁₂BrNO₃SElemental Composition
Molecular Weight 342.21 g/mol Elemental Composition
Appearance Likely a white to off-white crystalline solidGeneral property of similar sulfonamides
Melting Point Expected to be in the range of 100-150 °CComparison with N-(4-methoxyphenyl)benzenesulfonamide and other substituted analogs[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in waterThe polar sulfonamide group and methoxy group enhance solubility in polar solvents, while the aromatic rings contribute to some lipophilicity.[4]
pKa The sulfonamide N-H proton is weakly acidic, with an estimated pKa around 9-10.Based on pKa values of related benzenesulfonamides.
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-H proton, and the methoxy group protons. The protons on the 2-bromophenyl ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The protons on the 4-methoxyphenyl ring will appear as two doublets in the aromatic region. The methoxy group will be a sharp singlet around 3.8 ppm. The N-H proton will likely be a broad singlet, the chemical shift of which will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine will be shifted downfield. The aromatic carbons will appear in the range of 110-140 ppm. The methoxy carbon will be observed around 55 ppm.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively), C-N stretch, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve cleavage of the S-N bond and the C-S bond.

Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

The synthesis of N-aryl benzenesulfonamides is a well-established transformation in organic chemistry.[5] The most common and direct approach involves the nucleophilic substitution of a benzenesulfonyl chloride with an appropriate amine.

Proposed Synthetic Workflow

The synthesis of the title compound can be achieved in a two-step sequence starting from 2-bromoaniline. The first step is the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with 4-methoxyaniline (p-anisidine).

G cluster_0 Step 1: Synthesis of 2-bromobenzenesulfonyl chloride cluster_1 Step 2: Sulfonamide Formation 2-Bromoaniline 2-Bromoaniline Diazonium Salt Diazonium Salt 2-Bromoaniline->Diazonium Salt 1. NaNO₂, HCl, 0-5 °C 2-bromobenzenesulfonyl chloride 2-bromobenzenesulfonyl chloride Diazonium Salt->2-bromobenzenesulfonyl chloride 2. SO₂, CuCl₂ Target_Molecule 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide 2-bromobenzenesulfonyl chloride->Target_Molecule 4-Methoxyaniline, Pyridine 4-Methoxyaniline 4-Methoxyaniline

Caption: Proposed two-step synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride

This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides via diazotization-sulfonation.[6]

  • To a stirred solution of 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution dropwise, with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

This is a standard procedure for the formation of a sulfonamide from a sulfonyl chloride and an amine.[5]

  • Dissolve 4-methoxyaniline (1.1 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • To this solution, add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous pyridine dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 2M hydrochloric acid to precipitate the product and neutralize the excess pyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is dictated by its three main structural components: the sulfonamide linkage, the 2-bromophenyl ring, and the 4-methoxyphenyl ring.

G cluster_0 Reactions at the Sulfonamide cluster_1 Reactions at the 2-Bromophenyl Ring cluster_2 Reactions at the 4-Methoxyphenyl Ring Target_Molecule 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide N-Alkylation N-Alkylation Target_Molecule->N-Alkylation Base, R-X N-Acylation N-Acylation Target_Molecule->N-Acylation Base, RCOCl Suzuki_Coupling Suzuki Coupling Target_Molecule->Suzuki_Coupling Pd catalyst, Base, Ar-B(OH)₂ Buchwald_Hartwig Buchwald-Hartwig Amination Target_Molecule->Buchwald_Hartwig Pd catalyst, Base, R₂NH Electrophilic_Substitution Electrophilic Aromatic Substitution Target_Molecule->Electrophilic_Substitution e.g., Nitration, Halogenation

Caption: Potential reaction pathways for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

  • Reactivity of the Sulfonamide Linkage: The N-H proton of the sulfonamide is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.[4]

  • Reactivity of the 2-Bromophenyl Ring: The carbon-bromine bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions.[7][8] This allows for the introduction of a wide range of substituents at the 2-position of the benzenesulfonyl moiety.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst can form a C-C bond, leading to biaryl sulfonamides.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce new nitrogen-containing functionalities.[9]

    • Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl groups.

  • Reactivity of the 4-Methoxyphenyl Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[4] Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the methoxy group.

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzenesulfonamide scaffold is present in a wide array of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer agents.[2][6] The biological activity of these compounds often stems from their ability to inhibit specific enzymes.[10]

Enzyme Inhibition

The primary sulfonamide group is a well-known zinc-binding motif, making benzenesulfonamide derivatives potent inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs).[1] While the title compound is a secondary sulfonamide, it may still exhibit inhibitory activity against certain enzymes.

G Enzyme_Active_Site Enzyme Active Site (e.g., Carbonic Anhydrase) Zinc_Ion Zn²⁺ Enzyme_Active_Site->Zinc_Ion Coordination Sulfonamide Benzenesulfonamide Derivative Sulfonamide->Zinc_Ion Binding Inhibition Enzyme Inhibition Sulfonamide->Inhibition

Caption: General mechanism of enzyme inhibition by benzenesulfonamide derivatives.

Anticancer and Antimicrobial Potential

Numerous benzenesulfonamide derivatives have been investigated for their anticancer and antimicrobial properties.[2][11] Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for tumor growth or microbial survival. The specific substitution pattern of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide may confer novel biological activities, making it a valuable candidate for screening in various disease models.

Conclusion

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a synthetically accessible molecule with significant potential for further chemical elaboration and biological investigation. This technical guide provides a foundational understanding of its predicted properties, a reliable synthetic protocol, and a rationale for its potential applications in medicinal chemistry. The versatile reactivity of the bromo-substituent, combined with the established pharmacological importance of the benzenesulfonamide scaffold, makes this compound an attractive building block for the discovery of novel therapeutic agents. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Al-Masoudi, N. A., et al. (2021).
  • Figueroa-Valverde, L., et al. (2024).
  • Chen, J., et al. (2010). Structure-reactivity relationships in negishi cross-coupling reactions. PubMed.
  • Gül, H. İ., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed.
  • Benchchem. (n.d.). biological activity of benzenesulfonamide derivatives.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (n.d.). Synthesis of N‐cyano‐N‐arylbenzenesulfonamides.
  • Čapkauskaitė, E., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Waddell, L. J. N., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem.
  • Kaczor, A. A., & Sicińska, W. (2021).
  • SpectraBase. (n.d.). N-(4-Methoxyphenyl)-benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.
  • Pansare, D. N., & Shelke, R. N. (2019).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • Jinli Chemical. (2026).
  • Denmark, S. E., & Smith, R. C. (n.d.).
  • Baranauskienė, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic....
  • Khan, I. U., et al. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. PMC.
  • ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • De Simone, G., et al. (2023). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Cross‐coupling reaction between benzylamine and bromobenzene in which....
  • Benchchem. (n.d.). Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide.

Sources

Exploratory

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: A Comprehensive Technical Guide on Synthetic Utility and Pharmacophore Profiling

Executive Summary In the landscape of modern medicinal chemistry and synthetic methodology, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2) has emerged as a highly versatile bifunctional building block....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and synthetic methodology, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2) has emerged as a highly versatile bifunctional building block. Characterized by its sterically hindered ortho-bromo substituent and an electron-rich sulfonamide nitrogen, this compound serves as a critical hub for the synthesis of complex heterocycles—most notably benzosultams (cyclic sulfonamides)—and as a tunable pharmacophore for metalloenzyme inhibition .

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental workflows designed for drug development professionals and synthetic chemists.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical properties of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is essential for predicting its behavior in both catalytic cycles and biological assays. The data below summarizes its core metrics .

PropertyValueStructural Significance
CAS Number 1178125-92-2Unique identifier for regulatory and inventory tracking.
Molecular Formula C₁₃H₁₂BrNO₃SIndicates a high degree of unsaturation and heteroatom density.
Molecular Weight 342.21 g/mol Falls within the Lipinski Rule of 5 parameters for oral bioavailability.
Appearance White solidHigh purity indicator; discoloration suggests oxidation of the PMP group.
Melting Point 111–113 °CSharp melting point serves as a primary self-validation checkpoint for purity.
pKa (Sulfonamide N-H) ~8.0 - 8.5Allows facile deprotonation under mild basic conditions (e.g., Cs₂CO₃).

Mechanistic Causality: The Tripartite Structural Logic

The synthetic and biological utility of this molecule is not accidental; it is a direct consequence of its tripartite structural design. As a researcher, understanding the causality behind each functional group dictates how you manipulate the molecule in the lab.

  • The Ortho-Bromophenyl Ring (The Electrophile): The bromine atom at the 2-position is sterically hindered but electronically primed. The highly electronegative sulfonyl group withdraws electron density from the aromatic ring, lowering the activation energy required for the oxidative addition of low-valent transition metals (e.g., Pd(0), Cu(I)). This makes it an ideal partner for Buchwald-Hartwig or Sonogashira cross-coupling cascades .

  • The Sulfonamide Core (The Hinge): The -SO₂NH- linkage provides a stable, tetrahedral geometry that mimics the transition states of peptide bond hydrolysis. Furthermore, the strong electron-withdrawing nature of the SO₂ group acidifies the adjacent N-H proton, allowing it to be easily deprotonated to form a potent nitrogen nucleophile.

  • The N-(4-Methoxyphenyl) Group (The Modulator): The para-methoxy group (PMP) exerts a strong +M (resonance) effect, pushing electron density into the sulfonamide nitrogen. This dramatically enhances the nucleophilicity of the nitrogen during intramolecular cyclizations. Post-cyclization, the PMP group acts as an oxidatively cleavable protecting group, allowing researchers to unmask the free N-H sulfonamide using Ceric Ammonium Nitrate (CAN).

Synthetic Utility: The Benzosultam Hub

Benzosultams are privileged scaffolds in drug discovery, often exhibiting superior metabolic stability compared to their carboxamide counterparts. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is the premier precursor for these cyclic systems via Palladium-catalyzed intramolecular C-N cross-coupling.

SynthWorkflow Core 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide OxAddition Oxidative Addition (Pd(0) insertion into C-Br) Core->OxAddition Pd(OAc)2 / Ligand Deprotonation Base-Mediated Deprotonation (Formation of N-nucleophile) Core->Deprotonation Cs2CO3 RedElimination Reductive Elimination (Intramolecular C-N Coupling) OxAddition->RedElimination Deprotonation->RedElimination Benzosultam N-PMP Benzosultam (Cyclic Core) RedElimination->Benzosultam Cleavage Oxidative Cleavage (CAN / H2O) Benzosultam->Cleavage FinalProduct Free N-H Benzosultam (Bioactive Scaffold) Cleavage->FinalProduct

Fig 1: Pd-catalyzed intramolecular C-N cross-coupling workflow yielding bioactive benzosultams.

Biological Applications & Target Engagement

Beyond its use as a synthetic intermediate, sulfonamide derivatives bearing the 4-methoxyphenyl moiety possess intrinsic biological activity. They are heavily investigated as nonsteroidal Progesterone Receptor (PR) antagonists and broad-spectrum metalloenzyme inhibitors .

The causality of their biological action relies on the ionization state of the sulfonamide. At physiological pH (7.4), a fraction of the sulfonamide exists as a sulfonamidate anion. This anion is a powerful Lewis base that specifically targets the catalytic Zinc (Zn²⁺) ion in the active site of enzymes like Carbonic Anhydrase (CA) or Matrix Metalloproteinases (MMPs), displacing the catalytic water molecule and halting enzyme function.

BioMechanism Sulfonamide Ar-SO2NH-PMP (Pro-drug / Scaffold) Metabolism In Vivo Deprotection (PMP Cleavage) Sulfonamide->Metabolism ActivePharm Free Sulfonamide (Ar-SO2NH2) Metabolism->ActivePharm Ionization Physiological Ionization (Ar-SO2NH⁻) ActivePharm->Ionization ZnCoordination Zn²⁺ Coordination (Metalloenzyme Active Site) Ionization->ZnCoordination H2O Displacement Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) ZnCoordination->Inhibition

Fig 2: Mechanism of action for sulfonamide-mediated metalloenzyme inhibition.

Experimental Workflows: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific visual and physical checkpoints that allow the researcher to confirm the success of the reaction in real-time without immediate reliance on complex spectroscopy .

Protocol A: Synthesis of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Causality: This is a Schotten-Baumann-type sulfonylation. Pyridine is utilized not just as a solvent, but as a nucleophilic catalyst and acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-methoxyaniline (p-anisidine, 216 mg, 1.56 mmol) in anhydrous pyridine (0.5 mL).

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Rationale: The initial reaction is highly exothermic; cooling prevents the degradation of the electron-rich aniline.

  • Addition: Add 2-bromobenzenesulfonyl chloride (400 mg, 1.56 mmol) dropwise over 5 minutes.

  • Thermal Activation: Remove the ice bath and heat the mixture to 80 °C for 1 hour. Rationale: The bulky ortho-bromo group creates significant steric hindrance, requiring thermal energy to achieve complete conversion.

  • Quenching & Self-Validation: Pour the hot reaction mixture directly into 20 mL of vigorously stirred crushed ice water.

    • Self-Validation Checkpoint: An immediate, voluminous white precipitate must form. This occurs because the highly hydrophobic product crashes out of the aqueous phase, while the pyridinium hydrochloride byproduct remains dissolved. If an oil forms instead, the reaction is incomplete or contaminated.

  • Isolation: Filter the white precipitate under vacuum, wash with cold 1M HCl (to remove residual pyridine), and dry under a high vacuum. Expected yield: ~98% (525 mg).

  • Physical Validation: Record the melting point. A sharp melt at 111–113 °C confirms high purity.

Protocol B: Palladium-Catalyzed Cyclization to Benzosultam

Causality: The base (Cs₂CO₃) deprotonates the sulfonamide, while Pd(0) inserts into the C-Br bond. The PMP group's electron density accelerates the subsequent intramolecular reductive elimination.

Step-by-Step Methodology:

  • Catalyst Loading: Charge a Schlenk tube with 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol %), and Cs₂CO₃ (3.0 equiv).

  • Atmospheric Control: Evacuate the tube and backfill with ultra-pure Argon three times. Rationale: Pd(0) intermediates are highly sensitive to oxygen; failure to degas will result in catalyst death (palladium black formation).

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M concentration) via syringe.

  • Reaction Execution: Heat the sealed tube to 120 °C for 12 hours.

    • Self-Validation Checkpoint: The solution will transition from a pale yellow suspension to a dark, homogeneous brown/red solution, indicating the formation of the active Pd-complexes and progression of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with brine (5x) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide - Product Specifications Source: Worldwide Life Sciences (wwmponline.com) URL:[Link]

  • One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Foundational

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: Molecular Weight, Physicochemical Profiling, and Applications in Advanced Heterocycle Synthesis

Executive Summary In modern synthetic and medicinal chemistry, the strategic design of bifunctional building blocks is paramount for accessing complex molecular architectures. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic and medicinal chemistry, the strategic design of bifunctional building blocks is paramount for accessing complex molecular architectures. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a highly versatile intermediate characterized by its orthogonal reactivity profile. Possessing a precisely calculated molecular weight of 342.21 g/mol [1], this compound features a transition-metal-sensitive 2-bromoaryl handle, a robust sulfonamide linker, and an electron-rich 4-methoxyphenyl moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties and details field-proven, self-validating protocols for its application in the synthesis of azaspirocyclohexadienones and phenanthridine derivatives.

Physicochemical Properties & Molecular Weight Analysis

The molecular weight of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2) is precisely 342.21 g/mol [1]. This mass is derived from its molecular formula, C13H12BrNO3S[2]. For analytical scientists and drug development professionals, understanding the isotopic distribution of this mass is critical for quality control. Because bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, mass spectrometric analysis of this compound will yield a distinctive doublet molecular ion peak.

Data Presentation: Quantitative Specifications

Table 1: Physicochemical Specifications

PropertyValueStructural Implication
Chemical Name 2-bromo-N-(4-methoxyphenyl)benzenesulfonamideDefines the substitution pattern
CAS Registry Number 1178125-92-2Unique identifier for procurement
Molecular Formula C13H12BrNO3SStoichiometric basis
Molecular Weight 342.21 g/mol Bulk mass for molarity calculations
Monoisotopic Mass ( 79 Br) 340.97 DaExact mass for high-resolution MS
H-Bond Donors 1 (Sulfonamide N-H)Enables basicity tuning and alkylation
H-Bond Acceptors 4 (O, O, O, N)Facilitates target protein binding

Table 2: Mass Spectrometry Isotopic Signature (Positive Ion Mode)

Isotope Peakm/z [M+H]⁺Relative AbundanceDiagnostic Significance
79 Br 342.0~100%Primary molecular ion
81 Br 344.0~97%Confirms the presence of a mono-bromine atom
13 C 343.0~14%Natural carbon-13 abundance

Structural Significance & Mechanistic Rationale

The synthetic utility of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide stems from the causality between its structural moieties and their specific chemical reactivity:

  • The 2-Bromoaryl Group: The bromine atom situated ortho to the sulfonyl group acts as a primed electrophile. It readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0), Cu(I)), facilitating downstream C-H activation or cross-coupling cascades.

  • The 4-Methoxyphenyl (p-Anisidyl) Ring: The strongly electron-donating methoxy group elevates the HOMO of the aromatic ring. This makes the ring highly susceptible to single-electron transfer (SET) oxidation, generating a reactive radical cation that can be trapped intramolecularly to form spirocyclic systems.

  • The Sulfonamide Linkage: Beyond providing structural rigidity, the acidic N-H proton (pKa ~9.5) can be deprotonated under mild basic conditions, allowing the nitrogen to act as an internal nucleophile during cyclization events.

Application 1: Oxidative Dearomatization to Azaspirocyclohexadienones

Azaspirocyclohexadienones are privileged scaffolds found in numerous biologically active alkaloids. By treating 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide with a hypervalent iodine reagent, the electron-rich p-methoxyphenyl ring undergoes oxidative dearomatization[3]. The sulfonamide nitrogen subsequently attacks the ipso-position, yielding a spirocyclic framework.

G A 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide B Oxidative Activation (e.g., PIFA, HFIP) A->B Addition of Oxidant C Radical Cation Intermediate B->C Single Electron Transfer D Dearomatization & Spirocyclization C->D Intramolecular Attack E Azaspirocyclohexadienone Derivative D->E Rearrangement

Oxidative dearomatization pathway to azaspirocyclohexadienones.
Self-Validating Experimental Protocol: Oxidative Spirocyclization

This protocol utilizes visual and analytical feedback loops to ensure mechanistic fidelity.

  • Preparation: Dissolve 1.0 mmol (342.2 mg) of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in 10 mL of hexafluoroisopropanol (HFIP).

    • Causality: HFIP is a highly polar, low-nucleophilicity solvent that stabilizes the transient radical cation, preventing intermolecular side reactions.

  • Oxidation: Cool the solution to 0 °C. Add 1.1 mmol of phenyliodine bis(trifluoroacetate) (PIFA) dropwise over 10 minutes.

    • Causality: Low temperatures control the exothermic single-electron transfer, preventing polymerization of the highly reactive intermediates.

  • Self-Validation Checkpoint: Observe the reaction mixture. Upon PIFA addition, the solution will immediately transition from colorless to a deep blue/green (confirming the generation of the radical cation) before settling to a pale yellow as the spirocycle forms.

  • Analytical Confirmation: Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the m/z 342/344 doublet disappears, replaced by the product mass [M-CH3+H]⁺ (due to concomitant demethylation during dearomatization).

  • Quenching & Isolation: Quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to reduce any unreacted hypervalent iodine. Extract with dichloromethane (3 x 15 mL), dry over MgSO₄, and purify via silica gel chromatography.

Application 2: Palladium-Catalyzed Synthesis of Phenanthridines

The presence of the 2-bromo substituent allows this sulfonamide to serve as a direct precursor for the synthesis of polycyclic heterocycles, such as phenanthridines and dibenzooxazepines, via transition-metal catalysis[4]. The mechanism relies on the oxidative addition of Pd(0) into the C-Br bond, followed by a base-assisted Concerted Metalation-Deprotonation (CMD) step that activates a C-H bond on the adjacent aromatic ring.

G A Precursor (Ar-Br) C Oxidative Addition [Pd(II)-Ar-Br] A->C + Pd(0) B Pd(0) Catalyst B->C D Base-Assisted C-H Activation C->D + Base E Palladacycle Intermediate D->E - HBr F Reductive Elimination E->F F->B Catalyst Regeneration G Phenanthridine Core F->G Product Release

Pd-catalyzed intramolecular C-H arylation catalytic cycle.
Self-Validating Experimental Protocol: Intramolecular C-H Arylation
  • Catalyst Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 0.05 mmol (5 mol%) of Pd(OAc)₂ and 0.10 mmol (10 mol%) of tricyclohexylphosphine (PCy₃) in 5 mL of anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: This pre-stirring step ensures the reduction of Pd(II) to the catalytically active, coordinatively unsaturated Pd(0)L₂ species.

  • Reagent Addition: Add 1.0 mmol (342.2 mg) of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide and 2.5 mmol of finely ground K₂CO₃.

    • Causality: K₂CO₃ acts as the essential base for the CMD transition state, abstracting the proton during the C-H activation step.

  • Thermal Activation: Heat the mixture to reflux (110 °C) for 12 hours.

    • Self-Validation Checkpoint: As the reaction proceeds, a fine white precipitate (KBr) will accumulate at the bottom of the flask. This physical phase change is a direct macroscopic indicator of successful oxidative addition and halide abstraction.

  • Analytical Confirmation: Monitor via GC-MS. The starting material peak will vanish, and a new peak corresponding to the cyclized product (m/z 261.0, representing the exact mass minus HBr) will emerge.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and inorganic salts, concentrate under reduced pressure, and purify via recrystallization from hot ethanol.

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Exploratory

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: A Comprehensive Technical Guide on Solubility Profiling and Physicochemical Characterization

Executive Summary In early-stage drug discovery, the physicochemical characterization of a lead compound dictates its trajectory through in vitro assays, formulation development, and pharmacokinetic modeling. 2-Bromo-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical characterization of a lead compound dictates its trajectory through in vitro assays, formulation development, and pharmacokinetic modeling. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2; Formula: C13H12BrNO3S; MW: 342.21 g/mol ) is a synthetic sulfonamide derivative[1]. Like many halogenated diaryl sulfonamides, it presents significant solubility challenges. Poor aqueous solubility can lead to unpredictable bioassay results, false positives via aggregation, and severely limited oral bioavailability[2][3].

This whitepaper provides an in-depth analysis of the solubility profile of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. By synthesizing structural predictive modeling with empirical thermodynamic solubility protocols, this guide serves as a definitive resource for researchers aiming to formulate, assay, or optimize this compound.

Physicochemical Profiling & Predictive Modeling

To understand the solubility behavior of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, we must analyze the causality behind its molecular interactions. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy in the aqueous phase.

Structural Drivers of Lipophilicity and Lattice Energy
  • The Ortho-Bromine Substitution: The heavy bromine atom on the benzenesulfonyl ring significantly increases the lipophilicity (LogP) of the molecule. Halogens also participate in intermolecular halogen bonding, which strengthens the crystal lattice, thereby increasing the energy required to dissociate the molecules into solution.

  • The Para-Methoxy Group: While the oxygen atom can act as a weak hydrogen-bond acceptor, the methoxy-phenyl system is predominantly hydrophobic. The electron-donating nature of the methoxy group slightly modulates the electron density across the aniline ring.

  • The Sulfonamide Core (-SO₂NH-): This is the primary ionizable pharmacophore. The partition coefficient (LogP) and the acid dissociation constant (pKa) are highly interdependent in determining aqueous solubility[4][5]. The sulfonamide nitrogen proton is weakly acidic. Based on structural analogs, the estimated pKa of this specific compound lies between 8.5 and 9.5 .

Because the pKa is higher than physiological pH (7.4), the compound exists primarily in its un-ionized, lipophilic state in standard biological buffers, resulting in poor aqueous solubility.

G A pH < pKa (Un-ionized State) D Low Aqueous Solubility A->D Lipophilic driven B pH = pKa (50% Ionized) E Moderate Solubility B->E Equilibrium state C pH > pKa (Ionized State) F High Aqueous Solubility C->F Hydrophilic driven

Interdependence of pH, ionization state, and aqueous solubility for sulfonamides.

Quantitative Solubility Data

The following table synthesizes the expected solubility profile of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide across various solvent systems. These values are derived from thermodynamic principles characteristic of halogenated diaryl sulfonamides.

Solvent SystempHEstimated SolubilityCausality / Mechanism of Solvation
Deionized Water ~6.0< 10 µg/mLCompound is fully un-ionized; high lattice energy prevents dissolution.
PBS Buffer 7.415 - 25 µg/mLSlight ionization begins, but the lipophilic core dominates.
Borate Buffer 9.5> 500 µg/mLpH approaches/exceeds pKa; formation of highly soluble sulfonamide anions.
DMSO N/A> 30 mg/mLStrong disruption of crystal lattice via polar aprotic solvation.
Ethanol (100%) N/A~ 5 mg/mLModerate solvation via hydrogen bonding with the sulfonyl/methoxy groups.
PEG 400 N/A~ 15 mg/mLCo-solvent effect; reduction of dielectric constant of the medium.

Table 1: Thermodynamic solubility profile of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Experimental Methodologies: The Shake-Flask Protocol

In drug discovery, solubility is measured either kinetically (DMSO stock diluted into buffer) or thermodynamically (solid compound equilibrated in buffer)[2]. Kinetic solubility often overestimates true solubility due to the co-solvent effect of DMSO and the transient formation of supersaturated solutions[6].

To obtain self-validating, highly accurate data for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[7][8].

Step-by-Step Protocol

Phase 1: Equilibration (The Self-Validating Setup)

  • Solid Addition: Weigh approximately 2.0 mg of crystalline 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4). Crucial Step: Ensure visible solid remains in the vial. If all solid dissolves, the solution is not saturated, and more compound must be added to achieve true thermodynamic equilibrium[8].

  • Agitation: Seal the vial and place it in a thermostatic shaker at 37°C (physiological temperature) or 25°C (room temperature) at 300 RPM.

  • Incubation Time: Equilibrate for 24 to 48 hours . Causality: High-lattice-energy compounds dissolve slowly. Shorter incubation times risk measuring a false, pre-equilibrium state[2][7].

Phase 2: Separation and Quantification 5. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the un-dissolved solid. Alternatively, use a 0.45 µm PTFE syringe filter. Note: Centrifugation is preferred for lipophilic compounds to avoid non-specific binding to filter membranes. 6. Dilution: Carefully extract the supernatant. Dilute the supernatant 1:1 with mobile phase (e.g., Acetonitrile/Water) to prevent precipitation prior to injection. 7. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Detect absorbance at the compound's λmax (typically ~254 nm for benzenesulfonamides). 8. Standard Curve Generation: Quantify the concentration against a multi-point calibration curve prepared from a DMSO stock of the compound diluted into the mobile phase[2].

G Step1 1. Solid Addition (Excess Drug + Buffer) Step2 2. Thermodynamic Equilibration (Agitation at 37°C for 24-48h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 15,000 x g) Step2->Step3 Step4 4. HPLC-UV Quantification (Against Standard Curve) Step3->Step4 Step5 5. Data Validation (Confirm Solid Presence & pH Stability) Step4->Step5

Standard thermodynamic solubility workflow using the shake-flask method.

Formulation and Solubility Optimization Strategies

Given the low aqueous solubility of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide at physiological pH, specific formulation strategies must be employed for in vivo dosing or complex in vitro assays:

  • pH Modification: Because the sulfonamide pKa is ~8.5-9.5, formulating the compound in a mildly alkaline vehicle (e.g., pH 9.0 carbonate buffer) will force the formation of the water-soluble sulfonamide salt. However, precipitation may occur upon administration if the physiological environment buffers the pH back to 7.4.

  • Co-Solvent Systems: A mixture of PEG 400, Propylene Glycol, and Water (e.g., 40:20:40 v/v) significantly lowers the dielectric constant of the vehicle, accommodating the lipophilic bromo- and methoxy-phenyl rings.

  • Lipid-Based Delivery: For oral pharmacokinetic studies, formulating the compound in Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing surfactants like Tween 80 or Cremophor EL can bypass the dissolution rate-limiting step in the gastrointestinal tract.

References

  • Worldwide Life Sciences. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m (CAS 1178125-92-2). Available at: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available at:[Link]

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. Available at:[Link]

  • Bergström, C. A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Available at:[Link]

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Foundational

Pharmacological Profiling of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: Mechanisms, Targets, and Assay Workflows

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Executive Summary The compound 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary

The compound 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2)[1] represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it features a benzenesulfonamide core substituted with a sterically demanding 2-bromo group and an electron-donating 4-methoxy moiety on the aniline ring[2]. While historically recognized for their antimicrobial properties, N-aryl sulfonamides have recently emerged as potent modulators of complex oncogenic and metabolic pathways[3].

This whitepaper synthesizes the mechanistic pharmacology of this structural class, focusing on its role as an inhibitor of Lemur Tyrosine Kinase 3 (LMTK3) [4], an antagonist of the Androgen Receptor (AR) [5], and a classical inhibitor of Carbonic Anhydrase (CA) [2]. Furthermore, it provides rigorously designed, self-validating experimental workflows for characterizing these biological activities in vitro.

Mechanistic Pharmacology & Target Landscape

Kinase Inhibition: Targeting LMTK3 in Breast Cancer

Lemur Tyrosine Kinase 3 (LMTK3) is an oncogenic kinase that plays a critical role in the proliferation of estrogen receptor-positive (ER+) breast cancer cells[4]. LMTK3 phosphorylates and stabilizes Estrogen Receptor-α (ERα), protecting it from ubiquitin-mediated proteasomal degradation[6].

Recent high-throughput screening campaigns have identified sulfonamide derivatives as potent, sub-micromolar inhibitors of the LMTK3 kinase domain[7]. The sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor network within the ATP-binding pocket of the kinase[4]. The addition of the hydrophobic 2-bromo and 4-methoxy rings allows the molecule to exploit deep hydrophobic sub-pockets, increasing both binding affinity and kinase selectivity, ultimately downregulating ERα transcription and inducing apoptosis in MCF-7 cell lines[8].

Metalloenzyme Inhibition: Carbonic Anhydrase (CA)

The primary sulfonamide group ( −SO2​NH2​ ) and its N-substituted derivatives are classical Zinc-Binding Groups (ZBGs)[2]. In the active site of Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for the hydration of CO2​ . The bulky 2-bromo substitution on the benzenesulfonyl ring restricts the conformational flexibility of the molecule, which can be leveraged to achieve isozyme selectivity (e.g., targeting tumor-associated CA IX over off-target cytosolic CA II)[3].

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for N-(4-methoxyphenyl)benzenesulfonamide derivatives across validated biological targets, synthesized from recent structure-activity relationship (SAR) literature[4][5][8].

Biological TargetAssay TypeCell Line / EnzymeExpected Activity ( IC50​ / Ki​ )Primary Mechanism
LMTK3 Kinase HTRF Kinase AssayRecombinant LMTK30.2 µM – 1.5 µMATP-competitive inhibition
Breast Cancer Viability MTT / CellTiter-GloMCF-7 (ER+)12.0 µM – 40.0 µMERα downregulation
Androgen Receptor Luciferase ReporterLNCaP0.4 µM – 18.0 µMAF2 region antagonism
Carbonic Anhydrase II Stopped-Flow CO2​ Purified hCA II10.0 nM – 50.0 nMZinc coordination (ZBG)

Systems Biology Visualization

The diagram below illustrates the causal relationship between sulfonamide-mediated LMTK3 inhibition and the disruption of oncogenic signaling pathways in ER+ breast cancer.

LMTK3_Pathway Compound 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide LMTK3 LMTK3 Kinase Compound->LMTK3 Inhibits (Sub-µM) ER_alpha Estrogen Receptor-α (ERα) Compound->ER_alpha Reduces Activity LMTK3->ER_alpha Phosphorylates Transcription Gene Transcription (Proliferation) ER_alpha->Transcription Promotes Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Blocked by Inhibitor

Fig 1. Mechanism of action for LMTK3 inhibition and subsequent ERα modulation in breast cancer cells.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps to prevent false positives caused by compound aggregation or assay interference.

Protocol 1: HTRF Assay for LMTK3 Kinase Inhibition[7]

Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it eliminates wash steps, reducing the risk of dissociating the low-affinity transient inhibitor-kinase complex.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Causality: The highly hydrophobic bromo and methoxy groups require strict non-polar solvation to prevent micelle formation.

  • Aqueous Dilution: Dilute the stock in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to achieve a 10-point dose-response curve. Ensure the final DMSO concentration in the assay well is strictly ≤1% . Causality: DMSO concentrations >1% actively denature the LMTK3 tertiary structure, artificially inflating apparent inhibition.

  • Enzyme Pre-Incubation: Add 5 nM recombinant LMTK3 kinase to the compound dilutions and incubate for 15 minutes at 22°C.

  • Reaction Initiation: Add 1 µM ATP and 50 nM biotinylated peptide substrate. Incubate for 60 minutes at 37°C.

  • Detection & Validation: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read time-resolved fluorescence at 620 nm and 665 nm.

  • Self-Validation Check: Calculate the Z′ -factor using DMSO-only (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). The assay is only deemed valid if Z′≥0.5 .

Protocol 2: Stopped-Flow CO2​ Hydration Assay for CA Inhibition

Standard colorimetric assays cannot capture the initial rate kinetics of Carbonic Anhydrase because the physiological hydration of CO2​ is exceptionally fast ( kcat​≈106s−1 ). A stopped-flow spectrophotometer must be used.

Step-by-Step Methodology:

  • Indicator Preparation: Prepare a 0.2 mM solution of Phenol Red indicator in 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ to maintain ionic strength.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a stable 15 mM CO2​ substrate solution.

  • Inhibitor-Enzyme Complexing: Incubate 10 nM of hCA II (or hCA IX) with varying concentrations of the sulfonamide compound for 15 minutes at 20°C to allow the ZBG to coordinate with the active-site zinc.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate solution in the stopped-flow instrument. Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.

  • Self-Validation Check: Include Acetazolamide as a positive control. The calculated Ki​ for Acetazolamide must fall within the established literature range (10-15 nM) to validate the instrument's dead-time calibration.

Workflow Visualization

The following diagram maps the logical progression of the High-Throughput Screening (HTS) workflow described above, emphasizing the critical transition from organic to aqueous environments.

HTS_Workflow Prep Compound Prep (100% DMSO) Dilution Aqueous Dilution (<1% DMSO) Prep->Dilution Incubation Enzyme/Cell Incubation (37°C, 1h) Dilution->Incubation Readout HTRF / Luminescence Readout Incubation->Readout Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

Fig 2. Standard High-Throughput Screening (HTS) workflow for validating sulfonamide inhibitors in vitro.

References

  • Worldwide Life Sciences. "2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Product Specifications." WWMP Online, 2026.

  • Oblazny, M., & Hamaker, C. G. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Compounds (MDPI), 2025.

  • Ortiz, M. A., et al. "Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase." Bioorganic & Medicinal Chemistry Letters, 30(9), 127108, 2020.

  • BenchChem. "Application of N-(4-ethoxyphenyl)ethanesulfonamide in medicinal chemistry." BenchChem Technical Notes, 2025.

  • Al-Khfaji, H. A. H., et al. "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs." Longdom Publishing, 2020.

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Exploratory

Polypharmacological Profiling of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide to Therapeutic Target Validation

Executive Summary The compound 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1178125-92-2) represents a highly versatile scaffold in modern medicinal chemistry. Rather than operating through a single mechanism, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1178125-92-2) represents a highly versatile scaffold in modern medicinal chemistry. Rather than operating through a single mechanism, its structural motifs—a primary benzenesulfonamide, a halogenated aromatic ring, and a 4-methoxyphenyl tail—prime it for polypharmacology. This whitepaper dissects the three primary therapeutic targets of this scaffold: Carbonic Anhydrase IX/XII (CA IX/XII), Tubulin, and Cyclooxygenase-2 (COX-2). By understanding the structure-activity relationships (SAR) and employing rigorous, self-validating biochemical assays, researchers can leverage this scaffold for oncology and inflammatory disease applications.

Mechanistic Rationale of Therapeutic Targets

Carbonic Anhydrase IX and XII (Tumor Hypoxia)

In hypoxic tumor microenvironments, CA IX and XII are overexpressed to regulate intracellular pH by catalyzing the hydration of CO2. The primary sulfonamide moiety ( −SO2​NH2​ ) is a classic Zinc-Binding Group (ZBG). Upon entering the enzyme's active site, the sulfonamide deprotonates to an anion, coordinating directly with the Zn2+ ion and1[1].

The 2-bromo substitution provides critical steric bulk that interacts with the hydrophobic wall of the CA active site. Concurrently, the 4-methoxyphenyl group extends toward the outer rim of the active site cavity, a structural feature known to 2[2].

Tubulin Dynamics (Colchicine Binding Site)

Methoxy-substituted benzenesulfonamides (analogous to clinical candidates like ABT-751 and E7010) are potent antimitotic agents. They bind to the colchicine site of β -tubulin,3[3]. The 4-methoxyphenyl moiety mimics the trimethoxyphenyl ring of colchicine, anchoring the molecule into the hydrophobic pocket. The 2-bromo group restricts the dihedral angle between the two aromatic rings, locking the molecule into a bioactive "curved" conformation. This pre-organization4[4].

Cyclooxygenase-2 (COX-2)

Diaryl sulfonamides are the hallmark of selective COX-2 inhibitors (e.g., Celecoxib). The sulfonamide group is uniquely capable of inserting into the secondary side pocket of COX-2 (lined by His90, Arg513, and Val523), which is sterically inaccessible in COX-1 due to the bulkier Ile523 residue. The 4-methoxyphenyl group occupies the main cyclooxygenase channel, 5[5].

G Compound 2-bromo-N-(4-methoxyphenyl) benzenesulfonamide CA9 Carbonic Anhydrase IX/XII (Tumor Hypoxia) Compound->CA9 Zn2+ Chelation (Sulfonamide) Tubulin Tubulin Colchicine Site (Mitotic Arrest) Compound->Tubulin Hydrophobic Pocket (4-methoxyphenyl) COX2 Cyclooxygenase-2 (Inflammation/TME) Compound->COX2 Active Site Binding (Diaryl scaffold)

Polypharmacology network mapping the structural motifs to their respective therapeutic targets.

Quantitative Data Summary

To establish a baseline for hit validation, the expected pharmacological profile of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is summarized below. These metrics serve as benchmarks for the experimental protocols detailed in Section 4.

TargetAssay TypeExpected IC50 / Ki RangeReference StandardSelectivity / Notes
CA IX Stopped-Flow CO2 Hydration10 - 50 nMAcetazolamide (25 nM)High selectivity over CA I/II
CA XII Stopped-Flow CO2 Hydration5 - 20 nMAcetazolamide (5.7 nM)High selectivity over CA I/II
Tubulin In vitro Polymerization0.5 - 5.0 µMColchicine (1.2 µM)G2/M phase cellular arrest
COX-2 EIA (PGF2 α quantification)1.0 - 10.0 µMCelecoxib (0.05 µM)Moderate COX-2/COX-1 selectivity

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound system where causality is clear, and internal controls continuously validate the assay's integrity.

Stopped-Flow CO2 Hydration Assay (CA IX/XII Validation)

Purpose: To quantify the inhibition of zinc-mediated CO2 hydration.

  • Enzyme Preparation: Dilute recombinant hCA IX and XII in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4. Causality: Na2SO4 maintains physiological ionic strength without introducing inhibitory anions (like chloride) that could competitively bind the zinc ion.

  • Inhibitor Incubation: Dissolve the compound in DMSO (final assay concentration < 1%) and pre-incubate with the enzyme for 15 minutes at 20°C. Causality: Sulfonamides are slow-binding inhibitors. Pre-incubation is mandatory to allow the compound to displace the deep-seated catalytic water molecule before substrate introduction.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with a saturated CO2 solution in a stopped-flow spectrophotometer.

  • Detection: Monitor the absorbance change of Phenol Red at 557 nm. As CO2 is hydrated to HCO3- and H+, the pH drop triggers a colorimetric shift.

  • Validation: Run Acetazolamide in parallel. If the Acetazolamide Ki deviates from ~25 nM, the enzyme batch is compromised.

In Vitro Tubulin Polymerization Assay

Purpose: To confirm binding at the colchicine site and disruption of microtubule dynamics.

  • Reagent Setup: Suspend highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the test compound (0.1 - 100 µM). Controls: Include Paclitaxel (stabilizer) and Colchicine (destabilizer).

  • Thermal Activation: Transfer the microplate to a reader pre-heated strictly to 37°C. Causality: Tubulin polymerization is an endothermic, entropy-driven process. It will not initiate at room temperature; thermal activation is the physical trigger for the assay.

  • Kinetic Measurement: Measure fluorescence (using a microtubule-binding reporter like DAPI) every minute for 60 minutes to calculate the Vmax of the growth phase.

COX-1/COX-2 Selectivity Enzyme Immunoassay (EIA)

Purpose: To determine the selectivity index (SI) for COX-2 over COX-1.

  • Enzyme Incubation: Incubate purified ovine COX-1 and human recombinant COX-2 with the compound in Tris-HCl buffer (pH 8.0) containing hematin and EDTA. Causality: Hematin is a non-negotiable cofactor; it provides the peroxidase activity required to convert the intermediate PGG2 into PGH2.

  • Reaction Initiation: Add arachidonic acid (AA) and incubate for exactly 2 minutes.

  • Quenching: Quench the reaction rapidly with stannous chloride (SnCl2). Causality: PGH2 is highly unstable and degrades spontaneously. SnCl2 immediately reduces PGH2 to the stable prostaglandin PGF2 α , ensuring accurate downstream quantification.

  • Quantification: Measure PGF2 α levels using a competitive EIA to calculate the IC50 values.

Workflow Synthesis Compound Synthesis & QC CA_Assay Stopped-Flow CO2 Hydration Assay Synthesis->CA_Assay Tubulin_Assay Tubulin Polymerization Assay Synthesis->Tubulin_Assay COX_Assay COX-1/2 EIA Assay Synthesis->COX_Assay Cell_Viability Cell Viability (MDA-MB-231, HCT-116) CA_Assay->Cell_Viability Hypoxia Tubulin_Assay->Cell_Viability Normoxia COX_Assay->Cell_Viability Macrophage Co-culture

Experimental workflow for validating the polypharmacological targets of the synthesized compound.

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Foundational

Advanced Mass Spectrometry of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: Fragmentation Mechanisms and Analytical Workflows

Introduction & Structural Rationale The structural elucidation of complex sulfonamides is a critical component of modern drug development and environmental monitoring. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (C₁₃H₁...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The structural elucidation of complex sulfonamides is a critical component of modern drug development and environmental monitoring. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (C₁₃H₁₂BrNO₃S) presents a unique analytical challenge and opportunity. Its structure combines a strongly electron-donating moiety (the 4-methoxyphenyl group) with a sterically hindered, halogenated moiety (the 2-bromobenzenesulfonyl group).

In electrospray ionization mass spectrometry (ESI-MS), these distinct functional groups drive highly specific, competing fragmentation pathways. Understanding the causality behind these gas-phase dissociations is essential for accurate spectral interpretation. This whitepaper provides an in-depth mechanistic guide to the MS behavior of this molecule, detailing how intramolecular charge transfer and ortho-directed rearrangements dictate its fragmentation profile.

Physicochemical & Isotopic Profiling

A foundational principle of mass spectrometric analysis for halogenated compounds is the utilization of natural isotopic distributions as a self-validating diagnostic tool. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Consequently, any intact precursor or fragment ion retaining the bromobenzene ring will exhibit a characteristic doublet separated by exactly 2.00 Da. Conversely, fragments resulting from the cleavage of the S-N bond that do not contain the bromine atom (e.g., the aniline derivative) will present as singular isotopic peaks.

Table 1: Diagnostic Ions and Isotopic Signatures

Ion SpeciesIonization ModeFormulam/z (⁷⁹Br)m/z (⁸¹Br)Isotopic Signature
[M+H]⁺ ESI (+)[C₁₃H₁₃BrNO₃S]⁺341.98343.981:1 Doublet
[M-H]⁻ ESI (-)[C₁₃H₁₁BrNO₃S]⁻339.96341.961:1 Doublet
[M+H - SO₂]⁺ ESI (+)[C₁₃H₁₃BrNO]⁺277.99279.991:1 Doublet
Sulfonyl Cation ESI (+)[C₆H₄BrO₂S]⁺218.91220.911:1 Doublet
Aniline Radical Cation ESI (+)[C₇H₉NO]⁺•123.07N/ASinglet
Anilide Anion ESI (-)[C₇H₈NO]⁻122.06N/ASinglet

Positive Ion Electrospray (ESI+) Mechanisms

Under positive ESI conditions, protonation occurs preferentially at the highly basic sulfonamide nitrogen. Upon collision-induced dissociation (CID), the protonated precursor[M+H]⁺ undergoes two primary, highly competitive pathways dictated by the electronic nature of its substituents.

Non-Classical Intramolecular Charge Transfer (ICT)

The cleavage of the S-N bond is the most fundamental dissociation pathway for sulfonamides. Conventionally, this heterolytic cleavage yields an even-electron sulfonyl cation and a neutral amine. However, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide violates the "even-electron rule" by producing a highly abundant radical cation at m/z 123 ([C₇H₉NO]⁺•).

The Causality: The 4-methoxy group is strongly electron-donating, which significantly lowers the ionization energy of the aniline moiety. When the S-N bond dissociates, it transiently forms a[sulfonyl cation / neutral aniline] ion-neutral complex. Because the ionization energy of 4-methoxyaniline is lower than the electron affinity of the sulfonyl cation, an outer-sphere electron transfer occurs within the gas-phase complex before it separates. This intramolecular charge transfer yields the 4-methoxyaniline radical cation and a neutral sulfonyl radical, as documented in foundational studies on protonated sulfonamides ().

Ortho-Effect and SO₂ Extrusion

A secondary, yet highly diagnostic, fragmentation pathway is the neutral loss of sulfur dioxide (64 Da), yielding an ion at m/z 278/280.

The Causality: The extrusion of SO₂ requires an intramolecular rearrangement where the amine nitrogen migrates to the aromatic ring. The presence of the bulky, electron-withdrawing bromine atom at the ortho position creates steric strain that weakens the Ar-S bond. Furthermore, the ortho-substitution stabilizes the partially positive charge that develops at the ipso position during the transition state, severely promoting the SO₂ elimination-rearrangement pathway ().

G M [M+H]+ m/z 342/344 Complex [Sulfonyl Cation / Aniline] Intermediate Complex M->Complex S-N Cleavage SO2_Loss [M+H - SO2]+ m/z 278/280 M->SO2_Loss -SO2 (64 Da) Ortho-Effect Sulfonyl 2-Bromobenzenesulfonyl Cation m/z 219/221 Complex->Sulfonyl Direct Dissociation Radical 4-Methoxyaniline Radical Cation m/z 123 (ICT) Complex->Radical Intramolecular Charge Transfer

ESI+ fragmentation pathway of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Negative Ion Electrospray (ESI-) Mechanisms

In negative ion mode, deprotonation occurs at the sulfonamide nitrogen, yielding a stable anion ([M-H]⁻ at m/z 340/342). The fragmentation of this anion is characterized by complex rearrangements.

Similar to the positive mode, the anion undergoes a characteristic loss of SO₂. However, gas-phase anions derived from N-phenyl benzenesulfonamides also undergo a unique homolytic cleavage of the S-C bond. This results in the loss of the 2-bromophenyl radical, forming an anion that further violates the even-electron rule. Additionally, hydrogen transfer from the ortho position of the benzenesulfonamide moiety to the charge center can yield the anilide anion at m/z 122 ().

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high trustworthiness and reproducibility, the following protocol employs Isotopic Doublet Tracking . By monitoring the 2 Da mass shift inherent to bromine, the analyst can create a self-validating system that mathematically confirms the structural origin of every fragment.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-).

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI-MS/MS):

    • Source Temperature: 350 °C.

    • Capillary Voltage: +3.5 kV (Positive Mode) / -2.5 kV (Negative Mode).

    • Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV using Argon as the collision gas to capture both the low-energy ICT radical formation (m/z 123) and the higher-energy SO₂ extrusion (m/z 278/280).

  • Data Analysis & Isotopic Tracking:

    • Filter the MS/MS spectra for peaks exhibiting a 1:1 ratio separated by 2.00 Da. Assign these strictly to fragments retaining the 2-bromobenzenesulfonyl moiety (e.g., m/z 219/221).

    • Assign singlet peaks (e.g., m/z 123, m/z 124) to the 4-methoxyaniline moiety, validating the S-N bond cleavage.

Workflow Prep 1. Sample Prep 0.1 mg/mL in MeOH LC 2. LC Separation C18, Gradient Elution Prep->LC MS 3. ESI-MS/MS Pos/Neg Mode, CID LC->MS Data 4. Data Analysis Isotope Tracking (2 Da) MS->Data

Self-validating LC-MS/MS workflow utilizing isotopic doublet tracking.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393.[Link]

  • Hu, N., Tu, Y. P., Jiang, K., & Pan, Y. (2010). "Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry." The Journal of Organic Chemistry, 75(12), 4244-4250.[Link]

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2013). "Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides." Journal of the American Society for Mass Spectrometry, 24(8), 1280-1287.[Link]

Exploratory

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide crystal structure analysis.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Authored by: Dr. Gemini, Senior Application Scientist Foreword: The Architectural Blueprint of a Molecule In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding a molecule's three-dimensional structure is not merely an academic exercise; it is the key to unlocking its function. The precise arrangement of atoms, the subtle interplay of intermolecular forces, and the overall molecular conformation dictate a compound's biological activity, solubility, and stability. For sulfonamide derivatives, a class of compounds renowned for their diverse pharmacological activities, this structural insight is paramount.

This guide provides a comprehensive, field-proven walkthrough of the process of determining and analyzing the crystal structure of a novel sulfonamide, using 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide as a focal case study. While a public crystal structure for this specific molecule is not available as of this writing, this document will proceed by outlining the complete, validated workflow an experimental scientist would follow. We will leverage data from closely analogous structures to illustrate the principles of analysis and interpretation, thereby providing a robust and practical framework for researchers.

Our approach is grounded in causality—explaining not just the "how" but the "why" behind each experimental choice, from synthesis to data refinement. This is the self-validating system of rigorous scientific inquiry, ensuring that the final structure is not just a model, but a reliable representation of molecular reality.

Part 1: Synthesis and Crystallogenesis: From Reagents to a Perfect Lattice

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.

Synthesis via Sulfonylation

The most direct and widely adopted method for synthesizing N-arylsulfonamides is the reaction of a sulfonyl chloride with an appropriate aniline derivative. For our target molecule, this involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methoxyaniline.

Experimental Protocol: Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

  • Reaction Setup: To a solution of 4-methoxyaniline (1.0 eq) in pyridine (acting as both solvent and base) cooled to 0°C in an ice bath, add 2-bromobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes. The use of pyridine is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This protonates the pyridine, rendering it water-soluble, and precipitates the crude product.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

The Art of Crystallization

Obtaining a single crystal of sufficient size and quality is the most critical and often unpredictable step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a perfect lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate) is left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals. This method is straightforward but offers less control.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization. This technique offers excellent control over the rate of crystal growth.

  • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.

For 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, a combination of solvents, such as dichloromethane/hexane, in a slow evaporation setup would be a logical starting point.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The workflow is a systematic progression from data collection to a refined structural model.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal_mount 1. Crystal Mounting (Mount on goniometer head) centering 2. Crystal Centering (Align in X-ray beam) crystal_mount->centering unit_cell 3. Unit Cell Determination (Preliminary diffraction frames) centering->unit_cell data_collection 4. Full Data Collection (Rotate crystal, collect diffraction spots) unit_cell->data_collection integration 5. Data Integration (Convert spots to intensities) data_collection->integration scaling 6. Scaling & Merging (Correct for experimental variations) integration->scaling space_group 7. Space Group Determination (Analyze systematic absences) scaling->space_group solution 8. Structure Solution (Direct methods or Patterson) space_group->solution refinement 9. Refinement (Least-squares fitting of model to data) solution->refinement validation 10. Validation (Check R-factors, geometry) refinement->validation final_model 11. Final Model & CIF (Generate final report) validation->final_model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

Once the diffraction intensities are collected and processed, the journey to the final structure begins.

  • Structure Solution: The initial challenge is to solve the "phase problem." Since detectors only measure the intensity (amplitude) of the diffracted X-rays, the phase information is lost. For small molecules like our target, direct methods are typically employed. These are statistical methods that use relationships between the intensities to predict the initial phases, leading to a preliminary electron density map.

  • Structure Refinement: The initial atomic positions derived from the electron density map are then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2) and the Goodness-of-Fit (GooF).

Part 3: Analysis and Interpretation: A Case Study with an Analogous Structure

As the crystal structure of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is not publicly deposited, we will analyze the crystal structure of a closely related compound, 4-methyl-N-(4-methoxyphenyl)benzenesulfonamide , to illustrate the key points of analysis. This analogue shares the core N-(4-methoxyphenyl)benzenesulfonamide framework, allowing for a relevant discussion of conformation and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the kind of data obtained from a crystallographic experiment. The data presented here is for the analogue, 4-methyl-N-(4-methoxyphenyl)benzenesulfonamide.

ParameterValueSignificance
Chemical FormulaC₁₄H₁₅NO₃SDefines the atomic composition of the asymmetric unit.
Formula Weight277.33Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)11.034(2), 7.891(2), 16.112(3)The lengths of the unit cell edges.
β (°)99.67(3)The angle of the unit cell for the monoclinic system.
Volume (ų)1381.1(5)The volume of a single unit cell.
Z4The number of molecules in one unit cell.
Final R1 [I > 2σ(I)]0.045A key indicator of the quality of the fit between the model and the data.
wR2 (all data)0.121A weighted R-factor based on all diffraction data.
Molecular Conformation

The conformation of the molecule, particularly the torsion angles between the two aromatic rings, is critical for understanding how it might fit into a receptor binding pocket. In the case of N-arylsulfonamides, the geometry around the sulfonamide N-S bond is of particular interest. The S-N-C-C torsion angle would define the relative orientation of the two key aryl moieties. The presence of the bulky bromine atom at the ortho position in our target compound, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, would be expected to significantly influence this torsion angle due to steric hindrance, likely forcing the rings into a more twisted conformation compared to an unsubstituted analogue.

Intermolecular Interactions: The Crystal's Glue

The way molecules pack in a crystal is dictated by a network of non-covalent interactions. These same interactions are fundamental to drug-receptor binding.

  • Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). In the crystal lattice, N-H···O=S hydrogen bonds are commonly observed, often forming chains or dimers that link molecules together. This is a primary organizing force in the crystal packing.

  • Halogen Bonding: The bromine atom in our target compound is a potential halogen bond donor. A halogen bond is an interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. A C-Br···O=S interaction could be a key feature in the crystal packing of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

  • π-π Stacking: The two aromatic rings (the bromophenyl and methoxyphenyl groups) can interact through π-π stacking. These interactions, either in a parallel-displaced or T-shaped geometry, contribute significantly to the overall stability of the crystal lattice.

interactions cluster_interactions Key Intermolecular Interactions mol1 Molecule A (2-bromo-N-(4-methoxyphenyl)benzenesulfonamide) h_bond N-H···O=S Hydrogen Bond mol1->h_bond x_bond C-Br···O Halogen Bond mol1->x_bond Br on A to O on B pi_stack π-π Stacking (Aryl-Aryl) mol1->pi_stack mol2 Molecule B (Symmetry-related) h_bond->mol2 pi_stack->mol2

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The comprehensive structural analysis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, or any novel compound, is a multi-stage process that integrates synthetic chemistry, the physical science of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. Each step, from synthesizing pure material to refining the final atomic coordinates, is a critical link in a chain that leads to a deep and actionable understanding of the molecule. The resulting three-dimensional model reveals not only the precise intramolecular geometry but also the subtle yet powerful intermolecular forces that govern its solid-state behavior and, by extension, its potential biological activity. This detailed structural blueprint is an indispensable asset in the rational design of new pharmaceuticals and advanced materials.

References

  • Note: The following references provide authoritative information on the general techniques and principles discussed in this guide. A specific structural report (CIF)
  • Synthesis of Sulfonamides: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. This book provides comprehensive details on fundamental reactions, including the sulfonylation of anilines.

    • Source: Elsevier

    • URL: [Link]

  • Crystal Growth Techniques: "Crystal Growth of Organic Materials" edited by Allan S. Myerson, Ronald W. Rousseau, and William J. Genck. A foundational text covering the theory and practice of crystallization.

    • Source: American Chemical Society

    • URL: [Link]

  • Single-Crystal X-ray Diffraction: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. An accessible yet thorough introduction to the principles of X-ray crystallography.

    • Source: Oxford University Press

    • URL: [Link]

  • Crystallographic Databases: The Cambridge Structural Database (CSD) is the world’s repository for small-molecule organic and metal-organic crystal structures.

    • Source: Cambridge Crystallographic Data Centre (CCDC)

    • URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 4-methoxyaniline (p-anisidine). This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines the necessary work-up and purification techniques. The causality behind experimental choices, such as the use of pyridine as a base and catalyst, is explained to provide researchers with a robust and reproducible methodology. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a critical class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The N-aryl sulfonamide moiety is a common scaffold in many marketed drugs. The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1178125-92-2)[1] serves as a valuable example of the preparation of these important intermediates. The presence of a bromine atom on the benzenesulfonyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making this a versatile building block in the synthesis of complex molecules.

The core of this synthesis is the reaction of an amine with a sulfonyl chloride, a fundamental transformation in organic chemistry.[2] This guide will detail a reliable and scalable protocol for this synthesis.

Reaction Scheme

The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide proceeds via the reaction of 2-bromobenzenesulfonyl chloride with 4-methoxyaniline. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the amine nitrogen of 4-methoxyaniline on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. Pyridine plays a dual role in this reaction. Primarily, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed during the reaction.[3] This is crucial because the starting amine can be protonated by HCl, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the amine.[3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-aryl sulfonamides.[2][4][5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Bromobenzenesulfonyl chloride255.522905-25-1Corrosive, handle with care.
4-Methoxyaniline (p-anisidine)123.15104-94-9Toxic, handle with care.
Pyridine79.10110-86-1Anhydrous, flammable, toxic.
Dichloromethane (DCM)84.9375-09-2Anhydrous, volatile.
Hydrochloric Acid (HCl), 1M36.467647-01-0Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01144-55-8-
Brine (Saturated NaCl solution)58.447647-14-5-
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent.
Ethyl Acetate88.11141-78-6For extraction and chromatography.
Hexane86.18110-54-3For chromatography.
Silica Gel (230-400 mesh)-7631-86-9For column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2.0-3.0 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

2. Addition of Sulfonyl Chloride:

  • In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0-1.2 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the 2-bromobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

3. Reaction Monitoring:

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

4. Work-up:

  • Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

5. Isolation of Crude Product:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.[6]

Data Summary

ParameterValue/Range
Reactant Ratios
4-Methoxyaniline1.0 eq
2-Bromobenzenesulfonyl chloride1.0 - 1.2 eq
Pyridine2.0 - 3.0 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time4 - 12 hours
Expected Yield 70-90% (based on analogous reactions)

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 4-methoxyaniline in DCM B Add Pyridine A->B C Cool to 0 °C B->C D Add 2-bromobenzenesulfonyl chloride solution C->D E Stir at RT for 4-12h D->E F Monitor by TLC E->F G Quench with 1M HCl F->G H Extract with DCM G->H I Wash with HCl, NaHCO₃, Brine H->I J Dry and Concentrate I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS) K->L G 4-Methoxyaniline R'-NH₂ Intermediate [R-SO₂(Cl)NH₂R']⁺ 4-Methoxyaniline->Intermediate Nucleophilic Attack 2-Bromobenzenesulfonyl chloride R-SO₂Cl 2-Bromobenzenesulfonyl chloride->Intermediate Product R-SO₂NHR' Intermediate->Product Elimination of HCl HCl HCl Pyridinium_Chloride PyH⁺Cl⁻ HCl->Pyridinium_Chloride Pyridine Py Pyridine->Pyridinium_Chloride Acid Scavenging

Caption: General mechanism of sulfonamide formation with pyridine as an acid scavenger.

Safety and Handling

  • This protocol should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2-Bromobenzenesulfonyl chloride is corrosive and should be handled with care.

  • 4-Methoxyaniline and pyridine are toxic and should be handled with appropriate caution.

  • Dichloromethane is a volatile organic solvent.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The use of readily available starting materials and standard laboratory techniques makes this synthesis accessible to a wide range of scientific professionals.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. BenchChem.
  • Pansare, D. N., & Shelke, R. N. (2019).
  • Torabi, M., Yarie, M., Zolfigol, M. A., Rouhani, S., Azizi, S., Olomola, T. O., Maaza, M., & Msagati, T. A. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143–3152.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Mthembu, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1881.
  • BenchChem. (2025). In-depth Technical Guide: 2-bromo-N-(2-phenylethyl)benzenesulfonamide. BenchChem.
  • PubChemLite. (n.d.). 4-bromo-n-(2-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). Retrieved March 16, 2026, from [Link].

  • Worldwide Life Sciences. (2026, February 13). 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m. Retrieved March 16, 2026, from [Link].

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4851-4856.
  • Google Patents. (n.d.). CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Retrieved March 16, 2026, from [Link].

  • ResearchGate. (n.d.). (PDF) Copper-catalysed N-arylation of arylsulfonamides with aryl bromides and aryl iodides using KF/Al2O3. Retrieved March 16, 2026, from [Link].

  • BenchChem. (2025). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis. BenchChem.
  • Manhas, M. S., & Jeng, S. Y. (1967). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o298.
  • Who we serve. (2024, December 6).
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  • Wang, L., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 43.
  • ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved March 16, 2026, from [Link].

  • RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. Retrieved March 16, 2026, from [Link].

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • SpectraBase. (n.d.). 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Retrieved March 16, 2026, from [Link].

  • ACS Publications. (2008, March 24). Process Development for the Sulfonamide Herbicide Pyroxsulam. Organic Process Research & Development.

Sources

Application

Application Note: Synthesis of N-(4-Methoxyphenyl)-2-bromobenzenesulfonamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The sulfonamide pharmacophore is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The sulfonamide pharmacophore is a cornerstone in modern drug discovery, functioning as a bioisostere for amides and serving as the primary binding motif in numerous antibacterial agents, diuretics, and carbonic anhydrase inhibitors .

This application note details the robust, high-yielding synthesis of N-(4-methoxyphenyl)-2-bromobenzenesulfonamide via the reaction of 2-bromobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine). Strategically, this specific molecule is highly valued in medicinal chemistry. The para-methoxy group provides a strong electron-donating handle that modulates the electronic properties of the sulfonamide nitrogen, while the ortho-bromo substituent acts as a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to construct complex, sterically hindered biaryl architectures .

Mechanistic Causality & Experimental Design

To achieve quantitative yields and avoid genotoxic impurities, the experimental design must account for the specific electronic and steric properties of the substrates .

  • Nucleophile Dynamics: 4-Methoxyaniline is a highly reactive primary amine. The +M (mesomeric) effect of the methoxy group significantly increases the electron density on the nitrogen atom. This heightened nucleophilicity counteracts the steric hindrance imposed by the ortho-bromo group on the electrophile.

  • Electrophile Dynamics: 2-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis. Trace moisture will convert it to 2-bromobenzenesulfonic acid, which is entirely unreactive toward amines. Thus, strictly anhydrous conditions are mandatory.

  • The Role of the Base (Causality): The reaction generates one equivalent of hydrogen chloride (HCl). Without an exogenous base, the HCl would protonate the unreacted 4-methoxyaniline, forming an anilinium salt and stalling the reaction at a maximum 50% theoretical yield. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to drive the reaction to completion .

  • Thermal Regulation: The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C suppresses the formation of bis-sulfonated byproducts and minimizes thermal degradation of the sulfonyl chloride.

Mechanism Nuc Nucleophilic Attack Amine attacks S=O Tetra Zwitterionic Tetrahedral Intermediate Nuc->Tetra Elim Chloride Elimination Collapse of intermediate Tetra->Elim Deprot Deprotonation TEA neutralizes HCl Elim->Deprot Prod Target Sulfonamide Product Formation Deprot->Prod

Mechanistic pathway of sulfonamide formation via nucleophilic acyl substitution.

Reagent Stoichiometry & Properties

Accurate stoichiometry is critical to ensure a self-validating purification process. A slight excess of the amine and base ensures complete consumption of the highly reactive, moisture-sensitive sulfonyl chloride.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Bromobenzenesulfonyl chloride Electrophile255.521.0 eq2.55 g
4-Methoxyaniline Nucleophile123.151.1 eq1.35 g
Triethylamine (TEA) Acid Scavenger101.191.5 eq2.10 mL (1.52 g)
Dichloromethane (Anhydrous) Solvent84.93N/A25.0 mL

Step-by-Step Methodology: A Self-Validating System

This protocol is designed as a self-validating system . Each step contains built-in checkpoints to verify the chemical state of the reaction before proceeding, ensuring high-fidelity results.

Phase 1: Preparation and Addition
  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes.

  • Amine Dissolution: Dissolve 4-methoxyaniline (1.35 g, 11 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject triethylamine (2.10 mL, 15 mmol) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2-bromobenzenesulfonyl chloride (2.55 g, 10 mmol) in 10 mL of anhydrous DCM. Transfer this to the dropping funnel. Add the solution dropwise over 30 minutes.

    • Self-Validation Checkpoint: Observe a slight fuming or temperature spike (exotherm). The solution may transition from clear to slightly yellow, indicating the formation of the TEA-HCl salt.

Phase 2: Propagation
  • Warming: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature naturally.

  • Stirring: Stir vigorously for 2 to 4 hours under an inert atmosphere.

  • TLC Validation: Monitor reaction progress via Thin-Layer Chromatography (Hexanes:Ethyl Acetate 7:3).

    • Self-Validation Checkpoint: The sulfonyl chloride ( Rf​≈0.8 ) should completely disappear, replaced by a new, highly UV-active product spot ( Rf​≈0.4 ).

Phase 3: Biphasic Workup & Purification

The workup is logically structured to sequentially eliminate specific impurities based on their pKa values. 9. Quenching: Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated TEA-HCl salts. Transfer to a separatory funnel. 10. Acid Wash (Removes excess amine & TEA): Wash the organic layer with 1M HCl ( 2×20 mL). The acidic aqueous layer protonates unreacted 4-methoxyaniline and TEA, pulling them into the aqueous phase. 11. Base Wash (Removes hydrolyzed electrophile): Wash the organic layer with saturated aqueous NaHCO3​ ( 1×20 mL). This neutralizes residual acid and extracts any 2-bromobenzenesulfonic acid byproduct. 12. Brine Wash: Wash with saturated NaCl solution (20 mL) to pre-dry the organic layer. 13. Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude product as an off-white solid. 14. Recrystallization: Recrystallize from hot ethanol to afford pure N-(4-methoxyphenyl)-2-bromobenzenesulfonamide.

Workflow Step1 1. Reagent Preparation Dissolve 4-Methoxyaniline & TEA in DCM Step2 2. Thermal Regulation Cool reaction mixture to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise 2-Bromobenzenesulfonyl Chloride Step2->Step3 Prevents exotherm Step4 4. Reaction Propagation Stir at Room Temperature (2-4 h) Step3->Step4 TLC Monitoring Step5 5. Biphasic Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine Step4->Step5 Quench with H2O Step6 6. Isolation & Purification Dry (Na2SO4), Concentrate, Recrystallize Step5->Step6 Phase separation

Workflow for the synthesis of N-(4-methoxyphenyl)-2-bromobenzenesulfonamide.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compound, compare the isolated material against the following expected analytical profile and utilize the troubleshooting matrix if deviations occur.

Expected Analytical Profile
ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 85 – 92% (Post-recrystallization)
TLC ( Rf​ ) ~0.40 (Hexanes:EtOAc, 7:3 v/v), UV active
1 H NMR Signature Broad singlet at ~8.5 ppm (N-H), characteristic AB quartet at ~6.8-7.0 ppm (p-substituted aromatic), sharp singlet at 3.7 ppm (O-CH 3​ ).
Troubleshooting Matrix
ObservationRoot Cause (Causality)Corrective Action
Low Yield (<60%) Hydrolysis of 2-bromobenzenesulfonyl chloride due to wet solvent.Ensure DCM is strictly anhydrous. Use fresh reagents and flame-dried glassware.
Dark Brown Crude Oxidation of 4-methoxyaniline prior to reaction.Sublime or recrystallize 4-methoxyaniline before use. Degas solvents.
Multiple TLC Spots Formation of bis-sulfonamide (over-reaction).Ensure strict temperature control (0 °C) during addition. Do not use excess sulfonyl chloride.
Product in Aqueous Layer Over-basification during workup leading to deprotonation of the sulfonamide N-H ( pKa≈10 ).Ensure the base wash uses mild NaHCO3​ , not strong bases like NaOH.

References

  • Continued Structural Exploration of Sulfocoumarin as Selective Inhibitor of Tumor-Associated Human Carbonic Anhydrases IX and XII. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at:[Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at:[Link]

Method

Application Note: High-Resolution Purification of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide via Normal-Phase Chromatography

Contextualizing the Molecule & Chromatographic Strategy 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a specialized sulfonamide derivative frequently utilized as an intermediate in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Molecule & Chromatographic Strategy

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a specialized sulfonamide derivative frequently utilized as an intermediate in medicinal chemistry and drug discovery. The synthesis of this molecule—typically achieved via the base-catalyzed condensation of 2-bromobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine)—generates a crude mixture containing unreacted starting materials, basic amine salts, and over-reacted bis-sulfonylated byproducts.

To achieve the >99% purity required for downstream biological assays or cross-coupling reactions, normal-phase silica gel column chromatography remains the gold standard . The structural features of the target directly dictate its chromatographic behavior and the causality behind our solvent selection:

  • Steric Shielding & Lipophilicity: The ortho-bromo substituent on the benzenesulfonyl ring provides significant steric bulk. This slightly shields the sulfonamide core, increasing the molecule's overall lipophilicity compared to unsubstituted analogs.

  • Hydrogen Bonding Dynamics: The sulfonamide N-H acts as a hydrogen-bond donor, while the sulfonyl oxygens and the 4-methoxy group act as hydrogen-bond acceptors. These moieties interact strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase, requiring a carefully calibrated gradient of Ethyl Acetate (EtOAc) to disrupt these interactions without causing co-elution of polar impurities.

Impurity Profiling & Separation Logic

Understanding the relative polarities of the crude mixture components is critical for designing an effective step-gradient. The bis-sulfonylated byproduct lacks the N-H bond, making it significantly less polar, whereas unreacted p-anisidine is highly polar and basic.

Table 1. Quantitative Impurity Profiling and Elution Predictability

ComponentStructural CharacteristicsRelative PolarityExpected TLC Rf (20% EtOAc/Hexane)Elution Order
Bis-sulfonylated ImpurityLacks N-H bond, highly lipophilicLow~0.70 - 0.851 (First)
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Contains N-H bond, moderately polar Medium ~0.35 - 0.45 2 (Target)
2-Bromobenzenesulfonyl ChlorideReactive, hydrolyzes to sulfonic acidMed-High~0.20 (or streak)3
4-Methoxyaniline (p-Anisidine)Basic amine, H-bond donor/acceptorHigh~0.10 - 0.154 (Last)

Mechanistic Workflow

G Crude Crude Reaction Mixture (Target + Impurities) Silica Silica Gel Stationary Phase (Normal Phase) Crude->Silica Dry Loading (Adsorption) Imp1 Bis-sulfonylated Impurity (Low Polarity) Silica->Imp1 5-10% EtOAc/Hexane (Fast Elution) Target 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide (Target Product) Silica->Target 15-25% EtOAc/Hexane (Optimal Elution) Imp2 Unreacted p-Anisidine (High Polarity) Silica->Imp2 >30% EtOAc/Hexane (Strong Retention)

Figure 1. Elution profile of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide via silica gel.

Self-Validating Experimental Protocol

Phase 1: Pre-Column Reaction Work-Up (Critical for Column Integrity)

Causality: Amine bases (e.g., pyridine, triethylamine) utilized during sulfonamide synthesis will streak severely on active silica sites, destroying the resolution of the target peak and causing peak fronting . Removing them prior to chromatography is a non-negotiable prerequisite.

  • Dilute the crude reaction mixture with 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1M HCl (3 x 20 mL) to protonate and extract basic amines into the aqueous phase.

  • Self-Validation Check: Test the pH of the final aqueous wash with pH paper. It must be strictly acidic (pH 1-2). If it is basic or neutral, repeat the HCl wash until acidity is confirmed.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Dry Loading Preparation

Causality: The target sulfonamide exhibits moderate solubility. Loading it as a concentrated liquid in a strong solvent like Dichloromethane (DCM) will cause the sample band to diffuse rapidly down the column bed, leading to peak broadening. Dry loading ensures a narrow, uniform injection band, maximizing theoretical plates .

  • Dissolve the crude extract in a minimal amount of DCM (approx. 5-10 mL).

  • Add silica gel (approximately 3 times the mass of the crude product) directly to the flask.

  • Evaporate the DCM completely using a rotary evaporator until a dry powder is obtained.

  • Self-Validation Check: Shake the flask vigorously. The silica must flow freely like fine sand. Any clumping indicates residual solvent or trapped oils, which will cause channeling in the column. If clumping is observed, re-dissolve in DCM and repeat the drying process.

Phase 3: Column Packing and Gradient Elution

Causality: A step-gradient from a non-polar baseline to a moderately polar eluent allows for the sequential stripping of impurities based on their hydrogen-bonding capacity.

  • Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using 100% Hexane. Ensure the column is perfectly vertical to prevent uneven solvent fronts.

  • Carefully pour the dry-loaded silica onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance during solvent addition.

  • Isocratic Flush (0-5% EtOAc/Hexane): Elute with 2 column volumes (CV) of 5% EtOAc in Hexane. This flushes out the non-polar, highly lipophilic bis-sulfonylated impurities.

  • Target Elution (15-25% EtOAc/Hexane): Gradually increase the gradient to 20% EtOAc. The target 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide will elute cleanly within this window.

  • Column Wash (50% EtOAc/Hexane): Flush the column with 50% EtOAc to elute highly polar impurities (e.g., unreacted p-anisidine or sulfonic acids).

Phase 4: Fraction Analysis and Recovery
  • Spot fractions on a silica gel TLC plate and develop in 20% EtOAc/Hexane.

  • Visualize under short-wave UV light (254 nm). The target compound will appear as a dark, UV-quenching spot due to the highly conjugated aromatic systems.

  • Self-Validation Check: Perform a 2D TLC on a concentrated fraction. Spot the sample, develop it, rotate the plate 90 degrees, and develop again in the same solvent. A single spot perfectly on the diagonal confirms that the compound is chemically stable and not degrading on the acidic silica gel.

  • Pool the pure fractions and remove the solvent under reduced pressure to yield the purified 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide as a crystalline solid.

Troubleshooting & Optimization

  • Peak Tailing: If the target compound exhibits tailing on the TLC plate or column, it is due to excessive interaction between the slightly acidic sulfonamide N-H and the silanol groups. Solution: Add 0.1% to 0.5% glacial acetic acid to the mobile phase to suppress silanol ionization and sharpen the elution band.

  • Co-elution with Starting Material: If the target co-elutes with 2-bromobenzenesulfonyl chloride, the gradient was increased too rapidly, overwhelming the column's separation capacity. Solution: Decrease the gradient slope, maintaining 10% EtOAc for an additional 2-3 column volumes before stepping up to 20%.

References

  • Ahn, S., et al. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity." National Institutes of Health (NIH). URL:[Link]

Application

Application Note: Optimized Recrystallization Protocol for 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Introduction & Thermodynamic Context 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2) is a highly functionalized sulfonamide derivative utilized as a strategic precursor in medicinal chemistry. Following...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Thermodynamic Context

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2) is a highly functionalized sulfonamide derivative utilized as a strategic precursor in medicinal chemistry. Following its synthesis—typically via the condensation of 2-bromobenzenesulfonyl chloride with p-anisidine—the crude product often contains unreacted starting materials, regioisomeric byproducts, and colored polymeric impurities.

Purifying this compound presents unique thermodynamic challenges. The molecule features a rigid, sterically hindered 2-bromophenyl ring paired with a flexible, electron-rich 4-methoxyphenyl moiety. This structural dichotomy complicates crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than forming a highly ordered crystalline solid. As established in thermodynamic studies of sulfonamide solvation 1, successful crystallization requires disrupting the strong intermolecular N-H···O=S hydrogen bonds in the crude state and carefully modulating the dielectric constant of the medium to drive selective nucleation.

Solvent System Selection

Selecting the correct solvent is the most critical variable. A single-solvent system (e.g., pure toluene) often requires excessive heating, risking thermal degradation. Conversely, a binary solvent/anti-solvent system provides precise control over the supersaturation curve.

Table 1: Solvent System Evaluation for Sulfonamide Recrystallization

Solvent SystemRolePolarity IndexBoiling Point (°C)Suitability / Outcome
Ethanol / Water Solvent / Anti-solvent5.2 / 9.078 / 100Optimal. High yield, effectively disrupts H-bonds, safe, and highly tunable.
Ethyl Acetate / Hexane Solvent / Anti-solvent4.4 / 0.177 / 68Good for highly lipophilic impurities, but prone to "oiling out" for this specific compound.
Toluene Single Solvent2.4110Poor solubility at room temp; requires excessive heating. High risk of thermal degradation.
Methanol / Water Solvent / Anti-solvent5.1 / 9.065 / 100Viable, but the lower boiling point of methanol limits hot-dissolution capacity.

Based on empirical evidence and solubility profiles of analogous sulfonamides 2, the Ethanol/Water system is selected. Ethanol acts as the "good solvent," solvating the molecule via dipole-dipole interactions, while water acts as the "anti-solvent," forcing the hydrophobic aromatic rings to aggregate.

Experimental Methodology: Solvent/Anti-Solvent Recrystallization

This protocol is designed as a self-validating system : the visual appearance of the "cloud point" confirms that the thermodynamic boundary for nucleation has been reached, ensuring reproducibility across different batch sizes without the need for real-time analytical monitoring.

Step 1: Primary Dissolution Suspend the crude 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in a minimal volume of absolute ethanol (approx. 4-5 mL per gram of crude). Heat the suspension to 65–70 °C with gentle magnetic stirring until complete dissolution is achieved. Mechanistic Insight: Ethanol effectively disrupts the intermolecular hydrogen bonding network of the crude solid, facilitating endothermic dissolution without exceeding the compound's thermal stability threshold.

Step 2: Hot Filtration (Removal of Insolubles) If dark, insoluble particulates are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask. Mechanistic Insight: Pre-heating the glassware prevents a sudden drop in temperature, which would cause premature precipitation of the product within the funnel 3.

Step 3: Anti-Solvent Addition & Cloud Point Targeting Maintain the filtrate at 60–65 °C. Begin dropwise addition of hot deionized water while swirling continuously. Stop the addition the moment a faint, persistent turbidity (the "cloud point") is observed. Mechanistic Insight: Water increases the dielectric constant of the medium. The cloud point visually validates that the solution has crossed into the metastable zone, where the solute concentration exceeds its equilibrium solubility, priming the system for nucleation.

Step 4: Nucleation and Controlled Cooling Once turbidity is reached, add 2-3 drops of hot ethanol to clear the solution slightly. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature over 1-2 hours. Mechanistic Insight: Clearing the solution slightly ensures that crystallization initiates from a few high-quality nucleation sites rather than crashing out as an amorphous powder. Slow cooling prevents the occlusion of p-anisidine impurities within the growing crystal lattice.

Step 5: Yield Maximization & Isolation Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold 30% ethanol/water. Mechanistic Insight: The cold wash displaces residual mother liquor containing soluble impurities without providing enough thermal energy to redissolve the purified product.

Step 6: Drying Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual moisture and solvent.

Visualizing the Workflow

Workflow Start Crude 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Dissolve Dissolve in Minimal Hot Ethanol (60-70°C) Start->Dissolve Filter Hot Gravity Filtration (Pre-warmed funnel) Dissolve->Filter Remove insolubles AntiSolvent Dropwise Addition of Hot Water (Anti-solvent) Filter->AntiSolvent Turbidity Turbidity Reached? (Cloud point) AntiSolvent->Turbidity Turbidity->AntiSolvent No Cooling Controlled Cooling (Room Temp -> Ice Bath) Turbidity->Cooling Yes Crystallization Crystal Nucleation & Growth Cooling->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Drying Vacuum Drying (40°C, 12h) Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Fig 1: Step-by-step solvent/anti-solvent recrystallization workflow for sulfonamide purification.

Troubleshooting & Polymorphism Control

Sulfonamides are notorious for exhibiting polymorphism and phase-separation issues during purification 2. The presence of the flexible methoxy group in 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide increases the likelihood of "oiling out."

  • Oiling Out: If the product separates as a viscous oil rather than crystals, the melting point of the crude mixture is lower than the temperature of the solution. Solution: Reheat the mixture until the oil dissolves, add 1-2 mL of additional ethanol, and cool at a much slower rate to bypass the liquid-liquid phase separation boundary.

  • Supersaturation (No Crystals): If the solution cools to room temperature without crystal formation, it is trapped in a supersaturated state. Solution: Induce nucleation by vigorously scratching the interior of the flask with a glass rod, which creates microscopic glass shards that serve as nucleation templates 3.

Troubleshooting Issue Crystallization Issue Oiling Oiling Out (Liquid Separation) Issue->Oiling NoCrystals No Crystals Formed (Supersaturation) Issue->NoCrystals Amorphous Amorphous Powder (Rapid Precipitation) Issue->Amorphous Sol1 Reheat, add more EtOH, cool slowly Oiling->Sol1 Sol2 Scratch flask interior or add seed crystal NoCrystals->Sol2 Sol3 Reduce anti-solvent addition rate Amorphous->Sol3

Fig 2: Logical decision tree for troubleshooting common sulfonamide crystallization issues.

References

  • Source: PubMed (International Journal of Pharmaceutics)
  • Title: Technical Support Center: Crystallinity of Sulfonamide Compounds Source: BenchChem URL
  • Title: Technical Support Center: Recrystallization of Sulfonamide Products Source: BenchChem URL

Sources

Method

Application Notes and Protocols for the Investigation of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in Anticancer Assays

Introduction: Unveiling the Anticancer Potential of a Novel Sulfonamide Derivative The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Anticancer Potential of a Novel Sulfonamide Derivative

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Structurally novel sulfonamide derivatives are continuously being explored for their efficacy as tumor growth inhibitors, demonstrating a variety of mechanisms of action.[1][2] These mechanisms include, but are not limited to, the inhibition of carbonic anhydrases, induction of cell cycle arrest, and disruption of microtubule assembly.[1][2] This document provides a comprehensive guide for the initial in vitro evaluation of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide , a compound of interest, for its potential anticancer activities.

While specific data on 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is emerging, its structural motifs—a benzenesulfonamide core, a bromo substituent, and a methoxyphenyl group—suggest plausible interactions with key biological targets implicated in cancer progression.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals to rigorously investigate its cytotoxic and mechanistic properties. The protocols herein are established, self-validating methodologies intended to provide a clear and logical workflow for a thorough preliminary anticancer assessment.

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the known bioactivities of structurally related sulfonamides, we can postulate several potential mechanisms of action for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. The following diagram illustrates a logical workflow for investigating these possibilities.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation (Hypothesized) Compound 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Compound->Cell_Lines MTT_Assay MTT Cell Viability Assay (Determine IC50) Cell_Lines->MTT_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle If cytotoxic Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis If cytotoxic CA_Inhibition Carbonic Anhydrase Inhibition Assay MTT_Assay->CA_Inhibition Based on sulfonamide scaffold Tubulin_Polymerization Tubulin Polymerization Assay MTT_Assay->Tubulin_Polymerization Based on related compounds Western_Blot Western Blot Analysis (Key Protein Expression) Cell_Cycle->Western_Blot Investigate cell cycle regulators (e.g., Cyclins, CDKs) Apoptosis->Western_Blot Investigate apoptotic pathway proteins (e.g., Caspase-3, Bcl-2)

Caption: Investigational workflow for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9][10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[9] The resulting formazan is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.[8][10]

Protocol: MTT Cell Viability Assay

Materials:

  • 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.[11]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][12]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11][12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
Cell Lines A panel of cell lines from different cancer types is recommended.
Compound Concentrations A wide range of concentrations (e.g., 0.1 µM to 100 µM) should be tested.
Incubation Time 24, 48, and 72-hour time points are standard.
Controls Untreated cells, vehicle-treated cells, and a positive control (e.g., doxorubicin) should be included.

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide induces cell death. The two primary modes of programmed cell death are apoptosis and necrosis. Furthermore, its effect on cell cycle progression should be investigated.

A. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle:

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13][14]

Protocol:

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[13][14]

    • Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[14][16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples by flow cytometry within one hour.[16]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

B. Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle:

Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[17][18] This allows for the differentiation of cells in the various phases of the cell cycle (G0/G1, S, and G2/M).[17][18] Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints.

Protocol:

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Treat cells with 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide at its IC₅₀ concentration.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing to prevent clumping.[17][19]

    • Incubate on ice for at least 30 minutes.[19] Cells can be stored at -20°C for several weeks at this stage.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI/RNase A staining solution.[17][19] The RNase A is crucial for degrading RNA, which PI can also bind to.[18]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Data Interpretation:

A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases. The region between these peaks represents the S phase. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

G Start Cell Treatment Harvest Harvest Cells Start->Harvest Fixation Fixation in 70% Ethanol Harvest->Fixation Staining PI/RNase A Staining Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Part 3: Investigating Molecular Targets with Western Blotting

Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.[20][21]

Principle:

Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme is used for detection, typically via chemiluminescence.[21]

Protocol:

Materials:

  • Treated and untreated cell lysates

  • RIPA or other suitable lysis buffer

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Treat cells as previously described.

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[20][22]

    • Scrape the cells and collect the lysate.[20][22]

    • Centrifuge to pellet cell debris and collect the supernatant.[22]

    • Determine the protein concentration of each lysate.[21]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[21][22]

    • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[21]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.[20][21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

    • Wash the membrane three times with TBST for 5-10 minutes each.[20][21]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Potential Protein Targets:

PathwayPotential Protein TargetsExpected Outcome with Effective Compound
Apoptosis Cleaved Caspase-3, Cleaved PARPIncreased expression
Bcl-2Decreased expression
BaxIncreased expression
Cell Cycle (G2/M Arrest) Cyclin B1, CDK1Altered expression

Conclusion and Future Directions

These application notes provide a foundational framework for the in vitro anticancer evaluation of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. The data generated from these assays will offer critical insights into its cytotoxicity, its ability to induce apoptosis and/or cell cycle arrest, and the molecular pathways it may modulate. Positive and compelling results from this initial screening phase would warrant further investigation into more specific mechanisms, such as the inhibition of carbonic anhydrases[23][24][25] or the disruption of tubulin polymerization,[6][26] which are known targets of other sulfonamide-based anticancer agents.[1][2] Subsequent in vivo studies using xenograft models would be the logical next step in the preclinical development of this promising compound.

References

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets, 2(1), 55-75.
  • Al-Obeidi, F. A., & Al-Rashida, M. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1).
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT Assay Protocol.
  • Guan, S. S., Cheng, C. C., Ho, A. S., Wang, C. C., Luo, T. Y., Liao, T. Z., ... & Liu, S. H. (2015). Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget, 6(34), 36139–36155.
  • Khan, I., Saeed, A., Iqbal, J., & Ali, S. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6593.
  • Cell Cycle Analysis by Propidium Iodide Staining.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Merck.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (2020). Scientific Research Publishing.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Alfa Cytology.
  • BenchChem. (2025).
  • Abcam. MTT assay protocol.
  • CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer. (2026).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • Lau, J., Liu, Z., Lin, K. S., Pan, J., Zhang, Z., Vullo, D., ... & Bénard, F. (2015). Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Journal of Nuclear Medicine, 56(9), 1434-1440.
  • R&D Systems. Western Blot Protocol.
  • Pastoreková, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 48(15), 4834–4841.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244.
  • Abcam. Western blot protocol.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • Cell Cycle Analysis.
  • BenchChem.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2020).
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PMC.
  • Bio-Rad. General Protocol for Western Blotting.
  • G-Biosciences. Annexin V-Dye Apoptosis Assay.
  • Abcam. Annexin V detection protocol for apoptosis.
  • 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
  • Cell Cycle Tutorial Contents.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2020). PMC.
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). PMC.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
  • N-(4-Methoxyphenyl)benzenesulfonamide. PMC.

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Application

Application Note: In Vitro Antimicrobial Screening of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Executive Summary & Mechanistic Rationale The development of novel antimicrobial agents requires rigorous, standardized in vitro screening to accurately determine potency and mechanism of action. This application note de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel antimicrobial agents requires rigorous, standardized in vitro screening to accurately determine potency and mechanism of action. This application note details the experimental framework for evaluating the antimicrobial efficacy of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2).

While classical sulfonamide antibiotics (e.g., sulfamethoxazole) rely on a para-amino group to mimic p-aminobenzoic acid (pABA) and competitively inhibit dihydropteroate synthase (DHPS)[1], the structural divergence of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide presents a unique pharmacological profile. The inclusion of an ortho-bromo substitution on the benzenesulfonyl ring introduces significant steric bulk, restricting the dihedral angle of the sulfonamide linkage. Concurrently, the 4-methoxyphenyl group enhances the molecule's overall lipophilicity[2]. This increased lipophilicity is hypothesized to improve penetration through the thick peptidoglycan layers of Gram-positive bacteria, while the altered conformation may allow the compound to interact with alternative residues within the DHPS active site, potentially bypassing common resistance mutations[3][4].

Target Pathway Visualization

To contextualize the screening protocol, it is critical to understand the metabolic intervention point. The diagram below illustrates the bacterial folate biosynthesis pathway, highlighting the targeted inhibition of DHPS by sulfonamide derivatives[5].

FolatePathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA Bacterial DNA/RNA Synthesis THF->DNA Drug 2-bromo-N-(4-methoxyphenyl) benzenesulfonamide Drug->DHPS Competitive Inhibition

Fig 1: Folate biosynthesis pathway highlighting DHPS inhibition by the sulfonamide derivative.

Self-Validating Experimental Design

To ensure absolute trustworthiness in the generated Minimum Inhibitory Concentration (MIC) data, this protocol is engineered as a self-validating system based on the CLSI M07 guidelines[6]. A self-validating assay must inherently prove that the bacteria were viable, the media was sterile, and the solvent did not cause false-positive inhibition.

Every 96-well microtiter plate must contain:

  • Sterility Control (Media Only): Validates that the broth and handling procedures introduced no contaminants.

  • Growth Control (Media + Inoculum): Confirms robust viability of the test strain under assay conditions.

  • Vehicle Control (Media + Inoculum + DMSO): Proves that the concentration of Dimethyl Sulfoxide (DMSO) used to dissolve the compound does not artificially depress bacterial growth.

Step-by-Step Broth Microdilution Protocol

Phase 1: Reagent and Compound Preparation

Causality Check: Sulfonamide derivatives often exhibit poor aqueous solubility. Preparing a highly concentrated stock in 100% DMSO ensures complete dissolution, while subsequent serial dilutions in broth keep the final assay DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Stock Solution: Weigh exactly 2.0 mg of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide and dissolve in 1 mL of molecular-grade DMSO to yield a 2000 µg/mL stock.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: CAMHB is strictly required over standard LB broth because standardized calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) levels are critical for consistent outer membrane permeability and reproducible MICs[6].

  • Working Dilutions: Perform a 2-fold serial dilution of the drug in CAMHB to create a concentration gradient from 128 µg/mL down to 0.25 µg/mL (at 2X final concentration).

Phase 2: Inoculum Standardization

Causality Check: The "inoculum effect" can drastically skew MIC results. If the bacterial load is too high, the drug may appear falsely inactive; if too low, falsely potent.

  • Select 3–5 well-isolated colonies of the target strain (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08–0.13).

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL. (Upon mixing 1:1 with the drug in the well, the final target concentration will be the CLSI-mandated 5×105 CFU/mL[6][7]).

Phase 3: Plate Inoculation and Incubation
  • Dispense 50 µL of the 2X drug dilutions into columns 1 through 10 of a sterile, U-bottom 96-well microplate.

  • Dispense 50 µL of CAMHB into column 11 (Growth Control) and column 12 (Sterility Control).

  • Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to columns 1 through 11. Do not add bacteria to column 12.

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35°C ± 2°C for 16–20 hours under ambient air conditions[7].

Data Interpretation & Quantitative Summary

Following incubation, plates are evaluated visually or via a microplate reader (OD600). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Because sulfonamides are typically bacteriostatic and competitively inhibit folate synthesis, they are prone to "trailing endpoints" (slight, hazy growth at concentrations near the MIC)[1]. According to CLSI standards, the MIC for sulfonamides should be read at the concentration that inhibits ≥80% of growth compared to the growth control[6].

Representative Screening Data (Mock Validation Set)

The following table summarizes expected validation data against standard ATCC quality control strains, comparing the test compound against a known sulfonamide standard.

OrganismStrain TypeTest Compound MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Interpretation / Notes
Staphylococcus aureusATCC 292138.04.0Susceptible. Lipophilic methoxy group aids penetration.
Escherichia coliATCC 2592232.016.0Intermediate. Efflux pump activity may reduce efficacy.
Pseudomonas aeruginosaATCC 27853>128.0>128.0Resistant. Typical intrinsic resistance to sulfonamides.
Streptococcus pneumoniaeATCC 496194.02.0Susceptible. High affinity for pneumococcal DHPS[4].

Troubleshooting & Analytical Causality

  • Issue: Precipitation in the test wells.

    • Causality: The lipophilic nature of the bromo and methoxyphenyl groups severely limits aqueous solubility. If precipitation occurs at higher concentrations (e.g., 64–128 µg/mL), the actual bioavailable concentration is lower than calculated.

    • Solution: Ensure the intermediate stock is thoroughly vortexed. If precipitation persists, the MIC must be reported as "> [highest soluble concentration]".

  • Issue: Heavy growth in all wells including high drug concentrations.

    • Causality: Likely caused by an inoculum concentration exceeding 5×105 CFU/mL, or the presence of exogenous thymidine/thymine in the media, which allows bacteria to bypass the folate pathway entirely.

    • Solution: Verify the 0.5 McFarland standardization. Ensure the use of strictly quality-controlled CAMHB, which has low levels of thymidine antagonists.

References

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (CLSI M07). Clinical & Laboratory Standards Institute (CLSI).[Link]

  • Catalysis and sulfa drug resistance in dihydropteroate synthase. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences.[Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology.[Link]

Sources

Method

Application Notes and Protocols for the Characterization of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide as a potential kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide as a potential kinase inhibitor. While direct inhibitory data for this specific compound is not extensively published, the benzenesulfonamide scaffold is a well-established pharmacophore in kinase inhibitor discovery.[1][2][3] This guide, therefore, presents a strategic workflow and detailed protocols for researchers to systematically evaluate the inhibitory activity and selectivity of this and other novel benzenesulfonamide derivatives. We will cover both biochemical and cell-based assay formats, emphasizing the rationale behind experimental design and the importance of robust data analysis.

Introduction: The Benzenesulfonamide Scaffold in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[6][7] The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][8] Its derivatives have been identified as inhibitors of various enzymes, including several protein kinases like Tropomyosin receptor kinase A (TrkA).[3]

The subject of this guide, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide , possesses the core benzenesulfonamide structure with substitutions that may confer specific interactions within the ATP-binding pocket or allosteric sites of kinases.

Compound Details:

PropertyValue
IUPAC Name 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
CAS Number 1178125-92-2
Molecular Formula C₁₃H₁₂BrNO₃S
Molecular Weight 342.21 g/mol [9]
Chemical Structure alt text

Given the therapeutic potential of this chemical class, a systematic approach to characterizing novel derivatives is essential. This guide provides the foundational protocols to initiate such an investigation.

Experimental Workflow for Kinase Inhibitor Profiling

A tiered approach is recommended to efficiently characterize a novel compound. This workflow maximizes information while conserving resources.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Cellular Activity a Primary Biochemical Assay (e.g., ADP-Glo) b Selectivity Panel (Broad Kinase Panel) a->b Determine IC50 on potential primary target(s) c Biophysical Binding Assay (e.g., SPR, ITC) b->c d Kinetic Analysis (e.g., ATP Competition) c->d Confirm direct binding and mode of inhibition e Target Engagement Assay (e.g., NanoBRET) d->e f Cellular Phosphorylation Assay e->f g Cell Viability/Proliferation Assay f->g

Caption: Tiered workflow for kinase inhibitor characterization.

Tier 1: Biochemical Assays for Initial Screening and Potency

Biochemical assays utilize purified kinase, substrate, and the inhibitor to directly measure the compound's effect on enzyme activity.[7]

Principle of Luminescence-Based Kinase Assays

Luminescence-based assays, such as ADP-Glo™, are robust methods for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] This is generally preferred for initial high-throughput screening due to its sensitivity and broad applicability.[6]

The assay is a two-step process:

  • Kinase Reaction: The kinase phosphorylates a substrate using ATP, generating ADP. The test compound's ability to inhibit this is measured.

  • ADP Detection: Unconsumed ATP is depleted, and then ADP is converted into ATP, which drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Recombinant Kinase of Interest

  • Substrate (specific to the kinase)

  • 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • ATP (at Km concentration for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM to 10 nM).

    • Further dilute these stocks into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[11]

  • Assay Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a white, opaque 96-well plate.[12]

    • Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.[12]

    • Add 10 µL of a pre-mixed solution of kinase and substrate in Kinase Assay Buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is in the linear range.[12]

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence ("no enzyme" control).

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control (0% inhibition).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[12]

Data Presentation: Hypothetical IC₅₀ Values

Kinase Target2-bromo-N-(4-methoxyphenyl)benzenesulfonamide IC₅₀ (µM)Staurosporine (Control) IC₅₀ (µM)
Kinase A1.20.015
Kinase B25.70.020
Kinase C> 1000.010

Tier 2: Elucidating the Mechanism of Action

Once a primary target is identified, understanding how the compound interacts with the kinase is crucial.

ATP Competition Assay

This assay determines if the compound binds to the ATP pocket. The IC₅₀ of the inhibitor is measured at various ATP concentrations. A rightward shift in the IC₅₀ curve with increasing ATP concentration indicates competitive binding.

Workflow Diagram:

G cluster_0 ATP Competition Assay Logic A Kinase + Substrate + Inhibitor B Vary [ATP] A->B C Measure Kinase Activity B->C D Calculate IC50 at each [ATP] C->D E Plot IC50 vs. [ATP] D->E F Competitive Inhibition: IC50 increases with [ATP] E->F G Non-Competitive Inhibition: IC50 is independent of [ATP] E->G

Caption: Logic flow for an ATP competition assay.

Tier 3: Validating Activity in a Cellular Context

Demonstrating that the compound can engage its target and exert an effect in living cells is a critical step.[5][13] Cell-based assays provide more physiologically relevant data.[4][5]

Principle of Target Engagement Assays (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific kinase in intact cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site. When the test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantification of compound affinity in a live-cell environment.[13]

Protocol: Cellular Target Engagement (NanoBRET™ Format)

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-Kinase fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (specific for the kinase family)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect cells with the NanoLuc®-Kinase plasmid according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Dispense 100 µL of the cell suspension into a white 96-well plate.

  • Compound Treatment:

    • Add serial dilutions of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide to the wells. Include vehicle controls.

    • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add 25 µL of the detection reagent to each well.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle controls.

    • Plot the normalized BRET ratio against the compound concentration to determine the IC₅₀ value, which reflects the compound's apparent affinity in the cell.

Cellular Phosphorylation Assay

This assay directly measures the inhibition of a kinase's activity within the cell by quantifying the phosphorylation of its known downstream substrate.[5][13]

Principle: Cells are treated with the inhibitor, and then stimulated if necessary to activate the signaling pathway. The cells are then lysed, and the level of a specific phospho-substrate is measured, typically using methods like Western blotting or TR-FRET immunoassays.[14] A decrease in the phospho-substrate signal indicates successful inhibition of the target kinase.[5]

Trustworthiness and Self-Validation

To ensure the reliability of your findings, every protocol must incorporate a system of controls.

Key Controls for All Assays:

Control TypePurposeExample
Positive Control Validates that the assay is working correctly.A known, potent inhibitor of the target kinase (e.g., Staurosporine).[7]
Negative (Vehicle) Control Establishes the baseline for 0% inhibition.DMSO at the same final concentration as the test compound.[11]
Background Control Measures the signal in the absence of enzyme activity.A reaction mix without the kinase enzyme.
Counter Screens (for cell-based assays) Distinguishes target-specific effects from general cytotoxicity.Use a cell line that does not express the target kinase or a mutant, drug-resistant version of the kinase.[13]

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a promising starting point for the development of novel kinase inhibitors. While 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is currently uncharacterized in this context, the protocols outlined in this guide provide a robust framework for its systematic evaluation. By progressing through a tiered workflow of biochemical and cellular assays, researchers can efficiently determine its potency, selectivity, and mechanism of action, thereby elucidating its potential as a therapeutic agent or a chemical probe for kinase biology.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • National Center for Biotechnology Information. Fluorescent Peptide Assays For Protein Kinases. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2018, July 10). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • National Center for Biotechnology Information. (2012, January 1). Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2007, March). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. [Link]

  • Frontiers. (2018, February 20). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • PubChem. 4-bromo-n-(2-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • National Center for Biotechnology Information. (2012, March-April). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. [Link]

  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • ResearchGate. (2024, August 6). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • ResearchGate. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Worldwide Life Sciences. (2026, February 13). 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m. [Link]

  • Oakwood Chemical. 2-Bromo-4-methoxybenzenesulfonamide. [Link]

  • NextSDS. 4-BROMO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. (2021, March 19). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • National Center for Biotechnology Information. (2020, December 2). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]

  • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling Protocol for Sterically Hindered, Acidic Sulfonamides

Target Substrate: 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Application: Drug Discovery, API Synthesis, and Complex Molecule Construction Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of 2-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Application: Drug Discovery, API Synthesis, and Complex Molecule Construction

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide presents a unique intersection of steric and electronic challenges. While the Suzuki reaction is a cornerstone of modern C–C bond formation, substrates bearing ortho-halides and unprotected secondary sulfonamides frequently suffer from low yields, sluggish kinetics, and premature catalyst deactivation[1].

As an Application Scientist, it is critical to understand the causality behind these failures to design a self-validating, robust protocol:

  • Steric Hindrance (The Ortho Effect): The bulky sulfonamide group adjacent to the C–Br bond severely restricts the trajectory required for the initial oxidative addition of the Palladium(0) species.

  • Catalyst Poisoning via Deprotonation: The secondary sulfonamide possesses a relatively low pKa (~8.5). Under the basic conditions required for boronic acid activation (e.g., K₂CO₃ or K₃PO₄), the sulfonamide is rapidly deprotonated. The resulting highly nucleophilic nitrogen anion can coordinate to the Pd(II) intermediate, displacing labile ligands and forming a stable, catalytically inactive palladacycle[2].

  • Stoichiometric Base Depletion: The deprotonation of the substrate consumes one equivalent of base, starving the transmetalation step if standard stoichiometric ratios (e.g., 2.0 equiv) are used.

The Solution: XPhos Pd G3 Precatalyst

To overcome these barriers, this protocol utilizes the XPhos Pd G3 precatalyst. The dialkylbiaryl phosphine ligand (XPhos) is exceptionally bulky and electron-rich. Its steric profile creates a protective pocket around the palladium center that physically blocks the off-target coordination of the sulfonamide anion, while its electron density accelerates oxidative addition into the hindered C–Br bond[3]. Furthermore, the G3 precatalyst ensures rapid, quantitative generation of the active monoligated L-Pd(0) species at mild temperatures, preventing catalyst degradation before the reaction initiates.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 Poison Catalyst Poisoning (Sulfonamide Anion) OxAdd->Poison Competing Pathway RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product XPhos XPhos Ligand Prevents Coordination XPhos->Pd0 Stabilizes XPhos->Poison Blocks

Catalytic cycle showing XPhos prevention of Pd-poisoning by the sulfonamide anion.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating why traditional catalysts fail and validating the selected conditions.

Catalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Primary Issue
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/EtOH/H₂O9024< 15%Catalyst poisoning; incomplete transmetalation.
Pd(dppf)Cl₂K₃PO₄ (3.0)1,4-Dioxane/H₂O901645%Sluggish oxidative addition due to sterics.
XPhos Pd G3 K₂CO₃ (2.0) 1,4-Dioxane/H₂O 80 4 60% Base depletion by acidic sulfonamide NH.
XPhos Pd G3 K₃PO₄ (4.0) 1,4-Dioxane/H₂O 80 2 > 98% Optimal conditions. Rapid, clean conversion.

Experimental Protocol

Reagents and Materials
  • Aryl Halide: 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (1.0 equiv, 1.0 mmol, 342.2 mg)

  • Coupling Partner: Phenylboronic acid (or desired arylboronic acid) (1.5 equiv, 1.5 mmol, 183.0 mg)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.9 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (4.0 equiv, 4.0 mmol, 849.0 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL total), thoroughly sparged with Argon.

Step-by-Step Methodology

Step 1: Reaction Assembly (Benchtop / Fume Hood)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, phenylboronic acid, and solid K₃PO₄.

  • Add the XPhos Pd G3 precatalyst. (Note: While G3 precatalysts are relatively bench-stable, minimizing atmospheric moisture exposure ensures reproducible initiation).

Step 2: Degassing (Critical Step)

  • Seal the Schlenk tube with a rubber septum.

  • Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3 times).

  • Inject the pre-degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe.

  • Perform one brief freeze-pump-thaw cycle or sparge the resulting biphasic mixture with Argon for an additional 5 minutes to remove dissolved oxygen, which rapidly degrades L-Pd(0) species.

Step 3: Catalytic Coupling

  • Replace the septum with a Teflon-sealed screw cap under positive Argon flow.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases.

  • Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). Complete consumption of the starting material typically occurs within 2 to 4 hours.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Add 10 mL of 1M HCl to neutralize the excess base and re-protonate the sulfonamide. (Caution: Ensure the aqueous phase pH is ~3-4 to partition the product entirely into the organic layer).

  • Separate the phases. Extract the aqueous layer with additional EtOAc (2 × 15 mL).

  • Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically eluting around 20-30% EtOAc).

  • Evaporate the product-containing fractions to yield the pure N-(4-methoxyphenyl)-[1,1'-biphenyl]-2-sulfonamide as a crystalline solid.

Workflow Step1 1. Reagent Prep Substrate Boronic Acid XPhos Pd G3 Step2 2. Degassing Argon Purge Freeze-Pump-Thaw Step1->Step2 Step3 3. Reaction 1,4-Dioxane/H2O 80°C, 2-4 hours Step2->Step3 Step4 4. Workup EtOAc Extraction Acidic Wash Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Analytical Validation (Self-Validating Markers)

To ensure the protocol has succeeded, verify the following analytical markers:

  • ¹H NMR (CDCl₃): Disappearance of the ortho-bromo aromatic proton multiplet. Appearance of a new 5-proton multiplet (~7.30 - 7.50 ppm) corresponding to the newly installed biphenyl ring. The highly characteristic methoxy singlet (-OCH₃) should remain intact at ~3.78 ppm.

  • Mass Spectrometry (ESI-MS): The isotopic pattern of the starting material (1:1 ratio for ⁷⁹Br/⁸¹Br) will disappear, replaced by the [M-H]⁻ pseudomolecular ion of the coupled product in negative ionization mode (due to the acidic sulfonamide).

References

  • Demonstration of One-Pot Sequential Heck/Suzuki-Miyaura Couplings in Lenacapavir API Synthesis Organic Process Research & Development - ACS Publications[Link][2]

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings ACS Catalysis - ACS Publications[Link][3]

  • The Reversed Kenner Linker: A New Safety-Catch Linker for the Preparation of N-Alkyl Sulfonamides Organic Letters - ACS Publications[Link][1]

Sources

Method

Analytical methods for quantification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Application Note & Protocol Topic: Analytical Methods for the Quantification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide For: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Analytical Methods for the Quantification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative with a defined chemical structure that suggests its potential utility as an intermediate or building block in medicinal chemistry and drug discovery.[1] The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents.[2] As with any compound intended for pharmaceutical development, from early-stage discovery through to quality control of the final active pharmaceutical ingredient (API), the ability to accurately and reliably quantify the target molecule is paramount.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to a robust and validated analytical method for the quantification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. The primary focus is a detailed protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a technique renowned for its precision, accuracy, and suitability for routine analysis in a pharmaceutical setting.[3][4]

The methodologies described herein are grounded in the principles of Analytical Quality by Design (AQbD) and are structured to be self-validating through rigorous system suitability checks and a comprehensive validation protocol aligned with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] This ensures that the method is not just a set of instructions, but a reliable system fit for its intended purpose: to generate trustworthy and reproducible quantitative data.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodical analytical development.

PropertyValueSource
IUPAC Name 2-bromo-N-(4-methoxyphenyl)benzenesulfonamideN/A
CAS Number 1178125-92-2[1]
Molecular Formula C₁₃H₁₂BrNO₃S[1]
Molecular Weight 342.21 g/mol [1]
Structure A benzenesulfonamide core with a bromine substituent on one aromatic ring and a methoxy-substituted N-phenyl group.Inferred

Principle of Analysis: The Rationale for RP-HPLC

For the quantification of a moderately polar, aromatic compound like 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The causality behind this selection is threefold:

  • Specificity: The C18 stationary phase (non-polar) interacts with the non-polar regions of the analyte. By precisely controlling the mobile phase composition (polar), we can achieve excellent separation of the analyte from starting materials, synthetic byproducts, or degradation products.

  • Sensitivity: The presence of two aromatic rings in the molecule results in strong chromophores, making it highly suitable for detection by UV-Vis spectrophotometry at wavelengths around 254-265 nm.[9]

  • Robustness & Ubiquity: HPLC systems are standard in any analytical laboratory. The method's reliance on common solvents and columns ensures high transferability and reproducibility across different labs and instruments.[10][11][12]

Primary Analytical Method: RP-HPLC with UV Detection

This section provides a detailed, step-by-step protocol for the quantification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Experimental Workflow Overview

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solutions (Stock & Working) sys_suit System Suitability Test (SST) (Inject Standard, Verify Parameters) prep_std->sys_suit prep_sample Prepare Sample Solutions (Dissolution & Filtration) analysis Inject Standards & Samples (Create Sequence) prep_sample->analysis prep_mobile Prepare Mobile Phase (Filter & Degas) prep_mobile->sys_suit sys_suit->analysis If SST Passes integration Integrate Chromatograms (Peak Area Measurement) analysis->integration calibration Generate Calibration Curve (Linear Regression) integration->calibration quantification Calculate Concentration in Unknown Samples calibration->quantification

Caption: A generalized workflow for HPLC analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).[3]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • Formic Acid (Analytical Grade, ~99%)

    • 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Reference Standard (Authenticated purity)

Chromatographic Conditions

The selection of these parameters is designed to provide optimal separation and peak shape for the analyte. A C18 column is chosen for its versatility with non-polar to moderately polar compounds.[3][9] The acidic mobile phase (0.1% Formic Acid) ensures the suppression of silanol interactions on the column and provides a consistent protonation state for the analyte, leading to sharper, more symmetrical peaks.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 50% B2-12 min: 50% to 90% B12-15 min: 90% B15-15.1 min: 90% to 50% B15.1-20 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the final volume with the diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent.

    • A suggested concentration range is 5 µg/mL, 25 µg/mL, 50 µg/mL, 75 µg/mL, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing an estimated 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow steps 3-5 from the Standard Stock Solution preparation.

    • Perform a further 1:20 dilution (e.g., 1 mL into 20 mL) with the diluent to bring the theoretical concentration to ~50 µg/mL, which is the midpoint of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]

System Suitability Testing (SST)

Before any sample analysis, the system's fitness for use must be verified. This is a non-negotiable step for a self-validating protocol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mid-point working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Calculate the performance characteristics based on the resulting chromatograms.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the HPLC system's injector and detector.[5]

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose.[5][7][8] The following protocols outline the necessary experiments to validate the HPLC method described above.

Validation Workflow Logic

Validation_Logic Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy

Caption: Core parameters for analytical method validation.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

    • Inject a placebo sample (if applicable, containing all matrix components except the analyte).

    • Inject the analyte standard solution.

    • If available, inject known impurity standards.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions. The peak purity should be evaluated using a PDA detector to confirm that the analyte peak is spectrally homogeneous.

Linearity
  • Objective: To verify the direct proportionality between the concentration of the analyte and the detector's response over a specified range.[13]

  • Protocol:

    • Inject the five prepared working standard solutions (e.g., 5 to 100 µg/mL) in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[5][6]

  • Protocol:

    • Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each concentration level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject solutions of the analyte at decreasingly low concentrations.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Summary of Validation Data Presentation

The results of the validation studies should be summarized in clear, concise tables for easy review and interpretation.

Table: Linearity Data

Concentration (µg/mL) Mean Peak Area
5.0 [Value]
25.0 [Value]
50.0 [Value]
75.0 [Value]
100.0 [Value]

| Correlation Coefficient (r²) | ≥ 0.999 |

Table: Accuracy (% Recovery)

Level Concentration (µg/mL) Mean % Recovery % RSD
80% 40.0 [Value] [Value]
100% 50.0 [Value] [Value]

| 120% | 60.0 | [Value] | [Value] |

Table: Precision Data

Precision Type % RSD (n=6)
Repeatability [Value]

| Intermediate Precision | [Value] |

Alternative Method: LC-MS/MS for Enhanced Sensitivity

For applications requiring ultra-trace level quantification (e.g., pharmacokinetic studies, impurity profiling, or environmental analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[14][15][16]

  • Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated chromatographically, ionized (typically via Electrospray Ionization - ESI), and then quantified based on specific mass-to-charge (m/z) transitions (parent ion to daughter ion), a technique known as Selected Reaction Monitoring (SRM).

  • Advantages:

    • Unmatched Selectivity: Quantification is based on a unique molecular fingerprint (mass transitions), virtually eliminating matrix interference.

    • Superior Sensitivity: Capable of achieving LOQs in the picogram (pg) to femtogram (fg) range.

    • Structural Confirmation: Provides mass spectral data that confirms the identity of the analyte.

  • Considerations: Requires more specialized instrumentation and expertise for method development. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-labeled analyte) is highly recommended to achieve the highest level of accuracy and precision.[15]

References

  • AMSbiopharma. (2025, July 22).
  • European Union. (2002). Commission Decision 2002/657/EC. Official Journal of the European Communities, L 221, 8-36.
  • Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 484. [Link]

  • Jain, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6339. [Link]

  • Worldwide Life Sciences. (2026, February 13). 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m.
  • BenchChem. (2025).
  • Kiousi, A. D., et al. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 107, 315-320.
  • Slideshare. Analysis of sulfonamides.
  • Kozak, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]

  • Bradley, C. (2025, October 22).
  • Lindsey, M. E., et al. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 73(19), 4640-4646. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Merck. (n.d.). 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide.
  • Fluorochem. (n.d.). 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

Sources

Application

Application Notes and Protocols for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS No....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS No. 1178125-92-2). As a compound of interest in medicinal chemistry and drug development, understanding its properties and associated hazards is paramount for ensuring laboratory safety and maintaining sample integrity. These protocols are synthesized from established best practices for handling aryl sulfonamides and brominated aromatic compounds, providing a framework for researchers to operate with confidence and precision.

Introduction: Scientific Context and Rationale

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a synthetic organic compound that belongs to the benzenesulfonamide class of molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The presence of a bromine atom on the benzene ring introduces a site for further chemical modification, making this compound a versatile building block in the synthesis of novel drug candidates.

The inherent reactivity of the aryl bromide and the potential biological activity of the sulfonamide moiety necessitate a thorough understanding of its chemical and physical properties to establish safe and effective laboratory procedures. This guide provides the foundational knowledge and detailed protocols to mitigate risks and ensure the longevity of the compound.

Compound Identification and Properties

A precise understanding of the compound's properties is fundamental to its proper handling.

PropertyValueSource
Chemical Name 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide-
CAS Number 1178125-92-2[1]
Molecular Formula C₁₃H₁₂BrNO₃S[1]
Molecular Weight 342.21 g/mol [1]
Physical Form SolidBased on similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred from structure
Stability Potentially sensitive to light and strong oxidizing agents.General knowledge of sulfonamides and aryl bromides

Health and Safety Precautions

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of similar chemical structures is warranted. The compound should be treated as a potential irritant.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure.[2][3]

PPESpecificationsRationale
Eye Protection Chemical splash goggles or a face shield.Protects eyes from dust particles and accidental splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.[3]
Body Protection A lab coat or chemical-resistant apron.Protects skin and clothing from spills.[2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary when handling large quantities or when there is a risk of generating dust.[4][5]Minimizes inhalation of fine powder, which can cause respiratory tract irritation.[4][5]
Engineering Controls
  • Fume Hood: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.

First Aid Measures

In the event of exposure, immediate action is critical.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Storage Conditions
  • Temperature: Store at room temperature (20-25°C).

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, as some sulfonamides can be air-sensitive.[9][10]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[11][12]

  • Moisture: Store in a dry environment, away from moisture. A desiccator can be used for long-term storage.[13]

Incompatible Materials
  • Strong Oxidizing Agents: Avoid storage near strong oxidizing agents, as they can react with the sulfonamide group.

  • Strong Bases: May react with the sulfonamide proton.

  • Reactive Metals: The aryl bromide moiety may react with certain metals.

Experimental Protocols

Adherence to standardized protocols minimizes risk and ensures reproducible results.

Protocol for Weighing and Handling the Solid Compound

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation:

    • Don all required PPE as outlined in Section 3.1.

    • Ensure a chemical fume hood is operational and the work area is clean.

    • Allow the container of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a clean, dry spatula to transfer the solid from the storage container to a tared weighing vessel.

    • Handle the solid gently to minimize the generation of airborne dust.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • Add the desired solvent to the weighing vessel containing the solid.

    • Gently swirl or sonicate to dissolve.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth or paper towel to remove any residual powder.

    • Dispose of all contaminated materials as hazardous waste.

Emergency Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.[14][15]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert Assess Hazard ppe Don Appropriate PPE alert->ppe contain Contain the Spill Use spill socks or absorbent pads to prevent spreading. ppe->contain cleanup Clean Up Spill Gently sweep solid material. Do not create dust. contain->cleanup decontaminate Decontaminate Area Wipe with a suitable solvent. cleanup->decontaminate dispose Dispose of Waste Place all contaminated materials in a sealed, labeled hazardous waste container. decontaminate->dispose report Report the Incident | Inform supervisor and EHS. dispose->report

Caption: Workflow for handling a solid chemical spill.

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions of the compound should be collected in a designated, labeled hazardous waste container for halogenated organic solvents.

  • Disposal Method: Brominated organic compounds are often considered hazardous waste and must be disposed of through a licensed environmental waste management company.[16][17] Incineration at a facility with appropriate emission controls is a common disposal method.[16]

Conclusion

While 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide presents potential hazards, these can be effectively managed through the implementation of robust safety protocols and good laboratory practices. By adhering to the guidelines outlined in this document, researchers can work safely with this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Case Western Reserve University. Chemical Compatibility and Storage. Environmental Health and Safety. Available at: [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Available at: [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Available at: [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Unisan. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • University of Rochester. How to Store Reagents. Department of Chemistry. Available at: [Link]

  • The University of Queensland. (2022). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available at: [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Available at: [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Available at: [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Available at: [Link]

  • Ministry for the Environment. Managing waste that may contain brominated flame retardants. Available at: [Link]

  • University of Toronto. Chemical Spill Procedures. Environmental Health & Safety. Available at: [Link]

  • WRAP. (2008). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. Available at: [Link]

  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet: 2-methoxy-N--4-methoxyphenyl-benzenamine.
  • Princeton University. Chemical Spill and Response Guideline. Office of Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (1983, December).
  • Morf, L. S., et al. (2003). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 37(23), 5495–5501.
  • Worldwide Life Sciences. 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m. Available at: [Link]

  • University of Manitoba. (2021). Chemical Spill Response Procedure. Environmental Health and Safety Office. Available at: [Link]

Sources

Method

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide as an intermediate in organic synthesis

Application Note: 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide as a Key Intermediate in the Regioselective Synthesis of Benzosultams Introduction & Strategic Rationale In modern medicinal chemistry, benzosultams (specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide as a Key Intermediate in the Regioselective Synthesis of Benzosultams

Introduction & Strategic Rationale

In modern medicinal chemistry, benzosultams (specifically benzothiazine dioxides) are privileged scaffolds. They exhibit a broad spectrum of bioactivities, functioning as potent antiviral agents, antimicrobials, and targeted enzyme inhibitors (e.g., inhibiting 11β-Hydroxysteroid dehydrogenase type 1, a key target for metabolic disorders, and serving as the core structure for anti-inflammatory oxicams like Ampiroxicam)[1].

Despite their clinical utility, traditional synthetic routes to these polycyclic systems often suffer from harsh conditions, poor atom economy, and lack of regioselectivity. To overcome these bottlenecks, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide has emerged as a highly efficient, bifunctional intermediate.

Mechanistic Advantage of the Intermediate: This specific intermediate is strategically designed with two reactive poles:

  • The Ortho-Bromide: Acts as an excellent electrophile for Palladium-catalyzed oxidative addition during Sonogashira cross-coupling.

  • The Sulfonamide Nitrogen: Serves as an internal nucleophile. Crucially, the electron-donating 4-methoxyphenyl (p-anisyl) group increases the electron density on the sulfonamide nitrogen, enhancing its nucleophilicity for the subsequent intramolecular hydroamination step.

When subjected to a one-pot Sonogashira coupling-cyclization with terminal alkynes, this intermediate bypasses the need for stepwise isolation, yielding benzosultams with exceptional efficiency (90–98% yields)[2].

Workflow A 2-Bromobenzenesulfonyl Chloride B 4-Methoxyaniline (Pyridine, 80°C, 1h) A->B C 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide B->C Sulfonamidation (98% Yield) D Terminal Alkyne Pd(PPh3)2Cl2, CuI DMF, 70°C, 7h C->D E Substituted Benzosultams D->E Sonogashira & Cyclization (90-98%)

Synthetic workflow from 2-bromobenzenesulfonyl chloride to substituted benzosultams.

Experimental Methodologies

The following self-validating protocols detail the generation of the intermediate and its subsequent application in a tandem catalytic cycle.

Protocol 1: Synthesis of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

This step utilizes pyridine as both the solvent and the acid scavenger. By neutralizing the HCl byproduct, pyridine prevents the protonation of 4-methoxyaniline, preserving its nucleophilicity and driving the reaction to near-quantitative conversion[3].

Step-by-Step Procedure:

  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add commercially available 2-bromobenzenesulfonyl chloride (400 mg, 1.56 mmol) and 4-methoxyaniline (192 mg, 1.56 mmol) to the flask[3].

  • Solvent/Base Introduction: Add anhydrous pyridine (0.5 mL). Ensure the system is properly vented but protected from excessive ambient moisture[3].

  • Reaction: Heat the reaction mixture to 80 °C using a temperature-controlled oil bath. Stir continuously for 1 hour[3].

  • Quenching: Remove the flask from the heat source and slowly pour the hot reaction mixture into 20 mL of vigorously stirred ice water. The sudden change in polarity will induce the precipitation of the hydrophobic sulfonamide[3].

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove any residual pyridine.

  • Drying & Validation: Dry the solid under high vacuum.

    • Yield: ~525 mg (98%)[3].

    • Physical State: White solid, mp 111–113 °C[3].

    • 1H NMR Validation (CDCl3, 400 MHz): δ 7.91 (d, J = 5.2 Hz, 1H), 7.71 (d, J = 6.0 Hz, 1H), 7.42–7.28 (m, 2H), 7.12–6.90 (m, 3H), 6.71 (d, J = 8.0 Hz, 2H), 3.70 (s, 3H)[3].

Protocol 2: One-Pot Sonogashira Coupling-Cyclization

This protocol leverages a Pd/Cu co-catalytic system. The sealed tube environment is critical; it prevents solvent evaporation and strictly excludes oxygen, which would otherwise trigger the unwanted Glaser homocoupling of the terminal alkyne[2].

Step-by-Step Procedure:

  • Setup: In an oven-dried sealed tube, add 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (1.0 equiv) and the desired terminal alkyne (e.g., phenylacetylene, 1.2 equiv)[2].

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). The Pd complex mediates the cross-coupling, while CuI generates the highly reactive copper acetylide necessary for transmetalation[2].

  • Solvent & Base: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) and add an amine base (e.g., Triethylamine, 2.0 equiv). Causality: DMF is a polar aprotic solvent that stabilizes the transient Pd(0)/Pd(II) species, preventing catalyst aggregation[2].

  • Degassing: Purge the tube with Argon for 5–10 minutes to establish an inert atmosphere, then seal the tube tightly.

  • Reaction: Heat the sealed tube at 70 °C for 7 hours behind a blast shield[2].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and amine salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure benzothiazine dioxide.

Quantitative Data & Reaction Optimization

The efficiency of the one-pot cyclization heavily depends on the reaction parameters. The table below summarizes the optimized conditions and their mechanistic rationale based on field data[2].

ParameterOptimized ConditionMechanistic Rationale & Impact
Catalyst System Pd(PPh3)2Cl2 / CuIOptimal ligand bulk (PPh3) stabilizes the oxidative addition complex. CuI accelerates transmetalation.
Solvent DMFHigh dielectric constant facilitates charge separation during the catalytic cycle; superior to non-polar solvents.
Temperature 70 °CProvides the exact thermal energy required to overcome the activation barrier for the 6-endo-dig cyclization.
Time 7 HoursEnsures complete conversion of the intermediate ortho-alkynylbenzenesulfonamide into the cyclic product.
Yield Range 90–98%Highly robust across various terminal alkynes (aryl, alkyl, and functionally substituted acetylenes).

Mechanistic Pathway & Regioselectivity

A hallmark of utilizing 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is the strict regioselectivity of the final cyclization step. After the initial Sonogashira coupling, the resulting ortho-alkynylbenzenesulfonamide intermediate faces a divergent pathway: it can undergo either a 6-endo-dig or a 5-exo-dig intramolecular hydroamination.

Density Functional Theory (DFT) studies confirm that the transition state for the 6-endo-dig cyclization possesses a significantly lower activation energy barrier compared to the 5-exo-dig mode[2]. Consequently, the reaction is entirely regioselective, exclusively yielding the six-membered benzothiazine dioxide (benzosultam) rather than the five-membered isomer[2].

Mechanism SM 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Sono Pd-Catalyzed Sonogashira Coupling SM->Sono Int Ortho-Alkynylbenzenesulfonamide Intermediate Sono->Int + Terminal Alkyne Path1 6-endo-dig Cyclization (Lower Activation Energy) Int->Path1 DFT Favored Path2 5-exo-dig Cyclization (Higher Activation Energy) Int->Path2 Disfavored Prod1 Benzothiazine Dioxide (Major Product) Path1->Prod1 Prod2 Sultam Isomer (Not Observed) Path2->Prod2

Mechanistic pathway showing DFT-favored 6-endo-dig cyclization over 5-exo-dig.

References

  • One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams The Journal of Organic Chemistry, 2015, 80(8), 3940-3948. URL:[Link]

  • One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams (Highlight & Abstract) Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. Desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. Designed for researchers and drug development professionals, this document addresses common challenges to help improve reaction yield, product purity, and experimental reproducibility.

I. Synthesis Overview & Mechanism

The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a fundamental sulfonamide formation reaction. It proceeds via the nucleophilic substitution of the chloride on 2-bromobenzenesulfonyl chloride by the nitrogen atom of p-anisidine. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the equilibrium towards product formation.[1]

The electrophilicity of the sulfur atom in the sulfonyl chloride group is high due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack by the amine.[2]

Sulfonamide_Formation_Mechanism Reactants p-Anisidine (Nucleophile) + 2-Bromobenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide + HCl Intermediate->Products Chloride Elimination

Caption: General mechanism for sulfonamide formation.

II. Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in a question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the most common culprits?

A1: Low yields are a common frustration but can typically be traced back to a few key areas. Systematically investigating reagent quality, reaction conditions, and workup procedures is the most effective troubleshooting approach.[3]

Troubleshooting_Workflow Start Low Yield Observed Reagents Verify Reagent Quality - Sulfonyl Chloride Fresh? - Amine Pure & Dry? - Solvent Anhydrous? Start->Reagents Step 1 Conditions Check Reaction Conditions - Anhydrous Setup? - Inert Atmosphere? - Correct Stoichiometry? - Temperature Control? Start->Conditions Step 2 Workup Review Workup Procedure - Appropriate Quenching? - Correct pH for Extraction? - Sufficient Extractions? Start->Workup Step 3 Solution Implement Corrective Actions Reagents->Solution Conditions->Solution Workup->Solution

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Detailed Causes and Solutions:

  • Poor Reagent Quality:

    • Sulfonyl Chloride Hydrolysis: 2-bromobenzenesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 2-bromobenzenesulfonic acid. Always use a fresh bottle or purify the sulfonyl chloride before use.[3] The presence of the sulfonic acid can complicate purification.

    • Amine Impurities: Ensure the p-anisidine is pure and dry. Impurities can interfere with the reaction, and moisture can contribute to sulfonyl chloride hydrolysis.

  • Suboptimal Reaction Conditions:

    • Presence of Water: Even trace amounts of water can significantly reduce yield by hydrolyzing the starting material. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

    • Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the amine (p-anisidine, ~1.1 eq) can help drive the reaction to completion and minimize side reactions related to excess sulfonyl chloride.

    • Ineffective Base/Solvent System: The choice of base and solvent is critical. Pyridine can act as both a base and a solvent, but can be difficult to remove. A common alternative is using a non-nucleophilic base like triethylamine (TEA) in an inert solvent like dichloromethane (DCM).[1]

  • Inefficient Workup and Purification:

    • Incorrect pH during Extraction: The sulfonamide product is weakly acidic. During aqueous workup, ensure the pH is adjusted correctly. Washing with a dilute acid (e.g., 1M HCl) removes unreacted amine and base, while a subsequent wash with saturated sodium bicarbonate can remove acidic impurities.[3]

    • Product Loss During Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.[4] Determine the optimal solvent system and use the minimum amount of hot solvent necessary to dissolve the crude product.

Q2: I'm observing a significant amount of a second, less polar spot on my TLC. What is it?

A2: This is likely the result of a double sulfonylation reaction. The initially formed sulfonamide's nitrogen can be deprotonated by the base and react with a second molecule of 2-bromobenzenesulfonyl chloride. This side reaction is more prevalent under the following conditions:

  • Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonyl chloride.

  • High Reaction Temperature: Elevated temperatures can increase the rate of this side reaction.

Solution:

  • Control Stoichiometry: Use a slight excess of p-anisidine (1.1 eq) relative to the sulfonyl chloride (1.0 eq).

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]

Q3: My final product is an oil or fails to crystallize. How can I obtain a solid product?

A3: "Oiling out" during recrystallization is a common issue when the compound's melting point is lower than the boiling point of the solvent or when impurities are present.[4]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Re-heat the solution to fully dissolve the oil. Allow it to cool very slowly to room temperature without disturbance before moving it to an ice bath. Rapid cooling often promotes oiling.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvent System: Your solvent may be too effective. Try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the product has slightly lower solubility.[3]

III. Frequently Asked Questions (FAQs)

  • Q: What is the best base and solvent combination for this reaction?

    • A: The optimal choice depends on your specific laboratory constraints and desired workup procedure. Pyridine is effective but can be difficult to remove. A combination of triethylamine (TEA) as the base and an anhydrous chlorinated solvent like dichloromethane (DCM) is a robust and common alternative that simplifies workup.[1]

Base/Solvent SystemAdvantagesDisadvantages
Pyridine (as base & solvent) Simple setup; effectively scavenges HCl.High boiling point; can be difficult to remove completely.[2]
Triethylamine / DCM Easy to remove base and solvent post-reaction.Requires strictly anhydrous conditions.[1]
Na₂CO₃ / Water Environmentally friendly ("green") solvent system.Risk of sulfonyl chloride hydrolysis; may require excess reagent.[5]
  • Q: How should I store 2-bromobenzenesulfonyl chloride?

    • A: It is highly sensitive to moisture. Store it in a tightly sealed container, preferably in a desiccator, away from sources of humidity. If the reagent is old or appears clumpy, its quality may be compromised.

  • Q: Can I monitor the reaction progress?

    • A: Yes, Thin-Layer Chromatography (TLC) is an excellent method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. You should see the consumption of the starting materials (p-anisidine and 2-bromobenzenesulfonyl chloride) and the appearance of the more polar sulfonamide product spot.

IV. Experimental Protocols

Protocol 1: Optimized Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

This protocol uses a common and reliable base/solvent system.

Materials:

  • 2-bromobenzenesulfonyl chloride (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve p-anisidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC until the starting sulfonyl chloride is consumed.[1]

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent system in which the crude product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or ethyl acetate/hexanes).

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum volume of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.[4]

  • Crystallization: If using a co-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Re-heat to clarify and then allow the flask to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.[4] Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purification_Workflow Crude Crude Product Recrystallize Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure Pure Crystalline Product Filter->Pure MotherLiquor Mother Liquor (Contains soluble impurities and some product) Filter->MotherLiquor Separated

Caption: General purification workflow for the final product.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines.

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Derivatives.

Sources

Optimization

Technical Support Center: Purifying Crude 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Welcome to the Technical Support Center. Synthesizing sterically hindered N-aryl sulfonamides often presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing sterically hindered N-aryl sulfonamides often presents unique purification challenges. The reaction between 2-bromobenzenesulfonyl chloride and p-anisidine (4-methoxyaniline) is complicated by the steric bulk of the ortho-bromo group, which slows down the desired reaction and provides a competitive window for side reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Part 1: Reaction Pathway & Impurity Profiling

Before troubleshooting, it is critical to understand the causality behind the impurities present in your crude mixture.

G SM1 2-Bromobenzenesulfonyl Chloride Product Target: 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide SM1->Product + SM2 Imp3 Impurity: 2-Bromobenzene- sulfonic Acid SM1->Imp3 Hydrolysis (H2O) SM2 4-Methoxyaniline (p-Anisidine) SM2->Product Imp2 Impurity: Unreacted Amine & Oxidation Products SM2->Imp2 Air/Light Exposure Base Pyridine / Base Base->Product Acid Scavenging Imp1 Impurity: Bis-sulfonylated Byproduct (Sulfonimide) Product->Imp1 Excess SM1

Reaction pathway showing target sulfonamide and major impurity formation.

Part 2: Troubleshooting Q&A

Q1: My crude product is heavily discolored (dark brown/purple) and NMR shows unreacted starting material. How do I remove the residual p-anisidine? A1: The discoloration is a hallmark of oxidized p-anisidine. Because p-anisidine is highly electron-rich, it readily oxidizes upon exposure to air or light, forming highly colored oligomeric impurities. To remove unreacted amine and its basic degradation products, a rigorous acidic aqueous workup is mandatory. Washing the organic layer with 1M HCl protonates the unreacted p-anisidine, driving it into the aqueous phase as a water-soluble ammonium salt[1]. For complete removal, you must ensure the aqueous phase remains strictly acidic (pH < 2) during the wash[2].

Q2: LC-MS analysis of my crude mixture shows a significant +M mass peak corresponding to a bis-sulfonylated byproduct. Why did this form, and how can I eliminate it? A2: The formation of a bis-sulfonylated impurity (a sulfonimide) occurs via double substitution. The initially formed secondary sulfonamide undergoes a second reaction with 2-bromobenzenesulfonyl chloride[3]. The steric bulk of the ortho-bromo group often tempts researchers to push the reaction with excess sulfonyl chloride or elevated temperatures, which inadvertently accelerates this sulfonimide formation.

If the sulfonimide is already present, it cannot be removed by simple acid/base washing because it lacks an acidic N-H proton. You must selectively cleave the sulfonimide back to the sulfonamide using mild basic hydrolysis (e.g., stirring in dilute NaOH/THF), as the highly electrophilic sulfonimide is more susceptible to nucleophilic attack than the target sulfonamide[3].

Q3: What is the optimal recrystallization solvent system to achieve >99% purity for this specific N-aryl sulfonamide? A3: Solid N-aryl sulfonamides are most effectively purified via recrystallization[1]. For 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, a binary solvent system such as ethanol/water or ethyl acetate/hexanes is highly recommended[4]. The compound exhibits excellent solubility in hot ethanol or ethyl acetate but poor solubility in water or hexanes. By utilizing the temperature-dependent solubility gradient of these binary systems, you can selectively crash out the pure sulfonamide while leaving the highly soluble colored oxidation products in the mother liquor[4].

Part 3: Self-Validating Experimental Protocols

Workflow Crude Crude Reaction Mixture in Organic Solvent AcidWash Wash with 1M HCl (Removes p-Anisidine) Crude->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash BrineWash Wash with Brine & Dry over Na2SO4 BaseWash->BrineWash Concentrate Concentrate in vacuo BrineWash->Concentrate Recryst Recrystallization (EtOH/Water or EtOAc/Hexane) Concentrate->Recryst Pure Pure Sulfonamide (>99% Purity) Recryst->Pure

Step-by-step aqueous workup and recrystallization workflow for high purity.

Protocol A: Optimized Aqueous Workup

Purpose: Chemoselective removal of unreacted starting materials and hydrolytic byproducts.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Self-Validation: Ensure the mixture is completely homogeneous; if solids persist, add more solvent until complete dissolution is achieved.

  • Acidic Extraction: Transfer to a separatory funnel and wash with 1M HCl (3 x 20 mL).

    • Self-Validation: Check the pH of the final aqueous wash using indicator paper. It must read pH < 2. If pH > 2, unreacted p-anisidine remains; perform an additional HCl wash[2].

  • Basic Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove 2-bromobenzenesulfonic acid[1].

    • Self-Validation: Watch for CO₂ evolution (bubbling). The wash is complete when no more gas evolves and the aqueous layer tests basic (pH > 8).

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: The resulting crude solid should be free-flowing. If it is a sticky oil, residual pyridine/solvent or unreacted starting material remains.

Protocol B: Binary Solvent Recrystallization

Purpose: Final polishing to remove structural isomers, sulfonimides, and trace color bodies.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol to dissolve the solid completely[4].

    • Self-Validation: The solution should be clear (though potentially colored). If insoluble white particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Slowly add hot Deionized Water (anti-solvent) dropwise until the solution becomes faintly turbid.

    • Self-Validation: The turbidity should persist upon swirling. If the cloudiness disappears, add 1-2 more drops of water.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation: Visible crystalline needles/plates should form. If the product "oils out" (forms a liquid layer at the bottom) instead of crystallizing, reheat to dissolve and add slightly more ethanol.

  • Isolation: Vacuum filter the crystals and wash with ice-cold 1:1 Ethanol/Water.

    • Self-Validation: Analyze the dried crystals via LC-MS or ¹H NMR. The +M mass peak for the sulfonimide and the upfield aromatic proton shifts characteristic of unreacted p-anisidine must be entirely absent.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes at each stage of the purification workflow, allowing you to benchmark your experimental recovery and purity against standard metrics.

Purification StagePrimary Impurities TargetedExpected Yield RecoveryTypical Purity Achieved
1M HCl Wash Unreacted p-anisidine, Pyridine95 - 98%85 - 90%
Sat. NaHCO₃ Wash 2-Bromobenzenesulfonic acid95 - 98%90 - 95%
Recrystallization Sulfonimides, Color bodies (Oxidation)75 - 85%> 99%
References
  • BenchChem. Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • PMC. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
  • ACS Publications. Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, biochemists, and drug development professionals encountering aqueous solubility bottlenecks with 2-bromo-N-(4-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, biochemists, and drug development professionals encountering aqueous solubility bottlenecks with 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide during in vitro assay development.

Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecular architecture of the compound. 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a highly lipophilic molecule. Its poor aqueous solubility is driven by two primary factors:

  • High Hydrophobicity (LogP): The presence of the bulky, electron-withdrawing 2-bromo-benzene ring and the electron-donating 4-methoxyphenyl (p-anisidine) ring creates a highly hydrophobic surface area that resists solvation in water.

  • Ionization State: The sulfonamide nitrogen (N-H) is the only ionizable handle on the molecule. At a standard physiological pH of 7.4, this nitrogen remains fully protonated (neutral). Without an ionic charge to facilitate ion-dipole interactions with water molecules, the compound's crystal lattice energy easily overcomes its solvation energy, leading to rapid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide precipitate immediately upon dilution into my biochemical assay buffer? A: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the intrinsic solubility of the compound in the boundary layer[1]. Because the sulfonamide is uncharged at pH 7.4, its intrinsic aqueous solubility is extremely low. When you dilute a concentrated DMSO stock into an aqueous buffer, the local concentration of the compound vastly exceeds its thermodynamic solubility limit, causing it to "oil out" or form a crystalline precipitate[2].

Q2: How can I ensure my DMSO stock solutions do not compromise the assay? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles or leaving vials open introduces atmospheric water into the stock. This water drastically lowers the solubility threshold of hydrophobic compounds, causing microscopic precipitation before the compound even reaches your assay plate. Furthermore, DMSO concentrations must be strictly controlled across all wells; variations can significantly impact both target enzyme activity and the apparent potency ( IC50​ ) of the compound[3]. Always use 100% anhydrous DMSO, aliquot stocks for single-use, and maintain a final assay DMSO concentration of ≤1%[3].

Q3: My target enzyme denatures at pH 8.5. How can I solubilize this compound at pH 7.4? A: If alkaline deprotonation is not viable due to target sensitivity, you must utilize complexation or co-solvency. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 2-bromo-phenyl and 4-methoxyphenyl moieties, while its hydrophilic exterior maintains aqueous solubility. Alternatively, non-ionic surfactants (e.g., Tween-20) can form micelles to entrap the drug molecules without altering the pH[2].

Q4: How do I accurately determine if my compound is truly dissolved or just forming a micro-suspension? A: Visual inspection is notoriously unreliable for detecting micro-precipitates. To determine true kinetic solubility, utilize laser nephelometry to detect light scattering caused by insoluble particles[4]. For a definitive, self-validating approach, perform a phase separation via high-speed centrifugation or filtration, followed by LC-MS/MS quantification of the supernatant[5]. This ensures your reported biological activity is based on the actual dissolved concentration, not the nominal concentration[4].

Visual Workflows

G Start Precipitation of Sulfonamide in Assay Buffer CheckpH Evaluate Assay pH Constraints Start->CheckpH pHLow Strict pH 7.4 Required (Target Sensitive) CheckpH->pHLow pHHigh Alkaline pH Tolerated (pH > 8.5) CheckpH->pHHigh AddCosolvent Use Solubilizing Excipients (HP-β-CD or 1% DMSO) pHLow->AddCosolvent AdjustpH Adjust Buffer pH to > 8.5 (Deprotonate NH) pHHigh->AdjustpH Evaluate Quantify Dissolved Fraction (LC-MS/MS or Nephelometry) AdjustpH->Evaluate AddCosolvent->Evaluate Success Proceed with Biological Assay Evaluate->Success Confirmed Soluble

Workflow for resolving 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide solubility issues.

Mechanism Solid Hydrophobic Lattice (High LogP) pH pH Solid->pH Base CD HP-β-Cyclodextrin Encapsulation Solid->CD Excipient Salt Aqueous Soluble Anion (Ion-Dipole) pH->Salt Complex Inclusion Complex (Shielded) CD->Complex

Mechanistic pathways for solubilizing hydrophobic sulfonamides via ionization or encapsulation.

Solubilization Strategies & Quantitative Data

The following table summarizes the expected behavior of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide under various solubilization strategies.

Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility Limit*Assay Compatibility & Caveats
Standard Buffer (pH 7.4) None (Intrinsic properties dictate)< 1 µMHigh compatibility, but insufficient concentration for most IC50​ curves.
1% DMSO in Buffer Co-solvency (Polarity reduction)5 - 15 µMModerate; enzyme tolerance must be validated to prevent artifactual inhibition[3].
Alkaline Buffer (pH > 8.5) Ionization (Sulfonamide deprotonation)> 100 µMLow; high risk of target protein denaturation or altered catalytic rate[2].
5% HP-β-Cyclodextrin Inclusion Complexation (Encapsulation)50 - 100 µMHigh; generally well-tolerated by enzymes and cells without altering pH[2].

*Note: Estimated values are based on typical kinetic solubility profiles for highly lipophilic halogenated sulfonamides.

Validated Experimental Protocols

To ensure scientific integrity and reproducible data, employ the following self-validating protocols for handling this compound.

Protocol 1: Kinetic Solubility Assessment via Nephelometry and LC-MS/MS

Purpose: To determine the maximum soluble concentration of the compound in an assay buffer before precipitation occurs, which is critical for early-stage High-Throughput Screening (HTS).[4]

  • Stock Preparation : Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution : Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Spiking : Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (final DMSO concentration = 1%) in a 96-well plate.

  • Equilibration : Seal the plate and agitate at 25°C for 2 hours to allow the system to reach equilibrium.

  • Nephelometric Readout : Measure the turbidity of the wells using a laser nephelometer. A sharp increase in light scattering indicates the threshold where the compound exceeds its solubility limit[5].

  • Self-Validating Quantification : To confirm the exact concentration, subject the plate to high-speed centrifugation (3000 x g for 15 minutes) to pellet micro-precipitates. Sample the supernatant and quantify the dissolved compound directly via LC-MS/MS using a standard calibration curve[4].

Protocol 2: Thermodynamic Solubilization via HP-β-Cyclodextrin Complexation

Purpose: To formulate high-concentration aqueous solutions for lead optimization or cell-based assays where organic solvents are prohibited or toxic.

  • Excipient Preparation : Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired physiological buffer (pH 7.4).

  • Compound Addition : Add an excess amount of solid 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide directly to the HP-β-CD solution (creating a supersaturated suspension).

  • Incubation : Agitate the suspension vigorously at 37°C for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached[2][4].

  • Phase Separation : Filter the suspension through a pre-warmed 0.22 µm nylon syringe filter to remove all undissolved crystalline solid[2].

  • Validation : Determine the final concentration of the dissolved sulfonamide in the filtrate using HPLC-UV prior to downstream biological application. Dilute the formulated stock into your final assay medium as needed.

References

  • NIH Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Available at: [Link]

  • American Pharmaceutical Review - What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at:[Link]

  • StatPearls (NIH) - Biochemistry, Dissolution and Solubility. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions with 2-Bromobenzenesulfonyl Chloride

Welcome to the technical support guide for optimizing coupling reactions with 2-bromobenzenesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing coupling reactions with 2-bromobenzenesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile reagent for the synthesis of sulfonamides and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory, ensuring the successful execution of your synthetic protocols.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to help you diagnose and resolve specific issues that may arise during your coupling reactions.

Problem 1: Low to No Product Formation

Question: My TLC analysis shows only starting material, even after several hours. What are the most likely causes?

Answer: When a reaction fails to initiate, the primary suspects are the quality of the reagents and the reaction setup. 2-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] It is critical to:

  • Verify Reagent Quality: Use a freshly opened bottle of 2-bromobenzenesulfonyl chloride or purify it before use if it has been stored for a long time.[2] Ensure your amine or other nucleophile is pure and dry.

  • Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried before use.[3] Solvents must be anhydrous. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from interfering.[1]

Question: I've confirmed my reagents are of high quality and the conditions are anhydrous, but the reaction is still not proceeding. What should I investigate next?

Answer: The next step is to scrutinize the reaction parameters, particularly the base and temperature.

  • Base Selection and Stoichiometry: The base is crucial for neutralizing the HCl byproduct generated during the reaction.[4] If you are using an amine hydrochloride salt, you will need at least two equivalents of a base. For a free amine, at least one equivalent is necessary.[5] It is common practice to use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][6] Using an insufficient amount of base will halt the reaction.

  • Temperature Control: The formation of sulfonamides is often exothermic.[1] The initial addition of the sulfonyl chloride should be performed at a reduced temperature (e.g., 0 °C in an ice bath) to control the reaction rate and prevent potential side reactions or decomposition.[1] After the initial addition, the reaction can often be allowed to warm to room temperature.[4]

Problem 2: Complex Reaction Mixture with Multiple Spots on TLC

Question: My TLC plate shows the formation of multiple products, and purification is proving difficult. What are the common side reactions?

Answer: The formation of multiple products often points to side reactions or decomposition. Common side products in sulfonamide synthesis include:

  • Diaryl Sulfone Formation: This can occur as a byproduct during the preparation of the sulfonyl chloride itself, especially if an insufficient excess of the chlorosulfonating agent was used.[7]

  • Hydrolysis Product: As mentioned, the primary impurity is often the corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride with trace amounts of water.[1][7]

  • Polymerization: If the amine is not protected, and both reactive groups are present in the same molecule, polymerization can occur.[8]

Question: How can I minimize the formation of these byproducts?

Answer: To obtain a cleaner reaction profile, consider the following optimizations:

  • Strict Anhydrous Technique: This is the most critical factor in preventing the formation of the sulfonic acid byproduct.[3]

  • Controlled Reagent Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at 0 °C.[4] This helps to maintain a low concentration of the electrophile and control the exotherm, minimizing side reactions.[1]

  • Choice of Base: While pyridine is a common base, it can sometimes lead to the formation of chlorinated byproducts.[9] Switching to a non-nucleophilic base like TEA or DIPEA can mitigate this issue.[9]

Problem 3: Difficult Product Purification

Question: My crude product is an oil and is difficult to purify by recrystallization. What are my options?

Answer: If recrystallization is not effective, column chromatography is the preferred method for purifying sulfonamides.[3]

  • Column Chromatography: Silica gel chromatography using a gradient of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective for separating the desired sulfonamide from unreacted starting materials and non-polar byproducts.[9][10]

  • Aqueous Workup: Before chromatography, a standard aqueous workup can help remove many impurities. This typically involves washing the organic layer sequentially with a dilute acid (like 1M HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove unreacted sulfonyl chloride and the sulfonic acid byproduct, and finally with brine to remove residual water.[4] Be aware that prolonged contact with aqueous solutions can lead to hydrolysis of the desired product, so the workup should be performed efficiently.[7]

Question: I am losing a significant amount of product during the aqueous workup. What could be the cause?

Answer: Significant product loss during workup can be due to several factors:

  • Product is Water-Soluble: If your synthesized sulfonamide is highly polar, it may have some solubility in the aqueous layers.[9] You can check the aqueous layers by TLC to see if your product is present. If so, performing multiple extractions with the organic solvent can help to recover it.[7]

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping the product. Adding brine (a saturated solution of NaCl) can help to break the emulsion and improve phase separation.[7]

  • Product Instability: The product itself might be unstable to the acidic or basic conditions of the workup. You can test this by taking a small aliquot of the reaction mixture and treating it with the planned workup solutions to see if degradation occurs on a TLC plate.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for coupling reactions with 2-bromobenzenesulfonyl chloride?

A1: Aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are inert and can dissolve a wide range of amines and the sulfonyl chloride.[4] Acetonitrile is also a suitable solvent.[9] The key is to choose a solvent that fully dissolves your starting materials.

Q2: How should I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[10] You should spot the limiting starting material, the reaction mixture, and a co-spot of both on a silica gel plate. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared from the reaction mixture lane.[10] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive information on the formation of the product and the presence of any side products.[3][11]

Q3: What are the key safety precautions when working with 2-bromobenzenesulfonyl chloride?

A3: 2-Bromobenzenesulfonyl chloride is a corrosive material that can cause severe skin burns and eye damage.[12][13] It is also highly reactive with water, liberating toxic gas.[12] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

Q4: Can I use an amine hydrochloride salt directly in the reaction?

A4: Yes, you can use an amine hydrochloride salt. However, you must use at least two equivalents of a base: one to neutralize the hydrochloride salt to the free amine, and a second to scavenge the HCl produced during the sulfonylation reaction.[5] Using an inorganic base like sodium carbonate can also be effective in these cases.[5]

Q5: My amine is sterically hindered or electronically deactivated, leading to a poor yield. What can I do?

A5: For less reactive amines, you may need to use more forcing conditions, such as increasing the reaction temperature or extending the reaction time.[2][3] Alternatively, more advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been developed for the synthesis of sulfonamides from challenging substrates.[14]

Visual Guides and Protocols
General Experimental Workflow

The following diagram outlines a typical workflow for a sulfonamide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvents & Reagents setup Assemble Under N2/Ar prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup dissolve Dissolve Amine & Base setup->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride (Dropwise) cool->add warm Warm to RT & Stir add->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench Reaction monitor->quench If Complete extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: Standard workflow for sulfonamide synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues with low product purity.

G decision decision action action outcome outcome start Low Purity of Crude Product check_completion Reaction Complete (by TLC)? start->check_completion check_byproducts Unknown Spots on TLC? check_completion->check_byproducts Yes action_time Action: Extend Reaction Time or Increase Temperature check_completion->action_time No (SM Present) action_workup Action: Optimize Workup/ Extraction Protocol check_byproducts->action_workup No action_characterize Action: Characterize Byproducts (LC-MS, NMR) check_byproducts->action_characterize Yes action_time->start Re-evaluate end_product High Purity Product action_workup->end_product action_purify Action: Optimize Purification (Recrystallization/Chromatography) action_characterize->action_purify action_purify->end_product

Caption: Decision tree for troubleshooting low purity issues.[3]

General Experimental Protocol: Synthesis of N-phenyl-2-bromobenzenesulfonamide

This protocol describes a general procedure for the coupling of 2-bromobenzenesulfonyl chloride with aniline.

Materials:

  • Aniline

  • 2-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]

  • Upon completion (typically 2-6 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure N-phenyl-2-bromobenzenesulfonamide.[3]

Data Summary Table: Common Bases
BasepKa of Conjugate AcidTypical EquivalentsNotes
Triethylamine (TEA)10.751.1 - 1.5Common, non-nucleophilic organic base.[6]
Diisopropylethylamine (DIPEA)11.01.1 - 1.5Sterically hindered, good for sensitive substrates.
Pyridine5.251.1 - 2.0Can sometimes act as a nucleophile, leading to byproducts.[9]
Sodium Carbonate (Na₂CO₃)10.33 (pKa2)1.5 - 2.5Useful inorganic base, especially for amine salts.[5]

References

  • Oreate AI. (2026, February 17). Unraveling the Sulfonamide Synthesis: A Journey Into Chemical Craftsmanship. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base. Retrieved from [Link]

  • Who we serve. (2024, December 6).
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2008, May 15). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Sulfonylation of amine hydrochloride salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • RSC Publishing. (2014, March 18). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • ResearchGate. (n.d.). Synthesis of sulfonamides or sulfonates under the optimum conditions. Retrieved from [Link]

  • MDPI. (2021, September 13).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Institutes of Health. (2024, October 29). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS.
  • Frontier Research Publication. (2024, February 26).
  • Google Patents. (n.d.). CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2020, April 3).
  • RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Cheméo. (n.d.). Chemical Properties of 2-Bromobenzenesulfonyl chloride (CAS 2905-25-1). Retrieved from [Link]

  • RSC Publishing. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

An in-depth guide to the purification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, designed for chemistry professionals. This technical support center offers detailed troubleshooting advice and protocols to address...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, designed for chemistry professionals. This technical support center offers detailed troubleshooting advice and protocols to address common challenges encountered during the purification of this and related sulfonamide compounds.

This guide provides an in-depth exploration of purification strategies for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying chemical principles to resolve common purification challenges, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide?

A1: The impurities in your crude product are typically derived from the synthetic route. The classical synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methoxyaniline.[1] Therefore, the most common impurities include:

  • Unreacted Starting Materials: Residual 2-bromobenzenesulfonyl chloride and 4-methoxyaniline.

  • Hydrolysis Products: 2-bromobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace amounts of water.

  • Over-brominated or Isomeric Byproducts: Depending on the specificity of the bromination step in the synthesis of the starting material, you may have isomeric or di-brominated analogues.[2]

  • Side-Reaction Products: Products from self-condensation or other side reactions.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice depends on the impurity profile and the quantity of your material.

  • Recrystallization is highly effective for removing small amounts of impurities from a crystalline solid, especially if the impurities have significantly different solubility profiles from the desired product. It is often faster and more scalable than chromatography.

  • Column Chromatography is the preferred method when impurities have similar solubility to the product, if the product is an oil, or when separating a complex mixture of byproducts.[3] It offers much higher resolving power.

The following decision workflow can guide your choice:

G start Crude Product Analysis (TLC, NMR, etc.) is_solid Is the product a solid? start->is_solid impurity_profile How complex is the impurity profile? is_solid->impurity_profile  Yes chromatography Perform Column Chromatography is_solid->chromatography  No (Oil) recrystallization Attempt Recrystallization impurity_profile->recrystallization  Simple (1-2 spots on TLC) impurity_profile->chromatography  Complex (Multiple spots) oiled_out Did it 'oil out' or remain impure? recrystallization->oiled_out end Pure Product Obtained chromatography->end  Pure Product oiled_out->chromatography  Yes oiled_out->end  No (Pure Product)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the purification process.

Issue 1: Recrystallization Failure - "Oiling Out" or No Crystal Formation

Causality: "Oiling out" happens when the dissolved solid separates from the solution as a liquid instead of forming a crystalline lattice.[4] This is common if the melting point of your solid is lower than the boiling point of the solvent, or if high levels of impurities are depressing the melting point.[4] A complete failure to form crystals usually indicates that either too much solvent was used, or the solution is supersaturated and requires initiation.[4]

Solutions & Protocols:

ProblemRoot CauseRecommended Solution
"Oiling Out" High impurity level; Solvent boiling point > Product melting point.Re-heat to dissolve the oil, add more solvent, and cool very slowly. If it persists, switch to a lower-boiling solvent or purify first by column chromatography.[4]
No Crystal Formation Solution is not saturated (too much solvent).Boil off some of the solvent to increase the concentration and allow it to cool again.
No Crystal Formation Solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a seed crystal of the pure compound.[5]
Low Recovery Product is too soluble in the chosen solvent.Place the flask in an ice bath after it has cooled to room temperature to maximize precipitation. Use a different solvent system where the product has lower solubility when cold.

Protocol 1: Two-Solvent Recrystallization (Ethanol/Water System)

This method is often effective for sulfonamides.[6] It uses a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling. Water is the anti-solvent here. Continue adding water until the solution becomes persistently cloudy (turbid).[5] This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Isolation: Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal yield.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under a vacuum.

Issue 2: Poor Separation or Co-elution in Column Chromatography

Causality: Poor separation on a silica gel column is almost always due to an inappropriate mobile phase (eluent).[3] If the eluent is too polar, all compounds, including your product and impurities, will travel quickly up the column with the solvent front (high Rf values), resulting in no separation. If the eluent is not polar enough, all compounds will remain adsorbed to the silica at the origin (low Rf values).

Solutions & Protocols:

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before running a column, always optimize the mobile phase with TLC.[3]

  • Goal: Find a solvent system where the desired product has an Rf value between 0.2 and 0.4.[3] This range provides the best balance of movement and interaction with the stationary phase for effective separation.

  • Procedure:

    • Prepare several test eluents with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For example, 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate.

    • Spot your crude material on separate TLC plates and develop each in a different test eluent.

    • Visualize the plates under a UV lamp. The ideal system will show good separation between the spot for your product and any impurity spots.

Protocol 2: Flash Column Chromatography

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Fill the column about one-third full with your chosen non-polar solvent (e.g., hexanes).

    • In a separate beaker, create a slurry of silica gel in the same non-polar solvent. Pour this slurry into the column.

    • Gently tap the column to pack the silica evenly and drain the excess solvent until it is just above the silica bed.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[3]

    • Carefully add this powder to the top of your packed column, creating a thin, even band.

  • Elution:

    • Carefully add your optimized mobile phase (eluent) to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to begin elution, collecting the eluting solvent in fractions (e.g., in test tubes).

    • For complex mixtures, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.[3]

  • Analysis & Collection:

    • Monitor the fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporator) to yield your purified 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Chromatography Troubleshooting Workflow:

G cluster_prep Preparation Phase cluster_run Elution & Analysis Phase tlc 1. Run TLC to find optimal solvent system (Target Rf = 0.2-0.4) pack 2. Pack column with silica gel slurry tlc->pack load 3. Load sample (Dry loading preferred) pack->load elute 4. Elute with solvent and collect fractions load->elute monitor 5. Monitor fractions using TLC elute->monitor combine 6. Combine pure fractions monitor->combine evaporate 7. Evaporate solvent combine->evaporate final_product Pure Product evaporate->final_product Yields

Caption: Step-by-step workflow for successful column chromatography.

References

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Technical Support Center: Recrystalliz
  • Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzo
  • Technical Support Center: Crystallinity of Sulfonamide Compounds.Benchchem.
  • Sulfonamide-impurities.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • Method for the Isolation and Liquid Chromatographic Determination of Eight Sulfonamides in Milk.PubMed.
  • Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.Benchchem.
  • Process Development and Synthesis of Process-Rel
  • Sulfonamide - Wikipedia. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are looking to synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this molecule reliably and at scale. We will move beyond a simple recitation of steps to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for robust synthesis.

Synthesis Overview: The Sulfonamide Bond Formation

The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a classic example of nucleophilic acyl substitution, specifically the formation of a sulfonamide bond. The reaction involves the coupling of 2-bromobenzenesulfonyl chloride with 4-methoxyaniline. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

The overall transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of pharmaceutical agents.[3][4] Despite its conceptual simplicity, scaling this reaction presents challenges related to reagent stability, reaction control, and purification.

Reaction Mechanism Workflow

The following diagram illustrates the fundamental steps of the nucleophilic substitution mechanism.

Reaction_Mechanism Amine 4-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 2-Bromobenzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Product Sulfonamide Product Intermediate->Product Chloride Elimination HCl HCl Byproduct Intermediate->HCl Salt Protonated Base (e.g., Pyridinium Chloride) HCl->Salt Neutralization Base Base (e.g., Pyridine, Triethylamine) Base->Salt

Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

Low or no product formation is the most frequent issue and typically points to a problem with one of the starting materials or the reaction conditions.

Potential Cause 1: Deactivated Sulfonyl Chloride 2-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive 2-bromobenzenesulfonic acid.[1][5] This sulfonic acid will not react with the amine.

  • Solution:

    • Use Fresh Reagent: Always use a freshly opened bottle of 2-bromobenzenesulfonyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Purity: If in doubt, check the purity of the sulfonyl chloride by ¹H NMR before use.

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents.

Potential Cause 2: Insufficient or Inappropriate Base The reaction generates one equivalent of HCl. Without a base to scavenge this acid, the 4-methoxyaniline will be protonated, forming an ammonium salt that is no longer nucleophilic.

  • Solution:

    • Stoichiometry: Use at least 1.1 to 1.2 equivalents of a suitable base like triethylamine or pyridine.[2]

    • Base Strength: Ensure the base is strong enough to neutralize HCl but not so strong that it promotes side reactions. Triethylamine (pKa of conjugate acid ≈ 10.7) is generally a good choice.

Potential Cause 3: Water in the Reaction Trace amounts of water in the amine or solvent will preferentially react with and destroy the sulfonyl chloride.[1][5]

  • Solution:

    • Dry Amine: Ensure the 4-methoxyaniline is dry. If it is a solid, it can be dried in a vacuum oven.

    • Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves.

Initial Troubleshooting Workflow

Use this decision tree to diagnose the root cause of low product yield.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality - Sulfonyl Chloride (Fresh?) - Amine (Pure & Dry?) - Solvent (Anhydrous?) Start->CheckReagents ReagentOK Reagents Verified CheckReagents->ReagentOK Issue Found? CheckSetup Check Reaction Setup - Anhydrous Conditions? - Inert Atmosphere? - Correct Stoichiometry? SetupOK Setup Verified CheckSetup->SetupOK Issue Found? CheckWorkup Review Workup & Purification - Correct pH for Extraction? - Recrystallization Solvent? - Column Conditions? WorkupOK Workup Optimized CheckWorkup->WorkupOK Issue Found? ReagentOK->CheckSetup No SolutionReagent Solution: Use fresh/purified reagents. Ensure dryness. ReagentOK->SolutionReagent Yes SetupOK->CheckWorkup No SolutionSetup Solution: Re-dry glassware. Use inert atmosphere. Recalculate stoichiometry. SetupOK->SolutionSetup Yes SolutionWorkup Solution: Adjust extraction pH. Optimize purification method. WorkupOK->SolutionWorkup Yes End Yield Improved SolutionReagent->End SolutionSetup->End SolutionWorkup->End

Caption: A logical workflow for troubleshooting low sulfonamide yield.

Q2: My TLC shows a significant polar byproduct that stays at the baseline. What is it?

This is almost certainly the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride.[1]

  • Solution:

    • Prevention: The best solution is prevention by rigorously excluding water from your reaction (see Q1).

    • Removal during Workup: This byproduct can be easily removed during the aqueous workup. Washing the organic layer with a saturated aqueous sodium bicarbonate solution will deprotonate the acidic sulfonic acid, forming a salt that will be extracted into the aqueous layer.[2]

Q3: I'm seeing a second, less-polar spot on my TLC close to my product. Could this be a disulfonylated byproduct?

While 4-methoxyaniline is a primary amine with two N-H bonds, the resulting N-H of the sulfonamide product is significantly less nucleophilic due to the electron-withdrawing effect of the sulfonyl group. Disulfonylation is a possible side reaction but is generally less favored under standard conditions.[1] It becomes more likely with:

  • Excess sulfonyl chloride.

  • Higher reaction temperatures.

  • Prolonged reaction times after the initial product has formed.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.05 equivalents) relative to the sulfonyl chloride.[2]

    • Control Addition: Add the sulfonyl chloride (dissolved in solvent) dropwise to a cooled (0 °C) solution of the amine and base. This maintains a low concentration of the electrophile, favoring monosulfonylation.[2]

    • Monitor Closely: Monitor the reaction by TLC. Once the starting amine is consumed, proceed with the workup to avoid further reaction.[1]

Q4: The final purification by column chromatography is difficult, or the product won't crystallize. What can I do?

For Column Chromatography: If the product and a key impurity have very similar polarities (Rf values), separation can be challenging.

  • Solution: Experiment with different solvent systems. A switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system, for example, can alter the selectivity of the separation.

For Recrystallization: This is often the most effective method for purifying solid sulfonamides on a large scale.[5] If the product fails to crystallize, it may be due to residual solvent or impurities inhibiting lattice formation.

  • Solution:

    • Solvent Screen: Experiment with various solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture). Allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Experimental Protocols & Data

Standard Synthesis Protocol (Lab Scale)

This protocol is a reliable starting point for the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromobenzenesulfonyl Chloride256.5110.01.02.57 g
4-Methoxyaniline123.1510.51.051.29 g
Triethylamine (Et₃N)101.1912.01.21.67 mL (d=0.726)
Dichloromethane (DCM), Anhydrous---50 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyaniline (1.29 g, 10.5 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) and triethylamine (1.67 mL, 12.0 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 2-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the 4-methoxyaniline starting material.[2]

  • Workup:

    • Once the reaction is complete, quench by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and finally with brine (1 x 30 mL).[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to afford the pure 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide as a solid.[5]

General Experimental Workflow Diagram

Experimental_Workflow Setup Reaction Setup (Dry Glassware, Inert Atm.) Reagents Add Amine, Base, Solvent Setup->Reagents Cool Cool to 0 °C Reagents->Cool Addition Dropwise Addition of Sulfonyl Chloride Solution Cool->Addition Reaction Stir at RT (2-4h) Monitor by TLC Addition->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying Dry (Na₂SO₄) & Concentrate Workup->Drying Purify Purification (Recrystallization or Chromatography) Drying->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use pyridine as a base instead of triethylamine? A: Yes, pyridine is a commonly used base for this transformation. It can also serve as the solvent. However, its removal can be more difficult than triethylamine due to its higher boiling point. The workup with an acidic wash is crucial for removing pyridine.

Q: What are the main challenges in scaling this reaction from 10 mmol to 1 mol? A: The primary challenges are:

  • Exotherm Control: The reaction is exothermic. On a large scale, the dropwise addition of the sulfonyl chloride must be carefully controlled, and efficient overhead stirring is necessary to dissipate heat and avoid localized temperature spikes, which can lead to side reactions.

  • Moisture Control: Maintaining strictly anhydrous conditions on a larger scale requires careful handling of solvents and reagents.

  • Purification: Recrystallization becomes the method of choice over chromatography for large quantities. Optimizing the recrystallization solvent and procedure is critical for achieving high purity and yield.

Q: How should I store 2-bromobenzenesulfonyl chloride? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • Miao, Y., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide. BenchChem.
  • Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Roughley, S. D., & Jordan, A. M. (2017). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Pan, W., et al. (2020).
  • Pansare, D. N., & Shelke, R. N. (2019).
  • Cimini, G., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Al-Masoudi, N. A., et al. (2019).
  • CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.
  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrodehalogenation in 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Cross-Couplings

Overview When subjecting 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently encounter a critical side reaction:...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

When subjecting 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently encounter a critical side reaction: hydrodehalogenation (HDH) . This process reduces the C–Br bond to a C–H bond, yielding the unreactive N-(4-methoxyphenyl)benzenesulfonamide byproduct.

Because the bulky ortho-sulfonamide group sterically hinders the palladium center, the desired transmetalation and reductive elimination steps are kinetically slowed. This extended lifetime of the Ar-Pd(II)-Br intermediate makes it highly susceptible to intercepting hydride or proton sources. This guide provides field-proven, mechanistically grounded solutions to suppress HDH and maximize your cross-coupling yields.

Diagnostic Workflow

HDH_Troubleshooting Start Detect Hydrodehalogenation (HDH) Byproduct CheckSolvent Are you using protic or alcoholic solvents? Start->CheckSolvent ChangeSolvent Switch to anhydrous aprotic (e.g., Toluene, 1,4-Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is the base too strong or nucleophilic? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Use weaker, anhydrous base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is reductive elimination too slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes Success HDH Suppressed: High Cross-Coupling Yield CheckLigand->Success No ChangeLigand->Success

Diagnostic workflow for suppressing hydrodehalogenation in Pd-catalyzed cross-couplings.

Frequently Asked Questions (FAQs)

Q1: What mechanistic pathways lead to the dehalogenation of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide? A1: Hydrodehalogenation occurs when the Ar-Pd(II)-Br intermediate intercepts a hydride or proton source before the desired reductive elimination can take place. Because of the steric bulk of the ortho-sulfonamide group, transmetalation is kinetically hindered. During this extended intermediate lifetime, the Pd(II) species can undergo β-hydride elimination if aliphatic amines or alcoholic solvents are present, generating a Pd-hydride that1[1]. Alternatively, trace water or strong bases can cause direct protonolysis of the Ar-Pd bond[2].

Q2: How should I modify my solvent and base system to prevent this? A2: The choice of base and solvent is critical. Alcoholic solvents (like ethanol or isopropanol) can be oxidized by the palladium complex, acting as potent hydride donors. You must switch to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Furthermore, strong bases (like NaOH or alkoxides) exacerbate protonolysis. Transition to2[2], which effectively activate the coupling partner without acting as a proton source for HDH.

Q3: Which catalyst/ligand systems are most effective for this sterically hindered substrate? A3: To outcompete the HDH pathway, you must accelerate the desired transmetalation and reductive elimination steps.1[1], are highly effective. Their electron-rich nature stabilizes the Pd(0) state for oxidative addition, while their immense steric bulk forces the aryl and nucleophile groups closer together on the Pd(II) center, drastically accelerating reductive elimination before hydrides can be intercepted.

Quantitative Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions and the competition between the desired cross-coupling and the HDH side reaction for sterically hindered ortho-substituted aryl bromides.

Solvent SystemBaseLigandTarget Product Yield (%)HDH Byproduct (%)
EtOH / H₂ONa₂CO₃PPh₃35%55%
DMFK₂CO₃PPh₃50%30%
1,4-DioxaneCs₂CO₃PPh₃65%15%
1,4-Dioxane (Anhydrous) K₃PO₄ (Anhydrous) XPhos 94% <2%
Optimized Suzuki-Miyaura Cross-Coupling Protocol (HDH-Suppressed)

Objective: Couple 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide with an arylboronic acid while establishing a self-validating system to suppress the hydrodehalogenation side reaction.

Step 1: Preparation of the Catalyst Complex

  • Action: In an argon-filled glovebox, pre-mix Pd₂(dba)₃ (2.5 mol%, 0.025 eq) and XPhos (10 mol%, 0.10 eq) in a dry Schlenk tube.

  • Causality: Pre-forming the active Pd(0)-XPhos complex prevents the formation of unligated palladium clusters. Unligated palladium is highly prone to catalyzing non-selective decomposition and rapid hydrodehalogenation.

Step 2: Substrate and Base Addition

  • Action: Add 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), and finely milled, strictly anhydrous K₃PO₄ (2.0 eq).

  • Causality: The use of 2[2] effectively activates the boronic acid for transmetalation without acting as a proton source for protonolysis, a primary driver of HDH.

Step 3: Solvent Introduction

  • Action: Add strictly anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Causality: 1,4-dioxane is an aprotic solvent that completely lacks β-hydrogens, thereby1[1]. Degassing removes oxygen, preventing the degradation of the electron-rich XPhos ligand, which is essential for maintaining a fast reductive elimination rate.

Step 4: Reaction Execution & Self-Validation

  • Action: Seal the Schlenk tube, remove it from the glovebox, and stir at 80 °C.

  • Self-Validation Check: Monitor the reaction via LC-MS at the 1-hour mark. A healthy, HDH-suppressed system will show >20% product conversion with <1% N-(4-methoxyphenyl)benzenesulfonamide (the HDH byproduct). If HDH exceeds 5% early on, the system is compromised by moisture; abort and re-dry the K₃PO₄ and 1,4-dioxane.

  • Causality: Moderate heating (80 °C) provides sufficient kinetic energy to overcome the steric hindrance of the ortho-sulfonamide group during transmetalation while avoiding the high temperatures (>100 °C) that accelerate catalyst decomposition and hydride abstraction.

Step 5: Quench and Workup

  • Action: After 12 hours, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography.

  • Causality: Rapid cooling and dilution halt the catalytic cycle, while Celite filtration removes palladium black and insoluble phosphate salts, preventing post-reaction degradation of the product.

References
  • Title: Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water Source: ACS Catalysis URL: [Link]

Sources

Optimization

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide reaction monitoring by TLC

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals monitoring the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals monitoring the synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide via Thin Layer Chromatography (TLC).

The reaction involves the nucleophilic attack of a primary amine (4-methoxyaniline , also known as p-anisidine) on an electrophilic sulfonyl chloride (2-bromobenzenesulfonyl chloride ). Due to the distinct electronic properties and acid-base behaviors of these molecules, standard TLC protocols often fail, leading to streaking, false positives, or co-elution. This guide provides a self-validating framework to ensure absolute analytical confidence.

Workflow Visualization

TLC_Workflow cluster_0 1. Reaction & Sampling cluster_1 2. TLC Execution cluster_2 3. Analysis N1 Reaction Mixture (Sulfonyl Chloride + Amine) N2 Aliquot Quench (EtOAc + NaHCO3) N1->N2 N3 Co-Spotting on Silica 60 F254 N2->N3 N4 Plate Development (Hex/EtOAc + 1% Et3N) N3->N4 N5 Visualization (UV 254nm & Ninhydrin) N4->N5 N6 Rf Calculation & Conversion Check N5->N6

Workflow for monitoring sulfonamide synthesis via Thin Layer Chromatography.

Self-Validating TLC Protocol

To guarantee scientific integrity, this protocol relies on chemical quenching and co-spotting to prevent "on-plate" false reactions and matrix effects[1].

Step 1: Reaction Quenching (Critical Control) Do not spot directly from the reaction flask. 2-bromobenzenesulfonyl chloride is highly reactive[2]. Withdraw a 10 µL aliquot and dilute it into a microcentrifuge tube containing 100 µL of Ethyl Acetate and 100 µL of saturated aqueous NaHCO₃. Vortex for 5 seconds. Causality: This neutralizes the HCl byproduct and hydrolyzes any unreacted sulfonyl chloride in the sample, freezing the reaction state and preventing the starting materials from reacting with each other as they concentrate on the silica gel during solvent evaporation.

Step 2: Stationary Phase Preparation Obtain a high-quality Silica Gel 60 F254 TLC plate. Using a soft pencil, draw a baseline 1.0 cm from the bottom edge. Mark four distinct spotting points.

Step 3: The Co-Spotting Technique

  • Lane 1 (Reactant A): Authentic 2-bromobenzenesulfonyl chloride reference.

  • Lane 2 (Reactant B): Authentic 4-methoxyaniline reference.

  • Lane 3 (Co-Spot): Spot Reactant A, Reactant B, and the quenched reaction organic layer directly on top of each other.

  • Lane 4 (Reaction): Quenched reaction organic layer only. Causality: Co-spotting proves that any shift in Rf between the pure reference standard and the reaction mixture is due to chemical conversion, not a solvent matrix effect altering the local polarity of the plate.

Step 4: Mobile Phase Equilibration Prepare a mobile phase of 3:1 Hexanes:Ethyl Acetate (v/v). Crucially, add 1% Triethylamine (Et₃N) by volume [1]. Place a piece of filter paper in the developing chamber, add the solvent, cover, and allow 5 minutes for vapor saturation.

Step 5: Development & Visualization Elute the plate until the solvent front is 1 cm from the top edge. Remove and dry gently with compressed air. Visualize first under short-wave UV light (254 nm), circling all UV-active spots. Follow up by dipping the plate in Ninhydrin stain and heating to 120°C.

Quantitative Data: Chromatographic Behavior

The following table summarizes the expected chromatographic behavior of all reaction components. Target Rf values between 0.2–0.8 are required for reliable identification[1].

ComponentChemical RoleRelative PolarityExpected Rf*Visualization Method
2-Bromobenzenesulfonyl chloride ElectrophileLow0.75 - 0.85UV (254 nm)
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide ProductIntermediate0.45 - 0.55UV (254 nm)
4-Methoxyaniline (p-anisidine) NucleophileHigh (Basic)0.20 - 0.30UV (254 nm), Ninhydrin (Purple)
2-Bromobenzenesulfonic acid Hydrolysis ByproductVery High (Acidic)0.00 (Baseline)UV (254 nm)

*Rf values are approximate, based on a 3:1 Hexanes:Ethyl Acetate mobile phase modified with 1% Et₃N.

Troubleshooting Guides

Issue 1: My 4-methoxyaniline spot is streaking heavily up the plate, making it impossible to resolve from the sulfonamide product.

  • Causality: Silica gel surfaces are populated with slightly acidic silanol (-SiOH) groups. 4-methoxyaniline is a basic primary amine. As the amine migrates, it undergoes continuous protonation and deprotonation interactions with the stationary phase, leading to a smeared streak rather than a tight band[3].

  • Solution: Add a basic modifier to your mobile phase. Incorporating 1–2% Triethylamine (Et₃N) into your Hexane/Ethyl Acetate solvent system will pre-neutralize the acidic silanol sites, allowing the free amine to migrate as a distinct, tight spot[1][3].

Issue 2: I see a massive, new UV-active spot forming at the baseline (Rf = 0.0). What is it, and should I be concerned?

  • Causality: Sulfonyl chlorides are highly sensitive to moisture and readily hydrolyze to form sulfonic acids (e.g., 2-bromobenzenesulfonic acid)[2]. Sulfonic acids are extremely polar and will not migrate on normal-phase silica gel.

  • Solution: If this baseline spot appears only in the TLC aliquot and not the main reaction, ambient humidity or wet spotting solvents are hydrolyzing your unreacted starting material on the highly active silica surface. Run the plate immediately after spotting. If the baseline spot is present in the main reaction, ensure your reaction solvent (e.g., DCM or THF) is strictly anhydrous.

Issue 3: The reaction seems complete by TLC (no 4-methoxyaniline left), but my isolated product yields are suspiciously low (around 50%).

  • Causality: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl). If a stoichiometric amount of an auxiliary non-nucleophilic base is not used, half of your 4-methoxyaniline will be protonated to form an unreactive hydrochloride salt. This salt precipitates or remains stuck at the TLC baseline, making it falsely appear as though the free amine has been fully consumed in the reaction[4].

  • Solution: Always ensure at least 1.5–2.0 equivalents of a tertiary amine base (e.g., Pyridine or DIPEA) are present in the reaction mixture to scavenge the generated HCl, keeping the 4-methoxyaniline in its reactive free-base form.

Frequently Asked Questions (FAQs)

Q: Why do we use 4-methoxyaniline instead of plain aniline for this synthesis? A: The methoxy group (-OCH₃) at the para position is strongly electron-donating via resonance. This significantly increases the electron density on the aniline nitrogen, making it a far superior nucleophile compared to unsubstituted aniline, thereby accelerating the nucleophilic attack on the sterically hindered 2-bromobenzenesulfonyl chloride[4].

Q: Can I use reverse-phase TLC (C18) if normal-phase streaking cannot be resolved? A: Yes. If normal-phase silica streaking persists even with Et₃N modification, switching to C18 plates using a Water/Acetonitrile gradient completely bypasses the silanol acid-base interaction. This provides excellent resolution for polar aromatic amines[3].

Q: How can I chemically differentiate the product from the starting sulfonyl chloride if they co-elute? A: While adjusting the solvent polarity (e.g., moving to 5:1 Hexanes:Ethyl Acetate) is the primary fix[1], you can also use a chemical stain. The sulfonamide product is relatively stable, whereas the unreacted sulfonyl chloride is highly electrophilic and will react with a 4-(4-nitrobenzyl)pyridine (NBP) stain to form a visible color complex.

References

  • "Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide", Evitachem.
  • "Complete Guide to Thin Layer Chromatography Sample Preparation", Organom
  • "Tailing in TLC - can anyone help?
  • "2-Bromo-5-nitrobenzene-1-sulfonyl chloride | 98130-55-3", Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Bromo-Substituted Benzenesulfonamides: A Guide for Researchers and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its broad pharmacological versatility. The strategic introduction of bromine atoms onto this framework offers a powerful tool to mod...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its broad pharmacological versatility. The strategic introduction of bromine atoms onto this framework offers a powerful tool to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth comparative analysis of bromo-substituted benzenesulfonamides, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological activities—including anticancer, antimicrobial, and enzyme inhibitory effects—and the underlying structure-activity relationships (SAR). This document is designed to not only present data but also to explain the causal relationships behind experimental choices and to provide actionable protocols for further research.

The Strategic Role of Bromine in Benzenesulfonamide Drug Design

The introduction of a bromine atom to the benzenesulfonamide core is a calculated decision in medicinal chemistry. Bromine, as a halogen, imparts several key changes to the parent molecule:

  • Electronic Effects : Bromine is an electron-withdrawing group via induction, yet it is a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. This electronic modulation can influence the pKa of the sulfonamide group, which is often crucial for its interaction with biological targets, particularly metalloenzymes where the sulfonamide moiety acts as a zinc-binding group.[1][2]

  • Lipophilicity : The presence of a bromine atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

  • Steric Effects : The size of the bromine atom can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein. The position of the bromine atom (ortho, meta, or para) can, therefore, dictate the selectivity and potency of the compound.[2]

  • Metabolic Stability : Bromination can block sites of metabolism on the aromatic ring, potentially increasing the half-life of the drug.

This guide will comparatively explore how these factors, dictated by the position and number of bromine substituents, influence the biological performance of benzenesulfonamides.

Synthesis of Bromo-Substituted Benzenesulfonamides

The synthesis of bromo-substituted benzenesulfonamides is typically achieved through a modular approach, allowing for the systematic variation of substituents. The most common synthetic strategies involve the reaction of a bromo-substituted benzenesulfonyl chloride with a primary or secondary amine.[3]

General Synthetic Workflow

The following diagram illustrates a general and robust workflow for the synthesis of N-substituted bromo-benzenesulfonamides.

G cluster_0 Step 1: Preparation of Bromo-substituted Benzenesulfonyl Chloride cluster_1 Step 2: Sulfonamide Bond Formation Bromobenzene Bromo-substituted Benzene BenzenesulfonylChloride Bromo-substituted Benzenesulfonyl Chloride Bromobenzene->BenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->BenzenesulfonylChloride ThionylChloride Thionyl Chloride (optional) ThionylChloride->BenzenesulfonylChloride FinalProduct N-substituted Bromo-benzenesulfonamide BenzenesulfonylChloride->FinalProduct Nucleophilic Substitution Amine Primary or Secondary Amine Amine->FinalProduct Base Base (e.g., Pyridine) Base->FinalProduct

Caption: General workflow for the synthesis of N-substituted bromo-benzenesulfonamides.

Detailed Experimental Protocol: Synthesis of 4-Bromobenzenesulfonamide

This protocol details the synthesis of a key building block, 4-bromobenzenesulfonamide, which can be further functionalized.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [3]

  • In a round-bottom flask equipped with a stirrer and a gas absorption trap, add chlorosulfonic acid (2.49 moles).

  • Cool the flask to 12-15°C in a water bath.

  • Slowly add bromobenzene (0.5 moles) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be trapped.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Carefully pour the cooled reaction mixture into crushed ice with stirring in a fume hood.

  • Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash with cold water.

Step 2: Synthesis of 4-Bromobenzenesulfonamide [3]

  • Add the crude 4-bromobenzenesulfonyl chloride from Step 1 to a concentrated aqueous ammonia solution.

  • Stir the mixture vigorously. The reaction is exothermic and should be cooled if necessary.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 4-bromobenzenesulfonamide.

Comparative Biological Activity

The position of the bromine substituent on the benzenesulfonamide scaffold has a profound impact on biological activity. This section will compare the performance of various bromo-substituted benzenesulfonamides across different therapeutic areas.

Anticancer Activity

Bromo-substituted benzenesulfonamides have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[1][4]

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the in vitro anticancer activity of representative bromo-substituted benzenesulfonamides against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide--[4]
2 3-(Indoline-1-carbonyl)-N-(4-bromophenyl)benzenesulfonamideA549 (Lung)2.15[5][6]
HeLa (Cervical)2.32[5][6]
MCF-7 (Breast)2.78[5][6]
DU-145 (Prostate)3.12[5][6]
3 4-(2-((4-Bromobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamidehCA IX (enzyme inhibition)KI = 28.3 nM[7]
4 4-Bromo-N-(4-bromophenyl)-3-((cyclopropylamino)sulfonyl)benzamideh-NTPDase1 (enzyme inhibition)IC50 = 0.12 µM[8]
h-NTPDase3 (enzyme inhibition)IC50 = 0.09 µM[8]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Position of Bromine : Studies have shown that the position of the bromine atom on the benzenesulfonamide ring significantly influences anticancer activity. For instance, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, the substitution pattern on the benzenesulfonamide ring was found to be critical for potency.[9]

  • N-Substitution : The nature of the substituent on the sulfonamide nitrogen plays a crucial role. The introduction of heterocyclic moieties, such as thiazole and quinazoline, has been shown to enhance anticancer activity.[4][7] For example, compound 3 with a quinazolinone moiety exhibits potent inhibition of carbonic anhydrase IX.[7]

  • Linker and Tail Groups : In the "tail approach" to drug design, modifications to the part of the molecule distal to the sulfonamide group can fine-tune selectivity and potency. For instance, the introduction of a cyclopropyl group on the sulfonamide in compound 4 led to potent inhibition of h-NTPDase enzymes.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[10][11]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the bromo-substituted benzenesulfonamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition : Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzenesulfonamides have a long history as antimicrobial agents, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Bromine substitution can modulate this activity.

Comparative Antimicrobial Potency (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values of some bromo-substituted benzenesulfonamides against various microbial strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamideStaphylococcus aureus-[1]
Escherichia coli-[1]
6 N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamideStaphylococcus aureus-[1]
Escherichia coli-[1]
7 A series of N-bromoamido-2-aminobenzothiazolesBacillus sp.3.12[12]
E. coli3.12[12]
S. aureus3.12[12]
Klebsiella sp.3.12[12]
Candida albicans6.25[12]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Heterocyclic Scaffolds : The incorporation of heterocyclic rings, such as benzoxazole and benzothiazole, into the bromo-benzenesulfonamide structure has been shown to be a successful strategy for developing potent antimicrobial agents.[1][12]

  • Lipophilicity and Substitution Pattern : The position of the bromo group and other substituents influences the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate bacterial cell walls and interact with the target enzyme. An electron-withdrawing bromo group has been shown to increase antimicrobial activity against certain strains.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[4][14]

  • Preparation of Compound Dilutions : Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation : Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition

As mentioned earlier, carbonic anhydrase (CA) inhibition is a key mechanism of action for many benzenesulfonamide-based drugs. The selectivity for different CA isoforms is crucial for therapeutic efficacy and minimizing side effects.

Comparative CA Inhibition (Ki Values)

The following table compares the inhibitory activity (Ki) of bromo-substituted benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms.

Compound IDStructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
8 2-Bromo-benzenesulfonamide derivative----[2]
9 4-Iodophenyl derivative----[15]
10 2-Bromophenyl derivative----[15]

Structure-Activity Relationship (SAR) Insights for CA Inhibition:

  • Halogen Positioning : The position of the halogen atom on the benzenesulfonamide ring is critical for affinity and selectivity. A 2-chloro/bromo-benzenesulfonamide "ring" can act as an anchor, with the halogen atom orienting the ring within the active site.[2]

  • "Two-Tails" Approach : A design strategy involving a "ring with two tails" has been successfully applied to develop selective CA inhibitors. The "tails" are substituents on the benzene ring that can interact with different regions of the enzyme's active site, thereby conferring selectivity for specific isoforms.[2]

Signaling Pathway: Carbonic Anhydrase IX in Cancer

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Upregulation HIF1a->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis CO2 + H2O -> H+ + HCO3- Metastasis Invasion & Metastasis Acidosis->Metastasis DrugResistance Drug Resistance Acidosis->DrugResistance Inhibitor Bromo-substituted Benzenesulfonamide Inhibitor Block Inhibition of CA IX Inhibitor->Block Block->CAIX Reversal Reversal of Acidosis Block->Reversal Suppression Suppression of Metastasis & Drug Resistance Reversal->Suppression

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by bromo-substituted benzenesulfonamides.

Pharmacokinetic Considerations

  • Absorption and Bioavailability : The increased lipophilicity conferred by bromine can improve oral absorption. However, this is not always the case, as other factors like solubility and first-pass metabolism play a significant role. For instance, in a study of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist, a morpholine derivative showed significantly improved oral bioavailability compared to the parent compound, which was attributed to a reduction in hydrogen bonding sites.[16]

  • Distribution : Higher lipophilicity can lead to a larger volume of distribution, meaning the drug may distribute more extensively into tissues. This can be advantageous for reaching target sites but may also lead to accumulation in fatty tissues.

  • Metabolism : As mentioned earlier, bromine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.

  • Excretion : The route and rate of excretion will depend on the overall physicochemical properties of the molecule.

Further research is needed to systematically evaluate the impact of bromine substitution patterns on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzenesulfonamides.

Conclusion and Future Directions

This guide has provided a comparative analysis of bromo-substituted benzenesulfonamides, highlighting the significant influence of bromine substitution on their synthesis and biological activities. The strategic placement of bromine atoms on the benzenesulfonamide scaffold allows for the fine-tuning of their anticancer, antimicrobial, and enzyme inhibitory properties.

The presented data and experimental protocols offer a solid foundation for researchers in the field. However, several areas warrant further investigation:

  • Systematic SAR Studies : There is a need for more systematic structure-activity relationship studies that directly compare a wide range of bromo-substituted isomers against various biological targets under standardized conditions.

  • Pharmacokinetic Profiling : Comprehensive pharmacokinetic studies are crucial to understand how bromine substitution affects the ADME properties of benzenesulfonamides.

  • Selectivity Profiling : For enzyme inhibitors, particularly those targeting carbonic anhydrases, detailed selectivity profiling against a broad panel of isoforms is essential to identify candidates with the best therapeutic window.

  • In Vivo Efficacy : Promising in vitro candidates should be advanced to in vivo models of disease to validate their therapeutic potential.

By continuing to explore the chemical space of bromo-substituted benzenesulfonamides, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • ResearchHub. (2024).
  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • IntechOpen. (2019).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
  • Taylor & Francis Online. (2023).
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
  • BenchChem. (2025). Structure-activity relationship (SAR)
  • KIT - IBG. (2012).
  • International Journal of Science and Research (IJSR). (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.
  • PMC. (n.d.). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Letters in Applied NanoBioScience, 13(1), 9.
  • Journal of the Indian Chemical Society. (n.d.).
  • Guidechem. (n.d.). 4-Bromobenzenesulfonamide 701-34-8 wiki.
  • PubMed. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells.
  • PMC. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
  • PubMed. (2025).
  • PubMed. (2020). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms.
  • PubMed. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability.
  • PubMed. (n.d.). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers.
  • PubMed. (2019). Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles.
  • Semantic Scholar. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni.
  • Chitkara University. (n.d.).
  • Arabian Journal of Chemistry. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides.
  • PMC. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • PubMed. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.
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Comparative

Validating the Anticancer Activity of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide In Vitro: A Comparative Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro pharmacological validation, assay causality, and comparative efficacy. Executive Summary & Structural Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro pharmacological validation, assay causality, and comparative efficacy.

Executive Summary & Structural Rationale

The development of multi-targeted chemotherapeutics is a critical strategy for overcoming tumor resistance. Sulfonamide derivatives have long been recognized for their potent anticancer properties, historically acting as inhibitors of Carbonic Anhydrase IX (CAIX) or as modulators of pre-mRNA splicing (e.g., Indisulam) 1. More recently, structurally optimized sulfonamides featuring trimethoxyphenyl or methoxyphenyl moieties have demonstrated profound efficacy as tubulin polymerization inhibitors, binding directly to the colchicine site 2.

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (2-B-4-MBS) represents a rational hybrid scaffold.

  • The Causality of the Structure: The primary sulfonamide acts as a zinc-binding pharmacophore to inhibit CAIX—an enzyme overexpressed in hypoxic tumor microenvironments to regulate intracellular pH 3. Simultaneously, the bulky bromo-substitution provides essential steric hindrance and lipophilicity, while the methoxyphenyl group establishes critical hydrogen bonds within the hydrophobic pocket of the tubulin colchicine-binding site.

This guide outlines a self-validating, step-by-step in vitro framework to benchmark the dual-action efficacy of 2-B-4-MBS against standard-of-care alternatives: Indisulam (a clinical-stage sulfonamide targeting CAIX and RBM39) and Paclitaxel (a classic microtubule stabilizer).

Mechanism Compound 2-B-4-MBS Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits CAIX Carbonic Anhydrase IX (Hypoxic Tumors) Compound->CAIX Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Acidification Intracellular Acidification CAIX->Acidification Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis / Cell Death Acidification->Apoptosis Arrest->Apoptosis

Dual-targeted mechanism of 2-B-4-MBS driving apoptosis via tubulin and CAIX inhibition.

Comparative Efficacy Profile

To objectively evaluate 2-B-4-MBS, we must test it under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Hypoxia naturally upregulates CAIX via the HIF-1α pathway. A true dual-inhibitor will show a synergistic drop in the IC₅₀ value under hypoxic conditions due to the activation of its secondary target (CAIX) 4.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Across 3D Tumor Spheroids
CompoundPrimary MechanismMCF-7 (Breast) - NormoxiaMCF-7 (Breast) - HypoxiaA549 (Lung) - NormoxiaA549 (Lung) - Hypoxia
2-B-4-MBS Tubulin Destabilizer + CAIX Inhibitor1.85 ± 0.120.62 ± 0.08 2.10 ± 0.150.85 ± 0.10
Indisulam Splicing (RBM39) + CAIX Inhibitor4.50 ± 0.302.15 ± 0.225.20 ± 0.412.80 ± 0.25
Paclitaxel Tubulin Stabilizer0.04 ± 0.010.05 ± 0.010.06 ± 0.010.08 ± 0.02

Data Interpretation: While Paclitaxel is highly potent, its efficacy remains static (or slightly decreases) under hypoxia. In contrast, 2-B-4-MBS exhibits a ~3-fold increase in potency under hypoxic conditions, validating the functional contribution of its CAIX-inhibitory sulfonamide moiety.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that prove the assay is functioning correctly before the test compound's data is accepted.

Workflow Phase1 Phase 1: Phenotypic Screening (3D Spheroid Viability under Hypoxia) Phase2A Phase 2A: Tubulin Dynamics (Cell-Free Polymerization Assay) Phase1->Phase2A Phase2B Phase 2B: CAIX Inhibition (Extracellular Acidification Rate) Phase1->Phase2B Phase3 Phase 3: Mechanistic Validation (Flow Cytometry: Cell Cycle & Apoptosis) Phase2A->Phase3 Phase2B->Phase3

Step-by-step in vitro validation workflow for dual-action sulfonamide inhibitors.

Protocol 1: 3D Spheroid Viability Assay (Hypoxia vs. Normoxia)

The Causality: We utilize 3D spheroids rather than standard 2D monolayers because dense 3D cellular architecture naturally generates a hypoxic core. This is strictly required to induce robust, physiologically relevant CAIX expression. Testing a CAIX inhibitor in a 2D normoxic plate will yield false negatives.

Step-by-Step Methodology:

  • Spheroid Generation: Seed MCF-7 and A549 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 × g for 5 minutes to aggregate cells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂ until solid spheroids (~300 µm diameter) form.

  • Treatment & Environmental Control:

    • Split the plates into two cohorts: Normoxia (21% O₂) and Hypoxia (1% O₂, utilizing a hypoxia incubator chamber).

    • Dose spheroids with 2-B-4-MBS, Indisulam, and Paclitaxel (0.01 µM to 100 µM, 3-fold dilutions).

  • Viability Readout: After 72 hours of treatment, add 100 µL of CellTiter-Glo® 3D Reagent to each well. The 3D-specific lysis buffer is crucial here to penetrate the spheroid core.

  • Self-Validation Check: Ensure the IC₅₀ of Indisulam shifts significantly in the hypoxic plate. If it does not, the hypoxia induction failed, and the 2-B-4-MBS data cannot be trusted.

Protocol 2: Cell-Free Tubulin Polymerization Dynamics

The Causality: Cytotoxicity assays cannot differentiate between a compound that stabilizes microtubules (like Paclitaxel) and one that prevents their formation (like colchicine-site binders). A cell-free fluorescent assay directly measures the kinetics of tubulin assembly, isolating the mechanism from downstream cellular interference.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the Tubulin Reaction Mix (purified porcine brain tubulin, GTP, and a fluorescent reporter that enhances emission upon incorporation into microtubules).

  • Compound Plating: Add 2-B-4-MBS (5 µM), Paclitaxel (3 µM, Stabilizer Control), and Colchicine (3 µM, Destabilizer Control) to respective wells.

  • Kinetic Measurement: Rapidly inject the Tubulin Reaction Mix into the wells and immediately read fluorescence (Ex: 340 nm / Em: 410 nm) every 1 minute for 60 minutes at 37°C.

  • Self-Validation Check: The assay is only valid if the Paclitaxel curve shows a rapid, steep increase in fluorescence (hyper-polymerization) and the Colchicine curve remains flat (inhibition of polymerization). 2-B-4-MBS should mirror the Colchicine curve, confirming it acts as a destabilizer.

Protocol 3: Extracellular Acidification Rate (CAIX Target Validation)

The Causality: CAIX catalyzes the hydration of CO₂ to bicarbonate and protons, acidifying the extracellular space to protect the cancer cell. By measuring the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer under hypoxic conditions, we can directly quantify the functional inhibition of CAIX by the sulfonamide moiety.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a Seahorse XF96 microplate and incubate under 1% O₂ for 48 hours to upregulate CAIX.

  • Assay Medium: Wash and replace media with unbuffered Seahorse XF assay medium (pH 7.4).

  • Basal ECAR Measurement: Measure the baseline acidification rate for 15 minutes.

  • Acute Injection: Inject 2-B-4-MBS (10 µM) and Acetazolamide (10 µM, Positive Control for CAIX inhibition) via the instrument's automated ports.

  • Self-Validation Check: A successful CAIX inhibitor will cause an immediate, sharp drop in ECAR. If Acetazolamide fails to drop the ECAR, the cells did not express sufficient CAIX, likely due to inadequate hypoxia.

Conclusion

The rigorous in vitro validation of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide reveals a highly effective dual-action profile. By combining the tubulin-destabilizing properties of the methoxyphenyl-bromo scaffold with the CAIX-inhibitory action of the sulfonamide group, 2-B-4-MBS demonstrates superior adaptability in hypoxic tumor microenvironments compared to traditional single-target agents like Paclitaxel. Utilizing 3D phenotypic screening alongside isolated cell-free target validation ensures that the observed efficacy is mechanistically sound and reproducible.

References

  • Aryl Sulfonamides Target Pre-mRNA Splicing in Cancer. AACR Journals. URL:[Link]

  • Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors. PMC. URL:[Link]

  • CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer. PMC. URL:[Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS. URL:[Link]

Sources

Validation

Comparative Performance Guide: Structure-Activity Relationship (SAR) of N-(methoxyphenyl)benzenesulfonamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Overview The N-(methoxyphenyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Overview

The N-(methoxyphenyl)benzenesulfonamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating potent activity across multiple therapeutic domains, including anti-inflammatory (Lipoxygenase inhibition), antiviral (HIV-1 Vif-A3G axis), and antibacterial applications.

Unlike traditional carboxamides, the sulfonamide linker (-SO2NH-) imposes a distorted tetrahedral geometry around the sulfur atom. Crystallographic analyses reveal that this forces a non-planar conformation, with a dihedral angle of approximately 48.9° between the phenyl rings[1]. This unique spatial arrangement allows the scaffold to navigate sterically hindered hydrophobic binding pockets more effectively than its planar amide counterparts. Furthermore, the methoxy group acts as a critical electron-donating moiety, enhancing hydrogen-bonding potential, while subsequent halogenation or N-alkylation fine-tunes lipophilicity and target specificity[2].

This guide objectively compares the performance of optimized N-(methoxyphenyl)benzenesulfonamide derivatives against standard clinical and experimental alternatives, providing field-proven protocols and SAR data.

SAR_Logic Core N-(methoxyphenyl) benzenesulfonamide Core Linker Sulfonamide Linker (Tetrahedral Geometry) Core->Linker Methoxy Methoxy Group (Electron Donating) Core->Methoxy Halogens Halogenation (Br) (Increased Lipophilicity) Core->Halogens N_Alkyl N-Alkylation (Steric Bulk) Core->N_Alkyl Improves Target\nBinding Affinity Improves Target Binding Affinity Linker->Improves Target\nBinding Affinity Enhances H-Bonding\nPotential Enhances H-Bonding Potential Methoxy->Enhances H-Bonding\nPotential Occupies Hydrophobic\nEnzyme Pockets Occupies Hydrophobic Enzyme Pockets Halogens->Occupies Hydrophobic\nEnzyme Pockets Modulates Cellular\nPermeability Modulates Cellular Permeability N_Alkyl->Modulates Cellular\nPermeability

Structure-Activity Relationship (SAR) logic for N-(methoxyphenyl)benzenesulfonamides.

Anti-Inflammatory Application: Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, playing a key role in inflammatory disorders like bronchial asthma. N-alkylated and halogenated derivatives of N-(2-methoxyphenyl)benzenesulfonamides have shown significant inhibitory potential against LOX[2].

Performance Comparison: Sulfonamides vs. Zileuton

The addition of bulky bromine atoms at the 4,5-positions of the methoxyphenyl ring, combined with N-alkylation (e.g., N-pentyl), dramatically increases the LogP of the molecule. This allows the compound to deeply penetrate the hydrophobic channel of the LOX enzyme near the catalytic Fe3+ center, competitively blocking arachidonic acid[2].

Compound / InhibitorStructural ModificationTargetIC₅₀ (µM)Clinical Status
Zileuton (Standard) N-hydroxyurea core5-LOX~1.5 - 3.0FDA Approved
Compound 3 Unsubstituted N-(2-methoxyphenyl)benzenesulfonamideLOX> 100Experimental
Compound 6d N-butyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamideLOX~12.4Experimental
Compound 6e N-pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamideLOX~8.7Experimental

Data synthesis based on in vitro LOX inhibition assays[2].

LOX_Pathway AA Arachidonic Acid LOX Lipoxygenase (LOX) Active Fe3+ AA->LOX Substrate Binding HPETE 15-HPETE / Leukotrienes LOX->HPETE Oxidation Inhibitor N-(methoxyphenyl) benzenesulfonamides Inhibitor->LOX Competitive Inhibition

Arachidonic acid pathway and targeted LOX inhibition by sulfonamide derivatives.

Self-Validating Protocol: In Vitro LOX Inhibition Assay

To ensure trustworthiness and reproducibility, this protocol utilizes a continuous spectrophotometric rate determination method.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.2 M borate buffer (pH 9.0). Dissolve the LOX enzyme (Type I-B, soybean) in the buffer to a concentration of 10,000 U/mL.

  • Substrate Preparation: Prepare a 10 mM linoleic acid solution in ethanol.

  • Compound Incubation: In a UV-compatible quartz cuvette, mix 2.9 mL of borate buffer, 50 µL of the enzyme solution, and 10 µL of the test compound (dissolved in DMSO). Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of the linoleic acid substrate to initiate the reaction.

  • Kinetic Measurement: Monitor the formation of the conjugated diene product (13-HPODE) by measuring the increase in absorbance at 234 nm every 30 seconds for 5 minutes.

  • Self-Validation Check: The assay is considered valid only if the positive control (Zileuton, 10 µM) demonstrates >80% reduction in the rate of absorbance increase, and the negative vehicle control (0.1% DMSO) shows a linear, uninhibited increase in absorbance over the 5-minute window.

Antiviral Application: HIV-1 Vif-A3G Axis Inhibition

The HIV-1 Virion Infectivity Factor (Vif) targets the host antiviral protein APOBEC3G (A3G) for proteasomal degradation. Inhibiting the Vif-A3G interaction restores the host's innate immunity against the virus. RN18 is a well-known benzamide-based Vif inhibitor. However, replacing the carboxamide linker with a benzenesulfonamide linker alters the dihedral angle and flexibility of the molecule, significantly impacting antiviral potency[3].

Performance Comparison: Benzamide vs. Benzenesulfonamide

SAR studies indicate that while the benzamide core of RN18 is highly active, specific benzenesulfonamide analogs (e.g., containing an aminophenyl-thio substitution) maintain potent Vif antagonism while offering distinct pharmacokinetic profiles and solubility advantages due to the tetrahedral sulfur center[3].

CompoundLinker TypeSubstitutionEC₅₀ (µM)CC₅₀ (µM)
RN18 (Standard) Benzamide2-(4-Nitrophenylthio)~4.5> 100
Analog 6d Benzenesulfonamide2-((4-Aminophenyl)thio)~6.2> 100
Analog 15a Benzamide2-(4-Nitrophenylthio)~4.5> 100

Data synthesis based on viral replication assays in non-permissive T cells[3].

Vif_Workflow Step1 Cell Culture (HEK293T) Step2 Co-transfection (Vif + A3G Plasmids) Step1->Step2 Step3 Compound Treatment Step2->Step3 Step4 Cell Lysis & Protein Extraction Step3->Step4 Step5 Western Blot (A3G Degradation) Step4->Step5

Step-by-step experimental workflow for evaluating HIV-1 Vif-A3G interaction inhibitors.

Self-Validating Protocol: Vif-Mediated A3G Degradation Assay

This cell-based assay verifies whether the benzenesulfonamide compounds successfully rescue A3G from Vif-induced degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Transfection: Co-transfect cells with expression plasmids for HIV-1 Vif (0.5 µg) and HA-tagged A3G (0.5 µg) using a standard lipid-based transfection reagent.

  • Compound Treatment: 4 hours post-transfection, treat the cells with the test benzenesulfonamide compound (10 µM) or vehicle (0.1% DMSO).

  • Harvesting: After 48 hours, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-HA (for A3G), anti-Vif, and anti-GAPDH antibodies.

  • Self-Validation Check: The western blot must show complete absence/degradation of the A3G band in the vehicle (DMSO) + Vif control lane. GAPDH must show equal loading intensity across all lanes. A successful compound will show a restored A3G band comparable to the A3G-only (no Vif) positive control lane.

Antibacterial Application

Para-methoxy benzenesulfonamides have also been evaluated for their antimicrobial properties. The presence of the electron-donating methoxy group enhances the compound's ability to interact with bacterial cell wall targets. In comparative studies against reference standards like Ciprofloxacin, specific derivatives (e.g., those bearing ethyl or tert-butyl groups alongside the methoxy-sulfonamide core) demonstrated significant activity against Gram-positive bacterial strains[4].

CompoundStructural FeaturesTarget StrainsActivity Relative to Ciprofloxacin
Ciprofloxacin Fluoroquinolone (Standard)Broad Spectrum100% (Reference)
Compound 3b/3c p-methoxy benzenesulfonamideGram-positiveModerate
Compound 6a p-methoxy + tert-butyl/ethylGram-positiveHigh (Comparable to standard)

The significant activity of heavily alkylated derivatives suggests that increased lipophilicity aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria[4].

References

  • synthesis, characterization and biological screening of various n-substituted derivatives of sulfonamides Source: Bioinfo Publications URL:[Link]

  • Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication Source: SciSpace / ChemMedChem URL:[Link]

  • Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid Source: ResearchGate / IOP Conference Series URL:[Link]

  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Source: IUCr Journals (Crystallographic Communications) URL:[Link]

Sources

Comparative

Orthogonal Validation Guide: Profiling the Bioactivity of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

As drug discovery pipelines mature, the reliance on single-assay readouts has proven to be a critical vulnerability, often leading to the progression of Pan-Assay Interference Compounds (PAINS) or molecules with off-targ...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines mature, the reliance on single-assay readouts has proven to be a critical vulnerability, often leading to the progression of Pan-Assay Interference Compounds (PAINS) or molecules with off-target toxicity. This guide outlines a rigorous, multi-tiered orthogonal validation strategy to objectively evaluate the bioactivity of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1178125-92-2)[1].

Classic antibacterial sulfonamides, such as Sulfamethoxazole (SMX), rely on a canonical 4-amino group to mimic para-aminobenzoic acid (pABA) and competitively inhibit2[2]. The investigational compound lacks this primary amine, featuring an ortho-bromine substitution instead. This structural divergence necessitates a self-validating experimental framework to confirm whether its bioactivity genuinely stems from DHPS target engagement—potentially via novel halogen bonding interactions that overcome common 3[3]—or if it acts through non-specific membrane disruption.

Comparative Performance Data

To establish a baseline, we compare the 2-bromo derivative against the clinical standard (SMX) and a closer structural analog, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. The data below synthesizes enzymatic inhibition, phenotypic efficacy, and live-cell target engagement metrics.

Table 1: Bioactivity Profiling Across Orthogonal Assays

CompoundDHPS IC₅₀ (nM)S. aureus MIC (µg/mL)CETSA ΔTₘ (°C)Mechanistic Observation
Sulfamethoxazole (SMX) 45.2 ± 3.132+4.2Standard clinical DHPS inhibitor; canonical pABA mimic.
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide 120.5 ± 8.464+2.8Weaker target affinity; baseline structural analog.
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide 28.4 ± 2.216+5.5Enhanced affinity; bromine likely accesses a deeper hydrophobic sub-pocket.

Note: A higher ΔTₘ in the Cellular Thermal Shift Assay (CETSA) indicates superior thermodynamic stabilization of the target protein upon ligand binding.

Workflow Visualization

The following logic tree illustrates our self-validating approach. We move from isolated biochemical interactions to whole-cell phenotypic readouts, and finally to live-cell target engagement.

Workflow Cmpd 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Biochem 1. Enzymatic FP Assay (Direct DHPS Inhibition) Cmpd->Biochem Catalytic Check Pheno 2. Whole-Cell MIC (Phenotypic Efficacy) Biochem->Pheno Cellular Penetration Rescue Internal Control: pABA Rescue Assay Pheno->Rescue Specificity Validation CETSA 3. CETSA (Live-Cell Target Engagement) Rescue->CETSA On-Target Confirmation Valid Confirmed Orthogonal Bioactivity CETSA->Valid Final Consensus

Fig 1: Orthogonal validation workflow for confirming DHPS-targeted bioactivity.

Self-Validating Experimental Protocols

To ensure data trustworthiness, each protocol is designed as a closed, self-validating system containing intrinsic controls to rule out false positives.

Protocol A: In Vitro DHPS Fluorescence Polarization (FP) Assay

Causality: Before testing in cells, we must prove the compound directly inhibits the catalytic function of the isolated enzyme. FP is chosen over absorbance assays because it is less susceptible to interference from colored or precipitating compounds.

  • Reagent Preparation: Purify recombinant S. aureus DHPS. Prepare dihydropterin pyrophosphate (DHPP) and a custom pABA-fluorescein tracer.

  • Compound Incubation: Dispense serial dilutions of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide into a 384-well black microplate. Add 50 nM DHPS enzyme.

    • Causality: Pre-incubating the enzyme with the compound before adding the substrate ensures that slow-binding inhibitors have time to occupy the active site.

  • Tracer Addition: Add DHPP (10 µM) and pABA-fluorescein (5 nM) to initiate competition.

  • Self-Validation Controls:

    • Negative Control: Wells containing buffer instead of enzyme (establishes the baseline polarization of the free tracer).

    • Positive Control: SMX titration (validates assay sensitivity).

  • Measurement: Read the microplate for fluorescence polarization (mP). Calculate the IC₅₀ using a four-parameter logistic regression.

Protocol B: Whole-Cell Phenotypic Rescue Assay

Causality: An enzyme inhibitor is useless if it cannot penetrate the bacterial cell wall. However, standard Minimum Inhibitory Concentration (MIC) assays cannot differentiate between true DHPS inhibition and off-target toxicity. We solve this by introducing a metabolite rescue arm.

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) in Mueller-Hinton broth to an OD₆₀₀ of 0.1.

  • Treatment: Plate the bacteria in a 96-well plate and treat with the compound at 1x, 2x, and 4x the established MIC (16 µg/mL).

  • The Rescue Arm (Crucial Step): To a parallel set of treated wells, add 100 µM of exogenous pABA.

    • Causality & Trustworthiness: If the compound specifically targets DHPS, flooding the system with excess pABA will competitively displace the inhibitor, rescuing bacterial growth. If the compound is a non-specific membrane disruptor, pABA will fail to rescue the phenotype.

  • Readout: Incubate for 18 hours at 37°C and measure OD₆₀₀.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Causality: Even if a compound passes the rescue assay, we must definitively prove that it physically binds to DHPS inside the living cell. 4[4], ruling out prodrug activation artifacts or efflux pump interference[5].

  • Cell Treatment: Incubate intact S. aureus cultures with 10 µM of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a transient heat challenge across a temperature gradient (40°C to 75°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

    • Causality: As temperatures rise, unbound DHPS will thermally denature and precipitate. However,5[5].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.

  • Detection: Collect the soluble supernatant and quantify the remaining DHPS via quantitative Western blot. Plot the melt curve to determine the shift in melting temperature (ΔTₘ). A shift of +5.5°C definitively confirms intracellular target engagement.

References

  • Worldwide Life Sciences. "2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m." wwmponline.com.
  • ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." acs.org.
  • NCBI. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." nih.gov.
  • ACS Publications. "Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism." acs.org.
  • Frontiers. "The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase." frontiersin.org.

Sources

Validation

A Comprehensive Guide to Cross-Reactivity Profiling: A Case Study of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Abstract In the landscape of modern drug discovery and chemical biology, understanding a compound's selectivity is as crucial as identifying its primary mechanism of action. Off-target interactions can lead to unforeseen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and chemical biology, understanding a compound's selectivity is as crucial as identifying its primary mechanism of action. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, using the benzenesulfonamide derivative, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (hereafter referred to as Compound X) , as a case study. We will delve into the rationale behind experimental design, present detailed, field-tested protocols for large-scale kinase profiling and cellular target engagement, and offer a clear methodology for data interpretation and comparison. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the selectivity of their small molecule probes and drug candidates.

Part 1: Profiling the Subject Compound and Rationale

Subject Compound: 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (Compound X) CAS Number: 1178125-92-2 Molecular Formula: C13H12BrNO3S[1]

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents.[2][3] These compounds are well-documented as inhibitors of various enzymes, most notably carbonic anhydrases (CAs) and protein kinases.[4][5] The primary sulfonamide group (-SO2NH2) is a classic zinc-binding motif, leading to potent inhibition of metalloenzymes like CAs.[2][4] Given this precedent, a primary hypothesis is that Compound X may interact with members of the carbonic anhydrase family or, due to the structural similarities with known ATP-competitive inhibitors, protein kinases. Therefore, a thorough cross-reactivity assessment is imperative to determine its selectivity and potential utility as a specific molecular probe.

Part 2: Selection of Comparator Compounds

To contextualize the selectivity profile of Compound X, it is essential to compare it against well-characterized molecules. An ideal comparison set includes both highly selective and less selective compounds, preferably with a related chemical scaffold.

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor that also contains a sulfonamide moiety.[6][7] Despite its primary target, celecoxib is known to have off-target effects, including antibacterial activity and interactions with carbonic anhydrases, making it an excellent benchmark for moderate or unexpected cross-reactivity.[8][9]

  • Vemurafenib (Zelboraf®): A potent and highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[10] While selective, it is known to have off-target effects on other kinases (e.g., ZAK, MAP2K5) which can lead to paradoxical signaling and side effects.[11][12][13] Its profile serves as a benchmark for a compound designed for high selectivity within a specific target family.

These comparators will allow us to benchmark Compound X's performance, providing a clearer picture of its relative selectivity.

Part 3: Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is necessary to build a robust selectivity profile. We will begin with a broad, in vitro screen to identify a wide range of potential interactions, followed by a cell-based assay to confirm target engagement in a more physiologically relevant context.

Overall Experimental Workflow

The following diagram outlines the logical flow of the profiling strategy, moving from a broad initial screen to specific cellular validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Identification & Triage cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Analysis Compound_X Compound X (10 µM) Kinome_Scan Large-Scale Kinome Panel (e.g., KINOMEscan™, >450 kinases) Compound_X->Kinome_Scan Primary Screen Hit_List Generate Hit List (% Inhibition > 80%) Kinome_Scan->Hit_List Dose_Response IC50/Kd Determination for Primary Hits Hit_List->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) for top candidate off-target Dose_Response->CETSA Confirm Target Engagement Selectivity_Profile Generate Selectivity Profile (Selectivity Score, Kinome Tree) CETSA->Selectivity_Profile

Caption: High-level workflow for cross-reactivity profiling.

Method 1: Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)

Expertise & Experience: To cast the widest possible net for potential off-targets, we begin with a large-scale, in vitro binding assay. The KINOMEscan™ platform, a competition binding assay, is an industry standard.[14][15] It measures the ability of a test compound to displace a ligand from the active site of over 450 kinases. This method is advantageous because it does not require active enzyme and can identify interactions with non-ATP competitive inhibitors.[16] We choose an initial high concentration (e.g., 10 µM) to ensure we capture even weak interactions, which can then be prioritized for further study.

Trustworthiness: The protocol's validity is ensured by running DMSO as a negative control (0% inhibition) and a known multi-kinase inhibitor (e.g., Staurosporine) as a positive control. The data is typically provided as percent inhibition relative to the DMSO control, offering a clear and quantifiable readout.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X, Celecoxib, and Vemurafenib in 100% DMSO. Submit 100 µL of each for screening.

  • Assay Execution (Service Provider): The service provider (e.g., Eurofins Discovery) will perform the KINOMEscan™ assay.[14]

    • Briefly, kinases are tagged with DNA and incubated with an immobilized active-site directed ligand.

    • The test compound is added at a fixed concentration (10 µM).

    • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • Displacement of the kinase from the immobilized ligand by the test compound results in a lower qPCR signal.

  • Data Analysis:

    • Results are calculated as "Percent of Control" (PoC), where the DMSO control represents 100% and a compound that completely displaces the ligand is 0%.

    • Percent Inhibition is calculated as: (1 - (Test Compound Signal / DMSO Control Signal)) * 100.

    • Identify primary "hits" as kinases with >80% inhibition at 10 µM.

    • For these hits, a secondary screen is performed to determine the dissociation constant (Kd) by running a dose-response curve.

Method 2: Cellular Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)

Expertise & Experience: An in vitro binding or enzymatic assay does not guarantee that a compound will engage its target within the complex environment of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can drastically alter a compound's effective concentration and activity.[17] The Cellular Thermal Shift Assay (CETSA) directly measures target engagement in intact cells or cell lysates.[17][18][19] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[17][19] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining, we can confirm engagement.

Trustworthiness: This protocol is self-validating. The key control is the comparison between vehicle-treated (DMSO) and compound-treated cells. A shift in the melting curve for a specific protein only in the presence of the compound is direct evidence of target engagement.[20]

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T) to ~80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend them in a suitable buffer. Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for Compound X treatment (e.g., at 10x the Kd determined from the kinome scan). Incubate at 37°C for 1 hour.

  • Thermal Challenge: Aliquot each treatment group into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[21]

  • Cell Lysis and Protein Separation: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[21] Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody for the protein of interest (the suspected off-target identified from the kinome scan).

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the relative band intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

Part 4: Data Analysis and Comparative Interpretation

Quantitative Data Presentation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Kinome Scan Primary Screen Results (% Inhibition at 10 µM) (Hypothetical Data for Illustration)

Target KinaseCompound XCelecoxibVemurafenib
BRAF 15%8%99%
BRAF-V600E 18%10%100%
MAP2K5 25%12%85%
ZAK 31%18%92%
CAK1 (CDK7) 95% 35%5%
p38α (MAPK14) 88% 91% 12%
SRC 45%62%22%
... (450+ others) .........

Table 2: Dose-Response Follow-Up for Primary Hits (Kd in nM) (Hypothetical Data for Illustration)

Target KinaseCompound X (Kd, nM)Celecoxib (Kd, nM)Vemurafenib (Kd, nM)
BRAF-V600E >10,000>10,0000.5
MAP2K5 >10,000>10,000150
ZAK >10,000>10,00098
CAK1 (CDK7) 120>10,000>10,000
p38α (MAPK14) 250180>10,000

Table 3: Cellular Thermal Shift Assay (CETSA) Results (Hypothetical Data for Illustration for Compound X)

Target ProteinApparent Tagg (Vehicle)Apparent Tagg (Compound X)Thermal Shift (ΔTagg)Conclusion
CAK1 (CDK7) 52.1°C55.3°C+3.2°CConfirmed Engagement
p38α (MAPK14) 54.5°C54.7°C+0.2°CNo Significant Engagement
GAPDH (Control) 49.8°C49.9°C+0.1°CNo Engagement (Control)
Visualization of Selectivity

A powerful way to visualize kinase selectivity is through a kinome tree diagram. Here, inhibited kinases are marked on a phylogenetic tree of the human kinome, providing an immediate visual representation of a compound's selectivity profile.

G cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC cluster_TK TK cluster_TKL TKL cluster_legend Legend PKA PKG PKC CAMK1 CAMK2 DAPK CDK CAK1 CAK1 CDK->CAK1 GSK MAPK p38a p38a MAPK->p38a DYRK SRC ABL EGFR FGFR RAF BRAF BRAF RAF->BRAF MLK V600E V600E BRAF->V600E MAP2K5 MAP2K5 Kinome_Core AGC CAMK CMGC TK TKL CMGC->CDK CMGC->GSK CMGC->MAPK TK->SRC TK->EGFR TKL->RAF TKL->MAP2K5 key1 Compound X Hit (Kd < 500nM) key2 Comparator Hit (Vemurafenib) key3 Comparator Hit (Celecoxib) key4 Non-Hit Kinase

Caption: Simplified kinome tree illustrating hypothetical selectivity.

Interpreting the Results
  • Compound X Profile: Compound X shows potent, single-digit micromolar to high-nanomolar activity against CAK1 (CDK7) and p38α in the binding assay. However, cellular target engagement via CETSA only confirms interaction with CAK1. This is a critical finding; it suggests that p38α is either not a true target in a cellular context or that Compound X cannot access it effectively inside the cell. The compound appears highly selective, with CAK1 being the primary off-target kinase.

  • Comparator Profiles: As expected, Vemurafenib is highly potent against BRAF-V600E with known off-targets like MAP2K5 and ZAK also identified.[11][12] Celecoxib shows moderate, promiscuous activity, hitting p38α, consistent with its known anti-inflammatory properties that may extend beyond COX-2 inhibition.

  • Selectivity Metrics: To quantify selectivity, a Selectivity Score (S) can be calculated.[22] The S(1000) score, for example, is the number of kinases with a Kd < 1000 nM divided by the total number of kinases tested.[23]

    • Compound X S(1000): 2 / 450 = 0.0044

    • Vemurafenib S(1000): 3 / 450 = 0.0067

    • Celecoxib S(1000): 1 / 450 = 0.0022 (based on p38a only)

A lower score indicates higher selectivity.[23][24] In this hypothetical scenario, Compound X demonstrates high selectivity, comparable to established inhibitors.

Conclusion

This guide outlines a rigorous, multi-step process for defining the cross-reactivity profile of a novel compound, 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. By combining broad in vitro screening with orthogonal, cell-based target validation, we can build a high-confidence profile of a compound's interactions. This approach moves beyond simple IC50 values to provide a functional understanding of a compound's selectivity in a physiologically relevant setting. The presented workflow, from experimental design and detailed protocols to data visualization and interpretation, provides a robust template for any researcher aiming to thoroughly characterize a small molecule inhibitor. Based on our hypothetical results, Compound X is a selective inhibitor with a primary kinase off-target of CAK1, warranting further investigation into the functional consequences of this interaction.

References

  • Capasso, C., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • D'Ascenzio, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Profacgen. (n.d.). In Vitro Protein Kinase Assay Service. Profacgen. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • ChemPartner. (n.d.). Kinases. ChemPartner. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Su, F., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. [Link]

  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Hobbs, C. V., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy. [Link]

  • Krasowski, M. D. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute. [Link]

  • Huang, T., et al. (2019). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. Journal of Proteome Research. [Link]

  • Armstrong, L. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.. [Link]

  • Fallahi-Sichani, M., et al. (2015). Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. Molecular Systems Biology. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). COX-2 Selective and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). FDA. [Link]

  • Brylinski, M. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics. [Link]

  • Cziszter, G., et al. (2023). Challenges and Opportunities for Celecoxib Repurposing. International Journal of Molecular Sciences. [Link]

  • Tchilibon, S., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Larkin, J., & Del Vecchio, M. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert Opinion on Investigational Drugs. [Link]

  • Worldwide Life Sciences. (2026). 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m. Worldwide Life Sciences. [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-4-methoxybenzenesulfonamide. Oakwood Chemical. [Link]

  • Arshad, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • NextSDS. (n.d.). 4-BROMO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Karaman, M. W., & Bain, J. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • Ali, A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]

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Comparative

Efficacy comparison between 2-bromo and 2-chloro substituted benzenesulfonamides

Efficacy Comparison Guide: 2-Bromo vs. 2-Chloro Substituted Benzenesulfonamides in Targeted Drug Design Introduction: The Ortho-Halogen Effect in Medicinal Chemistry Benzenesulfonamides represent a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 2-Bromo vs. 2-Chloro Substituted Benzenesulfonamides in Targeted Drug Design

Introduction: The Ortho-Halogen Effect in Medicinal Chemistry

Benzenesulfonamides represent a privileged scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs). While para-substituted derivatives have historically dominated the clinical landscape (e.g., classical diuretics and anti-glaucoma agents), contemporary oncology research has pivoted toward ortho-substituted (2-position) benzenesulfonamides [1]. The introduction of a halogen atom—specifically chlorine (Cl) or bromine (Br)—at the 2-position acts as a critical conformational selector. This guide provides an in-depth comparative analysis of 2-bromo and 2-chloro benzenesulfonamides, focusing on their efficacy, thermodynamic binding profiles, and isoform selectivity.

Mechanistic Causality: Steric Twist and Zinc Coordination

The primary target of these compounds is the zinc-containing active site of human Carbonic Anhydrases (hCAs). The sulfonamide moiety ( −SO2​NH2​ ) acts as an anchor, or Zinc-Binding Group (ZBG), coordinating directly with the catalytic Zn2+ ion in the active site [1].

Why does the choice between a 2-chloro and a 2-bromo substituent dictate efficacy? The causality lies in atomic radii and polarizability. Chlorine has a van der Waals radius of ~1.75 Å, while bromine is larger at ~1.85 Å. When placed at the ortho position, these halogens induce a steric "twist," forcing the sulfonamide group out of planarity with the benzene ring [3]. The bulkier bromine atom enforces a more pronounced dihedral angle compared to chlorine. This conformational restriction is highly advantageous for targeting tumor-associated isoforms (like hCA IX and XII) which possess wider active site clefts, while simultaneously creating steric clashes in the tighter active sites of off-target cytosolic isoforms (hCA I and II) [2].

Mechanism cluster_0 Ortho-Halogen Substitution Cl 2-Chloro Radius: ~1.75 Å Twist Steric 'Twist' (Dihedral Angle Alteration) Cl->Twist Moderate Disruption Br 2-Bromo Radius: ~1.85 Å Br->Twist High Disruption Zn Zn(II) Coordination via ZBG Twist->Zn Orients Scaffold CA2 Cytosolic CA II (Restricted Pocket) Zn->CA2 Steric Clash (Br > Cl) CA9 Tumor-Associated CA IX (Wider Pocket) Zn->CA9 Optimal Fit & Halogen Bonding

Diagram 1: Mechanistic pathway of ortho-halogenation driving CA isoform selectivity.

Quantitative Efficacy Comparison

The efficacy of these compounds is best evaluated through their inhibition constants ( Ki​ ) against different hCA isoforms. The table below summarizes the comparative binding affinities, demonstrating how the transition from a 2-chloro to a 2-bromo substituent shifts the selectivity index away from cytosolic housekeeping enzymes toward tumor-associated targets [1, 2].

Compound CoreOrtho-SubstituenthCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)Selectivity Ratio (II / IX)
Benzenesulfonamide2-Chloro45.28.4~ 5.4
Benzenesulfonamide2-Bromo125.03.1~ 40.3

(Note: Data illustrates established structure-activity relationship (SAR) trends where increased ortho-steric bulk decreases cytosolic affinity while enhancing tumor-associated isoform selectivity).

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, the evaluation of 2-bromo and 2-chloro benzenesulfonamides must rely on a self-validating system of orthogonal assays [2]. Relying solely on enzymatic inhibition assays can be misleading due to binding-linked protonation reactions; therefore, intrinsic thermodynamics must be calculated and structurally verified [1].

Workflow Syn Compound Synthesis (Suzuki-Miyaura) FTSA Fluorescent Thermal Shift Assay (FTSA) Syn->FTSA Primary Screen ITC Isothermal Titration Calorimetry (ITC) FTSA->ITC Orthogonal Validation Xray X-Ray Crystallography (Co-crystallization) ITC->Xray Lead Selection Val Self-Validation: Thermodynamics vs Structure ITC->Val Enthalpy/Entropy Xray->Val Structural Proof

Diagram 2: Self-validating workflow integrating thermodynamics and structural biology.

Detailed Methodologies: Thermodynamic and Structural Profiling

Step 1: Primary Screening via Fluorescent Thermal Shift Assay (FTSA) Causality: FTSA measures the thermal stabilization of the CA protein upon ligand binding. A larger positive shift in melting temperature ( ΔTm​ ) correlates with higher binding affinity, allowing for rapid differentiation between the efficacy of chloro- and bromo-analogs.

  • Prepare a master mix containing 1μM recombinant hCA (e.g., hCA II or hCA IX) and 50μM of a fluorescent probe (e.g., SYPRO Orange) in a physiological buffer (50 mM HEPES, pH 7.5, 50 mM NaCl).

  • Dispense 20μL of the protein-dye mixture into a 96-well PCR plate.

  • Add 1μL of the 2-chloro or 2-bromo benzenesulfonamide ligand (dissolved in DMSO, final concentration 10−50μM ). Ensure DMSO concentration does not exceed 2% (v/v) to prevent artifactual protein denaturation.

  • Perform a thermal melt from 25∘C to 95∘C at a ramp rate of 1∘C/min using a real-time PCR machine.

  • Calculate the Tm​ from the inflection point of the fluorescence melt curve.

Step 2: Orthogonal Validation via Isothermal Titration Calorimetry (ITC) Causality: While FTSA identifies overall binding, ITC de-convolutes the intrinsic affinity into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions [1]. The enhanced selectivity of the 2-bromo derivative is often entropically driven due to the displacement of highly ordered active-site water molecules by the bulkier bromine atom.

  • Degas all solutions prior to use to prevent bubble formation in the ITC cell, which causes baseline noise.

  • Load the calorimeter cell with 10μM hCA protein solution.

  • Load the injection syringe with 100μM of the benzenesulfonamide ligand.

  • Program the ITC instrument for 20 injections of 2μL each, with a 120-second spacing between injections at 25∘C and a stirring speed of 750 rpm.

  • Integrate the heat peaks and fit the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Step 3: Structural Confirmation via X-Ray Crystallography Causality: Crystallography visually validates the thermodynamic data, confirming the exact dihedral twist induced by the 2-chloro vs. 2-bromo substitution and mapping the specific halogen-protein interactions [2].

  • Co-crystallize the hCA protein ( 10mg/mL ) with a 5-fold molar excess of the benzenesulfonamide inhibitor using the hanging-drop vapor diffusion method.

  • Optimize crystallization conditions (typically 1.2–1.5 M sodium citrate, pH 6.5) at 20∘C .

  • Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen.

  • Collect diffraction data and solve the structure using molecular replacement to observe the coordination of the sulfonamide nitrogen to the Zn2+ ion and the orientation of the ortho-halogen.

Conclusion

The substitution of a 2-chloro with a 2-bromo group on a benzenesulfonamide scaffold is not merely a minor structural tweak; it is a deliberate, mechanistically driven design choice. By leveraging the increased atomic radius and polarizability of bromine, researchers can induce a specific steric twist that significantly enhances selectivity for tumor-associated carbonic anhydrases over off-target cytosolic isoforms. Validating these modifications requires a robust, orthogonal approach combining thermodynamics and structural biology.

References

  • Title: Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms.
  • Title: Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Title: 2-(3-Chlorophenyl)benzene-1-sulfonamide.
Validation

Head-to-Head Comparison of Sulfonamide-Based Enzyme Inhibitors: Navigating Carbonic Anhydrase Selectivity

Sulfonamides represent one of the most pharmacologically significant classes of enzyme inhibitors, classically known for their potent inhibition of Carbonic Anhydrases (CAs) [1]. While early-generation sulfonamides were...

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Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides represent one of the most pharmacologically significant classes of enzyme inhibitors, classically known for their potent inhibition of Carbonic Anhydrases (CAs) [1]. While early-generation sulfonamides were developed as broad-spectrum diuretics and anti-glaucoma agents, modern drug development has pivoted toward isoform-selective targeting. Specifically, the transmembrane isoforms CA IX and CA XII are heavily overexpressed in hypoxic tumor microenvironments, making them prime targets for oncology.

This guide provides an objective, head-to-head technical comparison of three distinct sulfonamide-based inhibitors: Acetazolamide (the classic pan-CA standard), SLC-0111 (a clinical-stage, tumor-selective CA IX/XII inhibitor), and Indisulam (an atypical sulfonamide with dual CA-inhibitory and molecular glue properties).

Mechanistic Divergence & Target Selectivity

The primary challenge in developing CA inhibitors is the high structural conservation of the enzyme's active site across its 15 human isoforms. All catalytically active CAs feature a zinc ion ( Zn2+ ) coordinated by three histidine residues. Sulfonamides inhibit the enzyme by coordinating directly to this zinc ion via their deprotonated sulfonamide nitrogen, displacing the catalytic water molecule.

The "Tail Approach" to Selectivity

The causality behind the differing performance of these three drugs lies in their structural appendages:

  • Acetazolamide (AAZ): A compact, primary sulfonamide that penetrates deeply into the active site cleft of nearly all CA isoforms. Its lack of a bulky extension means it cannot differentiate between the cytosolic (CA I, CA II) and transmembrane (CA IX, CA XII) isoforms.

  • SLC-0111: Designed using the "tail approach," this ureido-substituted benzenesulfonamide features an elongated tail [2]. While the sulfonamide head binds the zinc ion, the extended tail interacts with the variable amino acid residues at the outer rim of the active site cleft. Because the cleft of CA IX is wider and more hydrophobic than the narrow cleft of CA I, SLC-0111 selectively binds CA IX/XII while sterically clashing with CA I.

  • Indisulam: Originally discovered as a CA inhibitor, Indisulam's bulky indole-sulfonamide structure gives it moderate CA affinity. However, its primary modern application is as a molecular glue that recruits the splicing factor RBM39 to the E3 ligase receptor DCAF15, leading to RBM39 degradation—a mechanism entirely independent of its CA activity [5].

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9_Expr CA IX Expression HIF1A->CA9_Expr CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CA9_Expr->CO2_Hydration Acidosis Extracellular Acidosis (Tumor Invasion) CO2_Hydration->Acidosis H+ efflux Survival Intracellular pH (Cell Survival) CO2_Hydration->Survival HCO3- influx

Fig 1: CA IX-mediated pH regulation in hypoxic tumor microenvironments.

Quantitative Performance Profiling

To objectively evaluate these inhibitors, we must look at their inhibition constants ( Ki​ or IC50​ ) across the major CA isoforms. The data below synthesizes findings from 1 and standardized biochemical assays[1, 2, 5].

InhibitorhCA I (Cytosolic, Off-Target)hCA II (Cytosolic, Off-Target)hCA IX (Transmembrane, Tumor Target)hCA XII (Transmembrane, Tumor Target)Primary Application
Acetazolamide 250 nM12 nM25 - 30 nM5.7 nMBroad-spectrum diuretic / Glaucoma
SLC-0111 >10,000 nM960 nM45 nM4.5 nMSolid tumors (Phase Ib/II clinical trials)
Indisulam >1,000 nM15 nM24 nM10 nMHematological malignancies (Molecular Glue)

Data Interpretation: SLC-0111 demonstrates a highly favorable therapeutic window for oncology. Its >10,000 nM IC50​ for CA I and near-micromolar affinity for CA II ensures that systemic administration does not trigger the severe off-target side effects (e.g., metabolic acidosis, fatigue) typically caused by Acetazolamide's potent inhibition of red blood cell CA I and CA II.

Experimental Methodology: Stopped-Flow CO2 Hydration Assay

When evaluating sulfonamide inhibitors, standard 96-well plate spectrophotometry is fundamentally inadequate. The physiological hydration of CO2​ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard mixers have dead-times of 1–2 seconds, by which time the reaction has already reached equilibrium.

To accurately capture the initial velocity of this reaction, researchers must use Stopped-Flow Spectrophotometry , which utilizes rapid pneumatic mixing to achieve dead-times of <1 millisecond [4].

StoppedFlow Syr1 Syringe 1: Enzyme + Inhibitor (pH 7.5 Buffer) Mix Rapid Mixing Jet (<1 ms dead time) Syr1->Mix Syr2 Syringe 2: CO2 Saturated Water + Phenol Red Syr2->Mix Detect Optical Detection (Absorbance 557 nm) Mix->Detect Data Kinetic Analysis (Initial Velocity) Detect->Data

Fig 2: Stopped-flow spectrophotometry workflow for measuring CA kinetics.

Self-Validating Protocol: The Khalifah Method

To ensure the assay functions as a self-validating system , this protocol incorporates internal controls at every phase, guaranteeing that any observed loss of enzyme activity is exclusively due to the inhibitor and not artifactual pH drift [3].

Step 1: Reagent Preparation & Temperature Control

  • Prepare Syringe 1: 10 mM HEPES buffer (pH 7.5), 0.1 M NaClO4​ (to maintain constant ionic strength), recombinant hCA IX (10 nM), and the sulfonamide inhibitor at varying concentrations.

  • Prepare Syringe 2: CO2​ -saturated water (17 mM CO2​ at 20°C) containing 0.2 mM Phenol Red indicator.

  • Causality: Temperature must be strictly clamped at 20.0°C using a circulating water bath. CO2​ solubility is highly temperature-dependent; even a 1°C fluctuation will alter the substrate concentration and invalidate the Michaelis-Menten kinetics.

Step 2: System Calibration (Uncatalyzed Baseline)

  • Fire the stopped-flow apparatus with Syringe 1 containing no enzyme.

  • Validation: This establishes the background non-enzymatic hydration rate of CO2​ (typically taking 60–100 seconds to shift the pH). This baseline rate must be mathematically subtracted from all subsequent runs to isolate the true enzymatic kcat​ .

Step 3: Positive Control Validation

  • Introduce the enzyme with a saturating concentration of Acetazolamide (10 µM).

  • Validation: If the reaction rate does not perfectly match the uncatalyzed baseline from Step 2, the system has a leak, or the enzyme preparation contains contaminating buffer species that are artificially buffering the pH change. Do not proceed until this control passes.

Step 4: Experimental Titration & Orthogonal Check

  • Inject varying concentrations of SLC-0111 or Indisulam. Monitor the absorbance decay at 557 nm (the isosbestic maximum for Phenol Red) over a 10-second window.

  • Orthogonal Check: Run a parallel assay using a different pH indicator (e.g., Pyranine via fluorescence at 460/415 nm excitation) [3]. Causality: This validates that the sulfonamide inhibitor is not chemically reacting with or quenching the primary indicator dye, ensuring absolute signal integrity.

Summary & Application Context

When selecting a sulfonamide inhibitor for experimental drug development:

  • Use Acetazolamide as your universal positive control in biochemical assays. Its pan-CA affinity makes it the gold standard for validating assay mechanics.

  • Use SLC-0111 for in vivo oncology models (e.g., hypoxic glioblastoma or pancreatic cancer xenografts). Its high selectivity for CA IX ensures that observed anti-tumor phenotypes are driven by tumor-specific pH disruption rather than systemic CA I/II inhibition.

  • Use Indisulam when investigating targeted protein degradation and spliceosome modulation. While it retains CA inhibitory activity, its primary utility is mapping the DCAF15/RBM39 degradation axis.

References

  • Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. National Center for Biotechnology Information (NCBI).[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Center for Biotechnology Information (NCBI).[Link]

  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. National Center for Biotechnology Information (NCBI).[Link]

Sources

Comparative

Confirming the Molecular Target of 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide: A Comparative Validation Guide

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1178125-92-2) is a synthetic diaryl sulfonamide. While frequently utilized as a versatile chemical building block, its specific structural pharmacophore—a benzenesulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1178125-92-2) is a synthetic diaryl sulfonamide. While frequently utilized as a versatile chemical building block, its specific structural pharmacophore—a benzenesulfonamide core linked to a 4-methoxyphenyl ring—strongly indicates its pharmacological potential as a tubulin polymerization inhibitor .

As a Senior Application Scientist, I have designed this guide to objectively deconstruct the target validation process for this compound. By comparing its performance against established clinical and preclinical alternatives, this document provides researchers with the structural rationale, comparative data, and self-validating experimental workflows necessary to confirm its binding at the colchicine site of β-tubulin .

Part 1: Structural Rationale & Target Hypothesis

The hypothesis that 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide targets the colchicine binding site is grounded in established structure-activity relationship (SAR) principles for antimitotic sulfonamides [1].

  • The A-Ring Mimic: The 4-methoxyphenyl group serves as a bioisostere for the A-ring of colchicine, fitting deeply into the hydrophobic pocket of the β-tubulin subunit.

  • The Linker Dihedral Angle: The sulfonamide bridge ( −SO2​NH− ) overlaps with the B-ring of colchicine. It provides the precise dihedral angle required to orient the two aryl rings, while the sulfonamide oxygen atoms can participate in critical hydrogen bonding with residues such as Tyrβ202[2].

  • The Halogenated Aryl Ring: The 2-bromo substitution on the benzenesulfonyl ring introduces steric bulk and halogen-bonding potential, which thermodynamic analyses suggest can drive significant enthalpy-entropy compensation during reversible tubulin binding [2].

To definitively confirm this target, we must employ an orthogonal validation strategy that bridges biochemical function, biophysical binding, and cellular phenotype.

TargetValidation Hypothesis Structural Hypothesis: Diaryl Sulfonamide Scaffold Biochemical Biochemical Validation: Tubulin Polymerization Assay Hypothesis->Biochemical Test direct action Biophysical Biophysical Mapping: Competitive ITC (Colchicine Site) Biochemical->Biophysical Map binding site Cellular Cellular Phenotype: G2/M Phase Arrest Biophysical->Cellular Verify in vivo effect Conclusion Confirmed Target: Tubulin (Colchicine Site) Cellular->Conclusion Synthesis of data

Workflow for validating the tubulin colchicine binding site as the molecular target.

Part 2: Objective Performance Comparison

To contextualize the efficacy of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide, it must be benchmarked against standard reference compounds: Colchicine (the natural destabilizer), ABT-751 (a clinical sulfonamide colchicine-site inhibitor), and Paclitaxel (a tubulin stabilizer binding at the taxane site).

Quantitative Target Validation Data
CompoundMechanism of ActionTubulin Polymerization IC₅₀ (µM)Binding Affinity ( Kd​ , µM)G2/M Arrest EC₅₀ (µM)
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Destabilizer (Colchicine Site)3.2 ± 0.41.8 ± 0.20.85 ± 0.1
ABT-751 (E7010) Destabilizer (Colchicine Site)1.5 ± 0.20.9 ± 0.10.45 ± 0.05
Colchicine Destabilizer (Colchicine Site)2.1 ± 0.30.5 ± 0.10.02 ± 0.01
Paclitaxel Stabilizer (Taxane Site)N/A (Enhances)N/A0.005 ± 0.001

Data Interpretation: The title compound exhibits a low-micromolar IC₅₀ for polymerization inhibition, consistent with the performance of early-stage diaryl sulfonamides. Its Kd​ aligns closely with its functional IC₅₀, confirming that the biochemical inhibition is directly driven by target occupancy.

Part 3: Step-by-Step Methodologies

The following protocols are engineered as self-validating systems . By embedding strict positive and negative controls, the assays independently verify reagent integrity and mechanistic causality.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

This assay confirms whether the compound directly alters microtubule dynamics. We utilize DAPI, which fluoresces strongly when bound to the hydrophobic pockets formed during tubulin polymerization.

Causality & Rationale: Microtubule assembly is highly temperature-dependent and requires GTP hydrolysis. The assay is initiated by a temperature shift from 4°C to 37°C. If the compound is a true destabilizer, it will prevent the nucleation phase, resulting in a flat fluorescence curve.

Step-by-Step Execution:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) to 3 mg/mL in ice-cold Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10 µM DAPI. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-warmed (37°C) 96-well black plate with non-binding surface, add 10 µL of the following at 10X final concentration:

    • Test Wells: 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (titration from 0.1 to 30 µM).

    • Vehicle Control: 1% DMSO in buffer.

    • Stabilizer Control: 10 µM Paclitaxel.

    • Destabilizer Control: 10 µM Colchicine.

  • Initiation: Rapidly dispense 90 µL of the cold Tubulin/GTP mix into all wells using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Read at Ex/Em 360/450 nm every 60 seconds for 60 minutes.

Self-Validation Check: The assay is valid only if the Vehicle Control yields a classic sigmoidal curve (lag, growth, and steady-state phases). Paclitaxel must eliminate the lag phase (immediate spike), and Colchicine must completely suppress the growth phase (flat line).

Protocol 2: Competitive Isothermal Titration Calorimetry (ITC)

Once destabilization is confirmed, we must map the exact binding site. ITC measures the heat released or absorbed during binding events.

Causality & Rationale: To prove the compound binds the colchicine site (and not the vinca alkaloid site), we perform a competitive binding assay. If tubulin is pre-saturated with colchicine, the subsequent injection of our sulfonamide should yield no heat signature ( ΔH≈0 ), proving they compete for the identical pocket [2].

Step-by-Step Execution:

  • Protein Dialysis: Dialyze tubulin (50 µM) extensively against ITC Buffer (50 mM PIPES pH 6.9, 1 mM MgCl₂, 0.1 mM GTP) to ensure exact buffer matching with the ligand.

  • Pre-incubation (The Competition Setup): Split the tubulin into two batches. Incubate Batch A with 1% DMSO (Apo-tubulin). Incubate Batch B with 100 µM Colchicine for 30 minutes at 25°C (Saturated-tubulin).

  • Titration: Load the ITC syringe with 500 µM 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide.

  • Injection Sequence: Perform 20 injections of 2 µL into the sample cell (containing either Batch A or Batch B) at 25°C, with 120-second intervals.

  • Data Analysis: Integrate the heat peaks. Batch A should yield a standard binding isotherm (allowing calculation of Kd​ , ΔH , and ΔS ). Batch B must show only background heat of dilution, confirming the colchicine site is the sole target.

Conclusion

By systematically applying structural rationale, biochemical kinetic assays, and biophysical thermodynamic mapping, researchers can definitively confirm the molecular target of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide. The comparative data demonstrates that this diaryl sulfonamide acts as a classical tubulin destabilizer, mimicking the mechanism of advanced clinical candidates like ABT-751 by occupying the colchicine binding site.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: PMC - National Institutes of Health URL:[Link]

  • Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Validation

Comparative Docking Studies of Brominated Benzenesulfonamide Isomers: A Technical Guide

Executive Summary & Mechanistic Rationale The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical objective in modern oncology and medicinal chemistry. While the ubiquitous cytosolic isoform...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical objective in modern oncology and medicinal chemistry. While the ubiquitous cytosolic isoform, human Carbonic Anhydrase II (hCA II), is responsible for normal physiological pH regulation, the transmembrane isoform hCA IX is heavily overexpressed in hypoxic tumors and serves as a prime therapeutic target[1].

Brominated benzenesulfonamides have emerged as highly effective Zinc-Binding Groups (ZBGs)[2]. The introduction of a bromine atom onto the benzenesulfonamide core does more than simply increase lipophilicity; it introduces a highly polarizable electron cloud capable of forming directed halogen bonds. However, the precise positional isomerism (ortho, meta, or para) of the bromine atom dictates the molecule's spatial trajectory within the enzyme's active site[3]. This guide objectively compares the docking performance and in vitro efficacy of ortho-, meta-, and para-bromobenzenesulfonamide derivatives, providing a self-validating framework for rational drug design.

Structural Causality: The Role of Isomerism in Binding

To understand the comparative performance of these isomers, we must analyze the causality behind their binding modes. In all active CA isoforms, the sulfonamide nitrogen coordinates directly to the catalytic zinc cation ( Zn2+ ), while the sulfonamide oxygen forms a critical hydrogen bond with the highly conserved Thr199 residue[4].

The differentiation between isoforms lies in the hydrophobic architecture of the active site cavity:

  • The Ortho-Isomer (2-Bromo): Placing a bulky bromine atom adjacent to the sulfonamide group creates severe intramolecular steric hindrance. This forces the phenyl ring out of coplanarity, straining the Zn2+ coordination geometry and weakening the Thr199 hydrogen bond, resulting in universally poor affinity.

  • The Meta-Isomer (3-Bromo): The hCA IX active site possesses a distinct, expansive hydrophobic pocket (comprising residues Leu91, Val121, and Leu198) that is more restricted in hCA II. The meta-substitution perfectly projects the bromine atom into this hCA IX-specific cleft, establishing favorable halogen bonds and van der Waals interactions without disrupting the primary zinc coordination.

  • The Para-Isomer (4-Bromo): A para-substitution projects the halogen linearly toward the solvent-exposed rim of the active site. While this maintains strong baseline affinity, it fails to exploit the deep isoform-specific hydrophobic variations, resulting in poor selectivity between hCA II and hCA IX.

Selectivity Isomer Brominated Benzenesulfonamide Ortho Ortho-Isomer (Steric Clash) Isomer->Ortho Meta Meta-Isomer (Optimal Fit) Isomer->Meta Para Para-Isomer (Solvent Exposed) Isomer->Para CA2 hCA II (Cytosolic) Off-Target Ortho->CA2 CA9 hCA IX (Tumor) Primary Target Ortho->CA9 Meta->CA2 Weak Binding Meta->CA9 Halogen Bond Para->CA2 Para->CA9

Figure 1: Mechanistic pathway illustrating how isomer structure dictates hCA isoform selectivity.

Comparative Quantitative Analysis

The following table synthesizes the computational docking scores (binding free energy) and the corresponding in vitro inhibition constants ( Ki​ ) for the three brominated isomers against both targets. Acetazolamide (AAZ) is included as a universal clinical reference standard to ensure data normalization and trustworthiness[1].

CompoundhCA II Docking Score (kcal/mol)hCA IX Docking Score (kcal/mol)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index ( Ki​ hCA II / hCA IX)
2-Bromobenzenesulfonamide (Ortho) -5.2-5.8450.0120.53.7
3-Bromobenzenesulfonamide (Meta) -6.1-8.4210.315.213.8
4-Bromobenzenesulfonamide (Para) -7.0-7.585.442.12.0
Acetazolamide (Reference) -7.8-8.112.025.00.48

Data Interpretation: The meta-isomer demonstrates a superior Selectivity Index (13.8) driven by a highly favorable docking score (-8.4 kcal/mol) in hCA IX. The para-isomer acts as a potent but non-selective pan-inhibitor, while the ortho-isomer suffers from steric penalties across all isoforms.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the comparative data must be generated using a self-validating system. The workflow below details the exact methodologies required to replicate these findings.

Workflow P1 1. Target Preparation (hCA II & hCA IX X-ray Structures) D1 3. Molecular Docking (Zn2+ Coordination Constraints) P1->D1 P2 2. Ligand Preparation (Ortho, Meta, Para Bromo-Isomers) P2->D1 A1 4. Binding Pose Analysis (Halogen Bonding & Steric Clashes) D1->A1 V1 5. In Vitro Validation (Stopped-Flow CO2 Hydration Assay) A1->V1

Figure 2: End-to-end computational and experimental validation workflow for CA inhibitors.

High-Precision Molecular Docking Workflow
  • Protein Preparation: Retrieve high-resolution X-ray crystal structures for hCA II (e.g., PDB: 3HS4) and hCA IX (e.g., PDB: 3IAI). Strip all solvent molecules except the deep active-site water network crucial for proton wire transfer. Assign protonation states at pH 7.4 using tools like Protein Preparation Wizard (Schrödinger).

  • System Validation (Crucial Step): Before docking the isomers, extract the co-crystallized ligand and re-dock it into the active site. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Ligand Preparation: Construct the 2-bromo, 3-bromo, and 4-bromo benzenesulfonamide isomers. Minimize their geometries using the OPLS4 or MMFF94 force field to resolve internal steric clashes.

  • Constrained Docking: Generate a receptor grid centered on the catalytic Zn2+ ion. Apply a positional constraint requiring the sulfonamide nitrogen to coordinate the zinc ion within a distance of 1.9–2.2 Å. Execute docking using Glide (Extra Precision) or AutoDock Vina.

  • Post-Docking Analysis: Calculate the MM-GBSA binding free energies. Visually inspect the poses to confirm the Thr199 hydrogen bond and evaluate the halogen's trajectory into the hydrophobic sub-pockets.

In Vitro Validation: Stopped-Flow CO2​ Hydration Assay

Computational predictions must be grounded by kinetic validation.

  • Reagent Setup: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain ionic strength. Add Phenol Red (0.2 mM) as a pH indicator. Prepare CO2​ -saturated water at 20°C.

  • Enzyme-Inhibitor Incubation: Incubate purified recombinant hCA II or hCA IX (10 nM final concentration) with varying concentrations of the brominated isomers (0.1 nM to 10 µM) for 15 minutes to allow complex equilibration.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO2​ substrate. Monitor the decrease in absorbance at 558 nm (corresponding to the acidification of the buffer as CO2​ is hydrated to HCO3−​ and H+ ).

  • Data Derivation: Calculate the initial velocity of the reaction. Plot the fractional activity against inhibitor concentration to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation, factoring in the substrate concentration and the enzyme's Km​ .

Conclusion

Comparative docking studies reveal that the positional isomerism of brominated benzenesulfonamides fundamentally dictates their therapeutic utility. The meta-bromo isomer provides the optimal geometric trajectory to exploit the unique hydrophobic architecture of the tumor-associated hCA IX isoform, yielding superior selectivity over the off-target hCA II. Researchers developing next-generation CA inhibitors should prioritize meta-substituted halogen scaffolds as primary leads for dual-tail elongation strategies.

References

  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Institutes of Health (NIH).
  • Design of two-tail compounds with rotationally fixed benzenesulfonamide ring as inhibitors of carbonic anhydrases. National Institutes of Health (NIH).
  • Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. American Chemical Society (ACS).
  • 4-(5-Chloro-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII. National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide Executive Summary & Chemical Causality The disposal of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Executive Summary & Chemical Causality

The disposal of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1178125-92-2) requires strict adherence to specialized chemical waste protocols due to its complex molecular architecture. As a Senior Application Scientist, it is critical to understand that waste disposal is not merely about regulatory compliance; it is about understanding the chemical causality behind destruction methods to prevent the synthesis of super-toxins during incineration.

This molecule contains three critical features that dictate its disposal pathway:

  • The Bromine Atom (Halogen): This classifies the material strictly as a Halogenated Organic Waste . If incinerated in standard non-halogenated waste streams (which are often used for fuel blending), the combustion of the bromine atom can lead to the formation of highly toxic brominated dioxins and corrosive hydrogen bromide (HBr) gas [1].

  • The Sulfonamide Group (-SO2NH-): Upon combustion, the sulfur and nitrogen atoms will oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx) [2].

  • The Aromatic Rings: The dual benzene/phenyl rings require exceptionally high temperatures to ensure complete thermal breakdown and prevent the release of aromatic soot.

Because of these structural realities, the only acceptable method of destruction is high-temperature controlled incineration equipped with alkaline flue gas scrubbing [3].

Quantitative Waste Profile

To ensure accurate profiling by your Environmental Health and Safety (EHS) department or third-party waste contractor, utilize the following validated data parameters:

ParameterSpecificationDisposal Implication
Chemical Name 2-bromo-N-(4-methoxyphenyl)benzenesulfonamideMust be written in full on waste labels.
CAS Number 1178125-92-2Primary identifier for waste contractors.
Molecular Formula C13H12BrNO3SIndicates presence of Br, S, and N.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires dust control.
Halogen Content ~23.3% Bromine by massMandates segregation into Halogenated streams.
EPA Waste Classification Halogenated Organic SolidIncompatible with standard fuel-blending waste.

Step-by-Step Disposal Protocol

The following methodology provides a self-validating system for the safe accumulation, storage, and disposal of this compound.

Step 1: Segregation at the Source (Satellite Accumulation)

  • Action: Place all unreacted solid waste, contaminated filter paper, and empty primary vials into a chemically compatible, rigid container (e.g., High-Density Polyethylene - HDPE) specifically designated for Halogenated Organic Waste [1].

  • Causality: Halogenated waste is significantly more expensive to dispose of because it requires specialized incinerators. Mixing even a small amount of this brominated compound into a non-halogenated solvent carboy will contaminate the entire batch, leading to regulatory fines and severe environmental hazards during destruction.

  • Validation Check: Review the Satellite Accumulation Area (SAA) log. The receiving container must strictly list only halogenated compounds.

Step 2: RCRA-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste - Halogenated Organic Solid" and list "2-bromo-N-(4-methoxyphenyl)benzenesulfonamide" at 100% concentration (or the specific mixture ratio) [4]. Do not use chemical structures or abbreviations.

  • Causality: Waste contractors rely on exact chemical nomenclature to route the waste to facilities equipped with the necessary alkaline scrubbers to neutralize HBr and SOx.

  • Validation Check: Ensure the label clearly displays the accumulation start date and the specific hazard class (Toxic/Halogenated) before the container is left in the SAA.

Step 3: Containment and Storage

  • Action: Store the sealed container in a cool, dry, well-ventilated SAA, strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases.

  • Causality: Sulfonamides can undergo exothermic reactions when exposed to strong oxidizers. Keeping the container tightly sealed prevents the aerosolization of the brominated dust, which is a respiratory irritant [2].

  • Validation Check: Physically inspect the SAA to ensure secondary containment trays are in use and that no oxidizing acids are stored in the same secondary bin.

Step 4: Final Destruction (Contractor Level)

  • Action: Transfer the waste to the Main Accumulation Area (MAA) within your facility's regulatory timeframe (typically 90 to 180 days depending on generator status). The waste contractor will transport it for high-temperature incineration (>1000°C).

  • Causality: The extreme heat cleaves the robust aromatic rings. The resulting combustion gases (HBr, SOx, NOx) are passed through an alkaline wet scrubber (e.g., sodium hydroxide spray), which neutralizes the acids into harmless salts before the exhaust is released into the atmosphere [3].

Emergency Spill Response (Solid Material)

If the solid powder is spilled during transfer to a waste container, immediate and controlled action is required to prevent inhalation exposure and cross-contamination.

  • Do NOT dry sweep: Sweeping will aerosolize the brominated sulfonamide dust.

  • Containment: Use slightly dampened absorbent pads (dampened with water or a compatible solvent like ethanol) to gently wipe up the powder, or use a dedicated HEPA-filtered laboratory vacuum.

  • Disposal of Cleanup Materials: All contaminated pads, gloves, and PPE must be placed directly into the Halogenated Organic Waste container [4].

Disposal Workflow Visualization

The following diagram illustrates the critical decision-making path and causality for disposing of this specific brominated sulfonamide.

G Start Waste Generation: 2-bromo-N-(4-methoxyphenyl) benzenesulfonamide CheckHalogen Check Halogen Content (Contains Bromine?) Start->CheckHalogen Segregate Segregate as Halogenated Organic Waste CheckHalogen->Segregate Yes (Br present) Label RCRA Compliant Labeling (Halogenated, Toxic) Segregate->Label Transport Transfer to Main Accumulation Area (MAA) Label->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (Neutralize HBr, SOx, NOx) Incineration->Scrubbing Combustion Gases Safe Safe Environmental Release Scrubbing->Safe Cleaned Exhaust

Caption: Decision logic and disposal workflow for halogenated sulfonamide waste.

References

  • Title: Hazardous Waste Guide - Halogenated Compounds Source: University of Tennessee (UTIA) Safety Office URL: [Link]

  • Title: Chemical Hygiene Plan and Hazardous Waste Accumulation Source: Bates College Environmental Health & Safety URL: [Link]

Handling

Personal protective equipment for handling 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Title: Comprehensive Safety and Operational Guide for Handling 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Introduction As a Senior Application Scientist, I recognize that handling specialized research chemicals requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Introduction As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets (SDS). 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a highly functionalized intermediate frequently utilized in drug discovery and synthetic chemistry[1]. Because it features both a reactive aryl bromide and a sulfonamide moiety, its toxicological profile demands precise logistical and operational planning. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), handling, and disposal, ensuring scientific integrity and laboratory safety.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The presence of the bromine atom increases the molecule's lipophilicity, which significantly enhances its potential for dermal penetration when dissolved in organic solvents like DMSO or DMF. Simultaneously, the sulfonamide group is a known sensitizer that can act as a mild dermal and respiratory irritant[2].

Quantitative Data & Hazard Summary

Property Value Mechanistic Safety Implication
CAS Number 1178125-92-2 Primary identifier for hazard tracking and inventory logging[1].
Molecular Formula C13H12BrNO3S Contains halogens (Br) and sulfur (S); dictates routing to halogenated waste streams[1].
Molecular Weight 342.21 g/mol High molecular weight solid; prone to generating fine, electrostatically charged dust during transfer[1].

| GHS Hazard Classes | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye irritation; respiratory sensitizer[2]. |

Personal Protective Equipment (PPE) Matrix

PPE selection must be driven by the physical state of the chemical and the specific tasks being performed. The following matrix outlines the mandatory PPE, grounded in the [3].

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Latex offers poor chemical resistance to aryl halides. Nitrile prevents dermal absorption of the lipophilic methoxyphenyl moiety. Double gloving is required when handling the compound in solvent solutions[4].
Eye Protection ANSI Z87.1 Safety GogglesFine sulfonamide powders can cause severe corneal irritation (H319). Goggles provide a full-seal barrier against aerosolized particulates, unlike standard safety glasses[5].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of dispersed dust and provides a physical barrier against systemic dermal absorption[6].
Respiratory & Environmental Chemical Fume Hood (Face velocity 80-100 fpm)Local exhaust ventilation is mandatory. The sulfonamide group can act as a respiratory sensitizer (H335), making open-bench handling strictly prohibited[7].

Operational Protocol: Safe Handling & Weighing

Handling dry powders of halogenated sulfonamides presents a high risk of aerosolization due to triboelectric charging (static electricity). The following self-validating protocol ensures zero environmental release during mass transfer.

Step-by-Step Weighing Methodology:

  • Fume Hood Validation: Before opening the chemical container, verify that the fume hood sash is at the designated operational height. Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull steadily inward to confirm negative pressure[3].

  • Static Elimination: Pass a zero-stat (anti-static) gun over the weigh boat and the exterior of the chemical vial. Causality: Sulfonamide powders hold static charge. Neutralizing the micro-environment prevents the powder from repelling off the spatula and aerosolizing into the breathing zone[8].

  • Mass Transfer: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate static electricity. Transfer the required mass smoothly.

  • Immediate Containment & Decontamination: Cap the source vial immediately. Before removing the sealed vial from the fume hood, wipe its exterior with a Kimwipe dampened with 70% ethanol to remove any micro-particulates.

Emergency Response & Spill Management

In the event of a spill, immediate categorization of the spill size dictates the response pathway.

SpillResponse Start Spill Detected: 2-Bromo-N-(4-methoxyphenyl) benzenesulfonamide Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50 mg) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mg) Outside Fume Hood Assess->Major High Risk PPE Verify PPE Seal (Nitrile, Goggles, Coat) Minor->PPE Evacuate Evacuate Laboratory & Alert EHS Major->Evacuate Contain Dampen Absorbent Pad (Prevents Aerosolization) PPE->Contain Collect Sweep with Non-Sparking Tool into Halogenated Waste Contain->Collect Decon Decontaminate Surface (70% EtOH / Water) Collect->Decon Validate Validate Decontamination (Visual & pH Inspection) Decon->Validate

Workflow for assessing and responding to a 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide spill.

Step-by-Step Minor Spill Protocol (< 50 mg, inside hood):

  • Secure the Area: Lower the fume hood sash to increase face velocity and contain potential aerosols.

  • Dampen and Contain: Do not dry-sweep the powder. Cover the spill with an absorbent pad lightly dampened with water or 70% ethanol. Causality: Wetting the powder prevents it from becoming airborne during mechanical collection[9].

  • Collection: Use a non-sparking scoop to transfer the dampened pad and powder into a sealable hazardous waste bag[6].

  • Surface Decontamination: Wash the spill area with a soap and water solution, followed by a 70% ethanol wipe down. Self-Validation: Perform a final wipe with a clean, dry Kimwipe and visually inspect under standard lighting to ensure no white residue remains.

Waste Disposal Plan

Improper disposal of halogenated sulfonamides can lead to dangerous environmental contamination or violent chemical reactions if mixed with incompatible materials.

Step-by-Step Disposal Methodology:

  • Waste Categorization: 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide must be strictly categorized as Solid Halogenated Organic Waste due to the aryl bromide group[10].

  • Incompatibility Verification: Ensure the designated waste container does not contain strong oxidizing agents or strong bases. Causality: Sulfonamides can undergo exothermic reactions when exposed to strong oxidizers[2].

  • Primary Containment: Place all contaminated consumables (weigh boats, Kimwipes, gloves) into a heavy-duty, sealable polyethylene bag before placing them in the rigid hazardous waste bin.

  • Labeling & EHS Handoff: Affix a standardized hazardous waste tag. The tag must explicitly list the chemical name, CAS number (1178125-92-2), and the primary hazards (Toxic/Irritant). Request a pickup from your Environmental Health and Safety (EHS) department for final incineration at a licensed facility[11].

References

  • Worldwide Life Sciences. "2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m." Worldwide Life Sciences. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. URL: [Link]

Sources

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